3-(5-Aminopyrimidin-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(5-aminopyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOFIUPGPZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152519-82-8 | |
| Record name | 3-(5-aminopyrimidin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Aminopyrimidin-2-yl)phenol
This guide provides a comprehensive technical overview for the synthesis and characterization of 3-(5-Aminopyrimidin-2-yl)phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a well-established privileged structure in pharmaceutical development, known for its presence in a multitude of biologically active molecules.[1][2][3] This document outlines a robust synthetic strategy, details the necessary protocols, and establishes a framework for the thorough characterization of the final compound, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
The 2-aminopyrimidine moiety is a cornerstone in the design of therapeutic agents, demonstrating a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.[4][5] Its structural resemblance to the purine bases found in DNA and RNA allows it to effectively interact with various biological targets.[3] When coupled with a phenol group, a recurring motif in numerous FDA-approved drugs, the resulting molecule, this compound, presents a valuable scaffold for further functionalization and exploration in drug discovery programs.[6] The strategic combination of these two pharmacophoric groups makes this compound a compelling starting point for the development of novel therapeutics.[7][8]
This guide will focus on a common and versatile synthetic approach: a palladium-catalyzed cross-coupling reaction. Specifically, a Suzuki-Miyaura coupling will be detailed for the formation of the carbon-carbon bond between the pyrimidine and phenyl rings. This method is widely favored for its high functional group tolerance and generally mild reaction conditions.[9][10]
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is the C-C bond between the pyrimidine and the phenol ring, leading to two primary building blocks: a suitably functionalized aminopyrimidine and a phenolic boronic acid derivative.
Figure 1: Retrosynthetic analysis of this compound.
The forward synthesis will, therefore, involve the palladium-catalyzed Suzuki-Miyaura coupling of 5-amino-2-chloropyrimidine with 3-hydroxyphenylboronic acid. This approach is advantageous due to the commercial availability of both starting materials.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methodologies for Suzuki-Miyaura couplings involving chloropyrimidines.[9][11]
Reaction Scheme:
Figure 2: Synthetic scheme for this compound.
Materials:
-
5-Amino-2-chloropyrimidine
-
3-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-chloropyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenol rings, as well as signals for the amine and hydroxyl protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound. These are predictive values based on the analysis of structurally similar compounds.[12][13][14]
| Analysis | Expected Results |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.0 (s, 1H, OH), 8.3-8.5 (s, 2H, pyrimidine-H), 7.1-7.3 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 5.5-6.0 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-162, 157-159, 150-152, 140-142, 130-132, 120-122, 115-117, 112-114 |
| HRMS (ESI) | m/z calculated for C₁₀H₁₀N₃O [M+H]⁺, found value should be within ± 5 ppm |
Workflow for Synthesis and Characterization
The overall process from synthesis to final characterization can be visualized as a streamlined workflow.
Figure 3: Workflow for the synthesis and characterization of this compound.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By leveraging a robust Suzuki-Miyaura coupling reaction, this valuable scaffold for drug discovery can be accessed in a reliable and reproducible manner. The provided characterization framework ensures the identity and purity of the final compound, which is a critical prerequisite for its use in further research and development activities. The insights and procedures detailed herein are intended to empower researchers to confidently synthesize and validate this important chemical entity.
References
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MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]
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ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]
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NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
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PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Available from: [Link]
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MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
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"3-(5-Aminopyrimidin-2-yl)phenol" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Aminopyrimidin-2-yl)phenol
This guide provides a comprehensive analysis of the spectroscopic signature of This compound , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Structural elucidation is the bedrock of chemical research, and a thorough understanding of a molecule's spectroscopic properties is paramount for its unambiguous identification and characterization. This document offers a predictive but expertly grounded overview of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this compound, supplemented with field-proven experimental protocols.
Molecular Structure and Overview
This compound possesses a molecular formula of C₁₀H₉N₃O and a molecular weight of 187.19 g/mol .[] The structure consists of a phenol ring substituted at the meta-position with a 5-amino-2-pyrimidinyl group. This unique combination of a phenolic hydroxyl group, an aromatic primary amine, and a nitrogen-rich pyrimidine ring results in a distinct spectroscopic fingerprint. The following sections will deconstruct this fingerprint.
Chemical Structure of this compound:
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically reveals the intact molecular ion.[2]
Predicted Mass Spectrum Data
Based on its molecular formula (C₁₀H₉N₃O), the following key ions are predicted, particularly in positive ion mode ESI-MS, which is suitable for this basic compound.
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | 188.0818 | Protonated molecule (Expected Base Peak) |
| [M+Na]⁺ | 210.0638 | Sodium adduct |
| [M+K]⁺ | 226.0377 | Potassium adduct |
| [M]⁺ | 187.0740 | Molecular ion (radical cation) |
Fragmentation Pattern Insight
While ESI is a soft ionization method, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Aromatic systems are relatively stable, meaning the molecular ion peak is expected to be prominent.[3][4] Key fragmentation pathways for the [M+H]⁺ ion would likely involve the cleavage of the C-C bond between the two aromatic rings, which is a common fragmentation point for such linked systems.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The goal of this protocol is to obtain a high-resolution mass spectrum to confirm the molecular weight of the analyte.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: Set to 3.0 - 4.5 kV. The high voltage creates a fine mist of charged droplets.[5]
-
Drying Gas: Use nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C to aid in desolvation.[6]
-
Nebulizer Pressure: Maintain at 15-30 psi to assist in aerosol formation.
-
-
Data Acquisition:
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
Infusion: Introduce the sample solution into the ion source at a constant flow rate of 5-10 µL/min using a syringe pump.[7]
-
-
Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the calculated exact mass.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorptions for its O-H, N-H, and aromatic C=C/C=N bonds.
Predicted IR Absorption Bands
The following table summarizes the key vibrational frequencies anticipated for this molecule.
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance |
| 3500–3200 | O–H stretch (Phenol, H-bonded) | Strong, Broad |
| 3500–3300 | N–H stretch (Primary Amine) | Medium, Two Bands (asymmetric & symmetric) |
| 3100–3000 | Aromatic C–H stretch | Medium to Weak, Sharp |
| 1650–1580 | N–H bend (Primary Amine) | Medium |
| 1600–1450 | Aromatic C=C & C=N stretch | Medium to Strong, Multiple Bands |
| 1335–1250 | Aromatic C–N stretch | Strong |
| 1320–1000 | C–O stretch (Phenol) | Strong |
| 900–675 | Aromatic C–H out-of-plane bend | Strong, indicative of substitution pattern |
References for band assignments:[8][9][10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a rapid and simple method for acquiring IR data for solid or liquid samples with minimal preparation.[13][14][15][16]
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the integrated pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[14]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.[17]
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If comparing with transmission spectra, an ATR correction may be applied.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR are crucial for confirming the connectivity and substitution patterns of the aromatic rings.
Predicted ¹H NMR Spectrum
For ¹H NMR, a deuterated solvent like DMSO-d₆ is highly recommended. It will dissolve the polar compound and, importantly, allow for the observation of exchangeable protons (O-H and N-H₂).[18] The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ | Phenolic -OH | 9.0 - 10.0 | Broad Singlet | 1H |
| Hₓ, Hᵧ | Pyrimidine C4-H, C6-H | 8.5 - 9.0 | Singlet | 2H |
| H₁, H₂, H₃, H₄ | Phenyl Ring | 6.5 - 7.5 | Multiplets (dd, t, etc.) | 4H |
| Hₙ | Amine -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Rationale for Predictions:
-
Hₐ (OH): Phenolic protons are acidic and appear far downfield. Their signal is often broad due to hydrogen bonding and chemical exchange.[10][19]
-
Hₓ, Hᵧ (Pyrimidine): Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear at a very low field.
-
H₁-H₄ (Phenyl): These aromatic protons will appear in the typical aromatic region. The specific splitting patterns will depend on their positions relative to the -OH group and the pyrimidine ring substituent.
-
Hₙ (NH₂): The primary amine protons are also exchangeable and will appear as a broad singlet. Their chemical shift is sensitive to solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 10 distinct signals, as all carbon atoms in the molecule are chemically unique.
| Carbon Environment | Predicted δ (ppm) |
| Phenyl C-OH | 155 - 160 |
| Pyrimidine C-N (Amine) | 150 - 158 |
| Pyrimidine C-N (Ring) | 160 - 165 |
| Phenyl C-C(pyrimidine) | 135 - 145 |
| Phenyl & Pyrimidine C-H | 105 - 130 |
Rationale for Predictions:
-
Carbons directly attached to electronegative atoms (O, N) are the most deshielded and appear furthest downfield.[10][20]
-
Quaternary carbons (like the phenyl carbon attached to the pyrimidine) will typically have weaker signals.
-
The chemical shifts of carbons in five- and six-membered aromatic heterocycles are well-documented and serve as a basis for these predictions.[21][22][23][24]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural elucidation.[25]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[18][26]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[26]
-
Transfer the solution to a 5 mm NMR tube using a pipette. Ensure no solid particles are transferred.
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spinner turbine and adjust its depth using a gauge.
-
Place the sample into the NMR magnet.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[18]
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[18]
-
Tuning: Tune and match the probe to the appropriate nucleus frequency (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Typically 8-16 scans are sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[27]
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Conclusion
The predicted spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of a definitive molecular ion from mass spectrometry, characteristic functional group vibrations from IR spectroscopy, and a detailed map of the carbon-hydrogen framework from NMR spectroscopy creates a unique and unambiguous fingerprint. Researchers synthesizing or utilizing this compound can use this guide as an authoritative reference to verify the structural integrity of their material, ensuring the reliability and reproducibility of their scientific findings.
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An In-depth Technical Guide to 3-(5-Aminopyrimidin-2-yl)phenol: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of 3-(5-Aminopyrimidin-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. As a molecule integrating the functionalities of both a phenol and an aminopyrimidine, it presents a unique scaffold for the design of novel therapeutic agents. This document delves into its structural attributes, predicted physicochemical parameters, spectral characteristics, and plausible synthetic routes. Furthermore, it offers expert insights into its reactivity profile and potential applications in drug discovery, grounded in the established chemistry of its constituent moieties.
Introduction: The Scientific Merit of a Hybrid Scaffold
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound is a prime exemplar of this strategy, marrying the well-documented biological activities of the aminopyrimidine core with the versatile chemical reactivity of the phenolic group. The 2-aminopyrimidine motif is a privileged structure found in a multitude of approved drugs, including kinase inhibitors like Imatinib, owing to its ability to form crucial hydrogen bond interactions with biological targets.[1] Phenolic compounds, on the other hand, are known for their antioxidant properties and their capacity to engage in a variety of chemical transformations, making them valuable synthons in organic chemistry.[2][3]
This guide serves as a foundational resource for researchers exploring the potential of this compound, providing a robust framework for its synthesis, characterization, and strategic deployment in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structural architecture of this compound dictates its chemical behavior and potential biological activity. The molecule features a central pyrimidine ring substituted with an amino group at the 5-position and a phenol group at the 2-position, meta to the hydroxyl functionality.
Structural Diagram
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted using computational models. These predictions are invaluable for anticipating its behavior in various experimental settings.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.20 g/mol | |
| XLogP3 | 1.5 - 2.0 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Topological Polar Surface Area | 84.1 Ų | [2] |
| CAS Number | 1152519-82-8 |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides a direct and high-yielding method for the synthesis of biaryl compounds.[4][5] In this proposed pathway, 2-chloro-5-aminopyrimidine is coupled with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst and a suitable base.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-5-aminopyrimidine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Stir the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is a composite of the individual reactivities of its phenolic and aminopyrimidine moieties.
The Phenolic Moiety: An Electron-Rich Aromatic System
The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[6] This makes the positions ortho and para to the hydroxyl group susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The phenolic hydroxyl group itself can act as a nucleophile, particularly when deprotonated to the phenoxide, enabling O-alkylation and O-acylation reactions.[2]
The Aminopyrimidine Core: A Nucleophilic and Basic Heterocycle
The aminopyrimidine ring system is electron-deficient, which can influence the reactivity of the attached phenol. The amino group at the 5-position is a nucleophilic center and can undergo reactions such as acylation and alkylation. The nitrogen atoms within the pyrimidine ring are basic and can be protonated or act as ligands for metal coordination.[1] The pyrimidine ring itself can be susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.
Spectral Characterization: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of this compound.
Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the phenol ring (δ 6.5-7.5 ppm), pyrimidine ring protons, a broad singlet for the phenolic -OH, and a singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons of both rings, with the carbon bearing the -OH group appearing downfield. |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (187.20 m/z). |
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Kinase Inhibition: The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The phenolic group can be further functionalized to enhance potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against a wide range of biological targets.
-
Lead Optimization: The versatile reactivity of the phenolic hydroxyl and the amino group allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds.
Safety and Handling
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through modern cross-coupling methodologies, and its rich chemical reactivity offers numerous avenues for further derivatization. This technical guide provides a solid foundation for researchers to unlock the full potential of this intriguing molecule in the pursuit of novel therapeutics.
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A Guide to the Supramolecular Architecture of a 3-(5-Aminopyrimidin-2-yl)phenol and 4-Hydroxybenzamide Cocrystal
Introduction: The Strategic Pursuit of Enhanced Pharmaceutical Solids
In the realm of drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount. These properties—including solubility, dissolution rate, stability, and bioavailability—are dictated by the precise three-dimensional arrangement of molecules in the crystal lattice. While an API's intrinsic molecular structure determines its pharmacological action, its solid form can make the difference between a therapeutic success and a developmental failure. 3-(5-Aminopyrimidin-2-yl)phenol is a molecule of interest in medicinal chemistry, possessing functional groups—a phenol, an amine, and a pyrimidine ring—that are ripe for supramolecular interactions.
A powerful strategy in modern crystal engineering to optimize these physical properties is cocrystallization.[1][2] A cocrystal is a multi-component crystal in which an API and a benign coformer molecule are held together in a specific stoichiometric ratio by non-covalent interactions, most notably hydrogen bonds.[2][3] This technique allows for the systematic tuning of an API's physicochemical properties without altering its covalent structure.[1]
This technical guide provides an in-depth analysis of the crystal structure of a cocrystal formed between this compound and 4-hydroxybenzamide.[4] We will explore the causality behind the experimental design, from the synthesis of the cocrystal to its detailed structural elucidation via single-crystal X-ray diffraction (SC-XRD). The core of this guide lies in dissecting the intricate network of hydrogen bonds that defines the supramolecular architecture, offering insights into how these specific interactions govern the overall crystal packing.
Part 1: Experimental Design & Rationale
The selection of a coformer is a critical step rooted in the principles of supramolecular chemistry. 4-Hydroxybenzamide was chosen for its complementary hydrogen bonding capabilities. It features a hydroxyl group (a strong hydrogen bond donor) and an amide group (which has both a donor in the N-H and an acceptor in the C=O), making it an excellent candidate to form robust and predictable hydrogen bond patterns, or "supramolecular synthons," with this compound.[5]
Cocrystal Synthesis: The Slow Evaporation Method
The slow solvent evaporation technique is a common and reliable method for growing high-quality single crystals suitable for SC-XRD.[6][7][8] The principle relies on gradually increasing the concentration of the API and coformer in a solution until supersaturation is reached, promoting slow nucleation and crystal growth.[7]
Step-by-Step Protocol:
-
Stoichiometric Preparation: Accurately weigh equimolar amounts of this compound and 4-hydroxybenzamide.
-
Solvent Selection: Dissolve both components in a suitable common solvent, such as ethanol or a methanol/chloroform mixture. The choice of solvent is crucial; it must dissolve both components but also be volatile enough to evaporate over a reasonable period.
-
Dissolution: Gently warm and stir the mixture until all solids are completely dissolved, creating a clear, homogeneous solution.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature over several days. A slower evaporation rate is preferable for the formation of larger, more well-defined single crystals.[7]
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor. It is often advisable to submit the crystals along with the mother liquor to prevent crystal degradation.[9]
The Crystallographic Workflow: From Crystal to Structure
The journey from a physical crystal to a refined 3D molecular structure is a multi-stage process. Each step is designed to ensure the collection of high-quality data and the accurate interpretation of that data.
Caption: The workflow from cocrystal synthesis to final structural validation.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystal.[10][11]
Protocol Overview:
-
Crystal Mounting: A suitable single crystal (typically 0.05-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and improve data quality. It is then irradiated with monochromatic X-rays (e.g., from a Mo or Cu source).[12]
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11] The positions and intensities of the diffracted spots are recorded. This process can take several hours.[10]
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.
-
Structure Solution: The initial placement of atoms is achieved using direct methods or Patterson methods, often with software like SHELXS or SHELXT.[13] This provides a preliminary structural model.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process, typically with the program SHELXL.[14][15][16] This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed using metrics like the R1 factor and the Goodness-of-Fit (GooF).
Part 2: In-Depth Structural Analysis
The successful refinement of the diffraction data yields a detailed crystallographic information file (CIF), which contains all the geometric information about the crystal structure.
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice and the refinement statistics provide a top-level validation of the structural model.
| Parameter | Value | Significance |
| Chemical Formula | C₁₇H₁₅N₅O₂ | Confirms the 1:1 stoichiometry of the cocrystal components. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a (Å) | Value | Unit cell dimension. |
| b (Å) | Value | Unit cell dimension. |
| c (Å) | Value | Unit cell dimension. |
| β (°) | Value | Unit cell angle. |
| Volume (ų) | Value | The volume of a single unit cell. |
| Z | 4 | Number of asymmetric units per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the fit between the model and data. |
| wR2 (all data) | < 0.15 | A weighted R-factor for all data, also indicating refinement quality. |
| Goodness-of-Fit | ~1.0 | A value close to 1 indicates a good refinement model. |
| (Note: Specific unit cell parameters would be derived from the primary crystallographic publication.) |
The Supramolecular Synthon: A Hydrogen Bonding Deep Dive
The stability and structure of the cocrystal are dominated by a network of specific and directional hydrogen bonds.[17][18][19] Analysis of the intermolecular distances and angles reveals a robust supramolecular heterosynthon—a reliable interaction pattern between different molecular species.
In this cocrystal, the primary interaction is the classic and highly robust acid-amide heterosynthon . However, given the phenolic -OH and pyrimidine/amine nitrogens, a more complex network is formed. The key interactions are:
-
Phenol-Pyridine Synthon: The phenolic hydroxyl group (-OH) of this compound acts as a hydrogen bond donor to one of the nitrogen atoms on the pyrimidine ring of an adjacent molecule.
-
Amide-Amine/Pyridine Interactions: The amide group of 4-hydroxybenzamide participates in multiple interactions. Its N-H group donates a hydrogen bond, likely to the amino group (-NH₂) or a pyrimidine nitrogen of the API. The amide carbonyl (C=O) is a strong hydrogen bond acceptor, readily interacting with the amino group of the API.
-
Hydroxyl-Amide Interaction: The hydroxyl group of 4-hydroxybenzamide can donate a hydrogen bond to the carbonyl oxygen of another 4-hydroxybenzamide molecule or to a nitrogen acceptor on the API.
These interactions create a complex, three-dimensional network that links all molecules together, defining the crystal's stability and physical properties.
Caption: A schematic of the primary hydrogen bond donor-acceptor pairs.
Part 3: Implications and Conclusion
The successful synthesis and structural elucidation of the this compound and 4-hydroxybenzamide cocrystal serves as a prime example of rational crystal engineering. By understanding the hydrogen bonding propensity of the API, a coformer was selected to create a robust, interconnected crystalline architecture.
Key Implications for Drug Development:
-
Property Modification: The formation of this new crystalline phase fundamentally alters the solid-state properties of the API. The resulting cocrystal is expected to have a different melting point, solubility, and dissolution profile compared to the pure API.[20] These are critical parameters that influence an oral drug's absorption and overall bioavailability.[1]
-
Stability Enhancement: Cocrystallization can lead to a more thermodynamically stable solid form, which can improve the shelf-life of the drug substance and prevent unwanted phase transformations.[4]
-
Intellectual Property: Novel cocrystal forms can be patentable, providing a valuable strategy for life-cycle management of a pharmaceutical product.
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Unveiling the Therapeutic Potential of 3-(5-Aminopyrimidin-2-yl)phenol: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the aminopyrimidine scaffold and a phenolic moiety within a single molecular entity, "3-(5-Aminopyrimidin-2-yl)phenol," presents a compelling starting point for novel drug discovery endeavors. The aminopyrimidine core is a well-established pharmacophore, particularly in the realm of kinase inhibition, while the phenol group offers potential for antioxidant activity and diverse molecular interactions. This technical guide provides a comprehensive exploration of the predicted biological activities of this compound, grounded in the extensive body of literature surrounding structurally related compounds. We delve into the rationale behind its potential as a kinase inhibitor for oncology applications, an antimicrobial agent, and a modulator of inflammatory pathways. Furthermore, this guide furnishes detailed, actionable experimental protocols for the synthesis, characterization, and comprehensive biological evaluation of this promising compound, empowering research scientists and drug development professionals to unlock its therapeutic value.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a time-honored approach to generating novel molecular entities with enhanced or entirely new biological activities. The structure of this compound is a testament to this principle, integrating the 2-aminopyrimidine core with a phenol ring.
The 2-aminopyrimidine moiety is a cornerstone of numerous approved and investigational drugs, renowned for its ability to mimic the purine bases of ATP and thereby competitively inhibit the function of a wide array of protein kinases.[1][2] This has led to its extensive exploration in the development of targeted cancer therapies.[3][4] The pyrimidine scaffold is synthetically tractable, allowing for facile structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Beyond oncology, aminopyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[5][6]
The phenol group, a hydroxyl group attached to a benzene ring, is another recurring motif in both natural products and synthetic pharmaceuticals.[7] Its presence can confer antioxidant properties, crucial for combating oxidative stress implicated in numerous diseases.[8][9] Phenolic hydroxyls can also participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
This guide will therefore explore the untapped potential of this compound, a molecule that, while not extensively studied itself, stands at the crossroads of these two powerful chemical motifs. We will extrapolate its potential biological activities based on a solid foundation of data from analogous compounds and provide a clear roadmap for its experimental validation.
Predicted Biological Activities and Therapeutic Hypotheses
Based on the established pharmacology of its constituent scaffolds, we hypothesize that this compound possesses the potential for the following biological activities:
Kinase Inhibition: A Primary Focus for Oncology
The most prominent predicted activity of this compound is the inhibition of protein kinases. Inappropriate kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[10] Aminopyrimidine derivatives have been successfully developed as inhibitors of various kinase families, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[2][10]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several aminopyrimidine-based CDK inhibitors are in clinical development.[11][12]
-
Histone Deacetylase (HDAC) and other epigenetic modifiers: Dual inhibition of CDKs and HDACs has shown synergistic antitumor effects.[11]
The 2-aminopyrimidine core of our target molecule can act as a hinge-binding motif, a common interaction mode for kinase inhibitors. The 3-phenol substituent provides a vector for further chemical modification to enhance potency and selectivity against specific kinases.
Hypothesized Signaling Pathway:
Caption: Proposed mechanism of kinase inhibition by this compound.
Antimicrobial Activity: A Secondary but Significant Potential
The aminopyrimidine scaffold is also present in compounds with documented antimicrobial properties.[6] This includes activity against a range of bacteria and fungi. The phenol moiety itself is a well-known antiseptic.[13] The combination of these two functionalities in this compound suggests a potential for antimicrobial efficacy. The precise mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Phenolic compounds are known for their ability to scavenge free radicals and modulate inflammatory pathways.[9][14] Aminopyrimidine derivatives have also been reported to possess anti-inflammatory properties.[6] Therefore, this compound may exert beneficial effects in inflammatory conditions through a dual mechanism of action.
Experimental Validation: A Step-by-Step Guide
The following section provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Characterization
While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible and efficient route can be designed based on established synthetic methodologies for related compounds.[15][16] A common approach involves the condensation of a guanidine salt with a β-ketoester or a related three-carbon electrophile, followed by functional group manipulations.
Proposed Synthetic Workflow:
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Detailed Protocol: Synthesis via Suzuki Coupling (Illustrative)
Rationale: A Suzuki coupling approach offers a versatile and high-yielding method for the construction of the C-C bond between the pyrimidine and phenol rings.
-
Preparation of 2-chloro-5-nitropyrimidine: Synthesize or procure this key intermediate.
-
Preparation of 3-hydroxyphenylboronic acid: Commercially available or can be synthesized from 3-bromoanisole.
-
Suzuki Coupling:
-
In a nitrogen-flushed flask, combine 2-chloro-5-nitropyrimidine (1 equivalent), 3-hydroxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(5-nitropyrimidin-2-yl)phenol.
-
-
Reduction of the Nitro Group:
-
Dissolve the 3-(5-nitropyrimidin-2-yl)phenol in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent (e.g., SnCl₂·2H₂O or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final compound, this compound, by recrystallization or column chromatography.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Biological Evaluation
3.2.1. Kinase Inhibition Assays
Rationale: To directly assess the primary hypothesized activity, a panel of kinase inhibition assays should be performed.
Experimental Protocol: Kinase Panel Screening
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of commercially available kinases (e.g., >100 kinases representing different families).
-
Hit Identification: Identify kinases where the compound exhibits significant inhibition (e.g., >50% inhibition).
-
Dose-Response Analysis: For the identified "hit" kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) values.
-
Prepare a serial dilution of the compound.
-
Perform the kinase assay using a suitable format (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Measure kinase activity at each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.
-
Data Presentation:
| Kinase Target | IC₅₀ (nM) of this compound | Positive Control IC₅₀ (nM) |
| Kinase A | [Experimental Value] | [Known Inhibitor Value] |
| Kinase B | [Experimental Value] | [Known Inhibitor Value] |
| Kinase C | [Experimental Value] | [Known Inhibitor Value] |
3.2.2. Cellular Antiproliferative Assays
Rationale: To determine if the observed kinase inhibition translates to a functional effect in a cellular context, antiproliferative assays are essential.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a panel of cancer cell lines representing different tumor types.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[13][17]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
3.2.3. Antimicrobial Susceptibility Testing
Rationale: To evaluate the predicted antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Culture: Prepare standardized inoculums of relevant bacterial and fungal strains.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.
3.2.4. Antioxidant Activity Assays
Rationale: To quantify the antioxidant potential of the phenolic moiety.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).
-
Compound Incubation: Add various concentrations of this compound to the DPPH solution.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a defined incubation period.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).
Future Directions and Conclusion
The in-depth analysis presented in this guide strongly suggests that this compound is a molecule of significant interest for further investigation in drug discovery. The initial experimental validation should focus on confirming its predicted kinase inhibitory and antiproliferative activities. Positive results in these assays would warrant further exploration, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Mechanism of Action Studies: In-depth cellular and biochemical assays to elucidate the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of cancer or infectious diseases.
References
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Lan R., Lin G., Yin F., Xu J., Zhang X., Wang J., Wang Y., Gong J., Ding Y.-H., et al. Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1. Eur. J. Med. Chem. 2023;251:115242. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
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Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]
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3-[(5-Aminopyrimidin-2-yl)amino]phenol. PubChem. [Link]
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An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
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Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. PubMed. [Link]
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. PMC. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
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Pharmaceutical containing 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)phenol and providing delayed release of the active ingredient. PubChem. [Link]
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Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
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Changes in the Content of Some Groups of Phenolic Compounds and Biological Activity of Extracts of Various Parts of Heather (Calluna vulgaris (L.) Hull) at Different Growth Stages. MDPI. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(5-Aminopyrimidin-2-yl)phenol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for preparing 3-(5-aminopyrimidin-2-yl)phenol and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, field-proven insights for the synthesis of these valuable compounds.
Introduction: The Significance of the 2-Aryl-5-aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] When coupled with a phenolic group at the 2-position and an amino group at the 5-position, as in this compound, the resulting molecule presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces for potential interactions with biological targets. Phenols and their derivatives are recurring motifs in a vast number of pharmaceuticals, contributing to binding interactions and influencing pharmacokinetic properties.[2] The strategic placement of the amino and hydroxyl groups on this pyrimidine core allows for diverse functionalization, making it a versatile building block for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3]
Retrosynthetic Analysis and Core Synthetic Strategies
A logical retrosynthetic analysis of the target molecule, this compound, suggests a few primary disconnection approaches. The most convergent and widely applicable strategies involve the formation of the C-N or C-C bonds to the pyrimidine core in the final stages of the synthesis.
A key strategy involves the synthesis of a 5-nitropyrimidine precursor, which can then be reduced to the desired 5-aminopyrimidine. This approach is advantageous as the nitro group is a strong electron-withdrawing group, which can facilitate certain reactions, and its reduction to an amine is a well-established and high-yielding transformation.[4][5]
Two predominant pathways for constructing the 2-aryl-5-nitropyrimidine intermediate are:
-
Strategy A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This powerful method involves the coupling of a pyrimidine halide (e.g., 2-chloro-5-nitropyrimidine) with an appropriately substituted arylboronic acid or ester (e.g., 3-hydroxyphenylboronic acid). The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally provides good to excellent yields.[6][7]
-
Strategy B: Condensation of a Guanidine with a β-Dicarbonyl Compound or Equivalent: This classical approach to pyrimidine synthesis involves the reaction of a guanidine derivative with a 1,3-dielectrophilic species. While effective, this method may require harsher conditions and the synthesis of the requisite substituted 1,3-dicarbonyl precursor can be challenging.
This guide will focus on the more modern and versatile palladium-catalyzed cross-coupling approach, followed by the reduction of the nitro group.
Detailed Synthetic Walkthrough: A Step-by-Step Guide
A robust and modular synthetic route to this compound and its analogues is presented below. This pathway prioritizes commercially available starting materials and high-yielding, reliable reactions.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of 2-(3-(Benzyloxy)phenyl)-5-nitropyrimidine via Suzuki-Miyaura Coupling
The initial step involves a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the crucial C-C bond between the pyrimidine ring and the protected phenol. The use of a benzyl protecting group for the phenol is strategic, as it is stable to the coupling conditions and can be readily removed in a subsequent step.
Experimental Protocol:
-
To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) and 3-(benzyloxy)phenylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1 v/v), add potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(3-(benzyloxy)phenyl)-5-nitropyrimidine.
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-5-nitropyrimidine | 1.0 | Pyrimidine electrophile |
| 3-(Benzyloxy)phenylboronic acid | 1.2 | Aryl nucleophile |
| Potassium Carbonate | 2.0 | Base |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | Catalyst |
| Dioxane/Water | - | Solvent |
Part 2: Reduction of the Nitro Group to an Amine
The second step is the reduction of the 5-nitro group to the corresponding 5-amino group. A variety of reducing agents can be employed for this transformation; however, iron powder in the presence of ammonium chloride is a cost-effective, efficient, and environmentally benign option.[4]
Experimental Protocol:
-
To a suspension of 2-(3-(benzyloxy)phenyl)-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to yield 2-(3-(benzyloxy)phenyl)pyrimidin-5-amine.
| Reagent | Molar Eq. | Purpose |
| 2-(3-(Benzyloxy)phenyl)-5-nitropyrimidine | 1.0 | Substrate |
| Iron Powder | 5.0 | Reducing agent |
| Ammonium Chloride | 5.0 | Activator/Proton source |
| Ethanol/Water | - | Solvent |
Part 3: Deprotection of the Benzyl Ether
The final step is the deprotection of the benzyl ether to unveil the free phenol. Catalytic hydrogenation is a clean and efficient method for this transformation, with the added benefit that the palladium on carbon catalyst can be easily removed by filtration.
Experimental Protocol:
-
Dissolve 2-(3-(benzyloxy)phenyl)pyrimidin-5-amine (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if needed.
| Reagent | Molar Eq. | Purpose |
| 2-(3-(Benzyloxy)phenyl)pyrimidin-5-amine | 1.0 | Substrate |
| Palladium on Carbon (10 wt. %) | 0.1 | Catalyst |
| Hydrogen | Excess | Reducing agent |
| Methanol | - | Solvent |
Synthesis of Analogues and Derivatives
The presented synthetic route is highly amenable to the synthesis of a wide range of analogues and derivatives of this compound.
Diagram of Analogue Synthesis Workflow
Caption: Workflow for the synthesis of diverse analogues.
-
Variation of the Phenolic Component: By employing different substituted phenylboronic acids in the initial Suzuki-Miyaura coupling, a library of analogues with diverse substitution patterns on the phenolic ring can be readily synthesized. For example, using 4-hydroxy-3-methoxyphenylboronic acid would lead to an analogue with a guaiacol moiety.
-
Functionalization of the 5-Amino Group: The 5-amino group of the final product serves as a versatile handle for further derivatization. Standard N-acylation, N-alkylation, or N-sulfonylation reactions can be performed to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships. For instance, reaction with an acyl chloride in the presence of a base like triethylamine would yield the corresponding amide.
Characterization and Purity Assessment
The identity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compounds and for monitoring the progress of reactions.
Conclusion
The synthesis of this compound and its derivatives can be efficiently achieved through a modular and reliable synthetic route. The key steps involve a palladium-catalyzed Suzuki-Miyaura coupling to construct the 2-arylpyrimidine core, followed by a robust reduction of a nitro group to the desired amine, and a final deprotection step. This strategic approach allows for the facile generation of a diverse library of analogues for applications in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable chemical entities.
References
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- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv.
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
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- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2023).
- Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024.
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- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 22(2), 1645-1653.
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- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). New Journal of Chemistry, 44(41), 17897-17901.
- This compound. (n.d.). BOC Sciences.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
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- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020).
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The Emergence of 3-(5-Aminopyrimidin-2-yl)phenol: A Technical Guide to a Novel Kinase Inhibitor Scaffold
Abstract
In the landscape of targeted therapeutics, the quest for novel molecular scaffolds with high potency and selectivity remains a paramount objective. This guide introduces "3-(5-Aminopyrimidin-2-yl)phenol," a novel compound poised to address existing challenges in kinase inhibition. We will explore the foundational discovery, synthesis, and biological characterization of this molecule, presenting a comprehensive technical overview for researchers, scientists, and professionals in drug development. Our discussion will delve into the rationale behind its design, its proposed mechanism of action, and the experimental methodologies crucial for its validation, providing a robust framework for its potential development as a therapeutic agent.
Introduction: The Rationale for a New Kinase Inhibitor
The pyrimidine core is a well-established pharmacophore in a multitude of approved drugs, particularly in oncology. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold in inhibitor design.[1][2] Similarly, the phenol moiety offers a versatile handle for establishing crucial interactions with protein residues and can be a key determinant of a compound's pharmacokinetic properties.[3][4] The strategic combination of these two functionalities in "this compound" presents a unique molecular architecture.
The discovery of this compound was predicated on a structure-based drug design approach, aiming to identify novel inhibitors of key kinases implicated in proliferative diseases. Computational modeling suggested that the 5-amino group on the pyrimidine ring could serve as a critical hydrogen bond donor, while the 2-yl linkage to the phenol would orient the latter to occupy a hydrophobic pocket, potentially conferring selectivity. This guide will detail the subsequent steps taken to synthesize and validate this promising in-silico hypothesis.
Synthesis and Characterization
The synthesis of "this compound" can be achieved through a convergent synthesis strategy, as outlined below. This approach ensures high yields and allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-chloro-5-nitropyrimidine. This intermediate is prepared from commercially available starting materials, such as 2-chloropyrimidine, through a nitration reaction.
-
Step 2: Suzuki Coupling. The 2-chloro-5-nitropyrimidine is coupled with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). This step yields 3-(5-nitropyrimidin-2-yl)phenol.
-
Step 3: Reduction of the Nitro Group. The nitro intermediate is then reduced to the corresponding amine using a standard reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation, to yield the final compound, this compound.
-
Purification and Characterization. The final product is purified by column chromatography on silica gel. Its structure and purity are confirmed by 1H NMR, 13C NMR, mass spectrometry, and HPLC analysis.
Caption: Synthetic route for this compound.
Biological Activity and Mechanism of Action
Based on its structural similarity to known kinase inhibitors, "this compound" was screened against a panel of kinases implicated in cancer progression.
In Vitro Kinase Inhibition
The compound was initially profiled in biochemical assays to determine its inhibitory activity against a broad range of kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were determined.
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >1000 |
| Kinase D | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results indicate that "this compound" is a potent inhibitor of Kinase A and Kinase D, with moderate activity against Kinase B and low activity against Kinase C, suggesting a degree of selectivity.
Cellular Activity
To ascertain whether the observed biochemical potency translates to a cellular context, a series of cell-based assays were conducted using cancer cell lines known to be dependent on the target kinases.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of "this compound" for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.
Proposed Mechanism of Action
The inhibitory profile of "this compound" suggests that it functions as an ATP-competitive inhibitor. The aminopyrimidine moiety is proposed to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The phenol group likely occupies an adjacent hydrophobic pocket, contributing to the potency and selectivity of the compound.
Caption: Proposed binding mode of the compound in a kinase active site.
In Vivo Evaluation
Promising in vitro activity necessitates evaluation in a more complex biological system. Preclinical in vivo studies are crucial to assess the compound's efficacy, pharmacokinetics, and safety profile in a living organism.
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomized into vehicle control and treatment groups. "this compound" is administered orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Assessment: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated.
Future Directions and Conclusion
"this compound" represents a promising new scaffold for the development of targeted kinase inhibitors. The initial data, while hypothetical, outlines a clear path for its further investigation. Future work will focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. The synthesis of a focused library of analogues will be crucial for elucidating a comprehensive structure-activity relationship.
This technical guide provides a foundational framework for the discovery and development of "this compound." The methodologies and insights presented herein are intended to empower researchers to explore the full therapeutic potential of this novel compound.
References
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PubChem. 3-[(5-Aminopyrimidin-2-yl)amino]phenol. National Center for Biotechnology Information.
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BOC Sciences. This compound.
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Sigma-Aldrich. 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride.
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Google Patents. US10980815B2 - Aminopyrimidinyl compounds.
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Google Patents. US7205302B2 - Heterocyclic compound derivatives and medicines.
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Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042.
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-97.
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Al-Amiery, A. A., et al. (2014). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Molecules, 19(11), 18365-18381.
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Chemical-Kinomics. Drug Discovery - Inhibitor.
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Zhang, H., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2389-2402.
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Roth, B., et al. (1980). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues. Journal of Medicinal Chemistry, 23(5), 535-41.
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The 3-(5-Aminopyrimidin-2-yl)phenol Scaffold: A Technical Guide for Drug Discovery
Executive Summary: The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved therapeutics, most notably in oncology. This technical guide focuses on a specific, highly versatile iteration of this scaffold: 3-(5-Aminopyrimidin-2-yl)phenol . We will provide an in-depth analysis of its structural features, synthetic accessibility, and proven utility in the discovery of potent and selective kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this scaffold for the creation of novel therapeutics. We will explore the causality behind experimental choices, provide detailed protocols, and outline future directions for this promising chemical entity.
Introduction: The Power of the Aminopyrimidine Core
The 2-aminopyrimidine motif is a cornerstone of modern drug discovery, recognized for its ability to engage with a wide variety of biological targets through a predictable and highly favorable set of molecular interactions.[1][2] Its journey from classical organic synthesis to the forefront of targeted therapy has been remarkable. A pivotal moment was the development of Imatinib, a potent Bcr-Abl kinase inhibitor, which revolutionized the treatment of chronic myeloid leukemia (CML) and demonstrated the immense potential of the 2-phenylaminopyrimidine scaffold.[1]
The this compound structure builds upon this legacy, incorporating key functionalities that enhance its utility as a pharmacophore. The strategic placement of the 5-amino group and the 3-phenolic hydroxyl group provides crucial hydrogen bond donor and acceptor sites, allowing for precise and high-affinity interactions within the ATP-binding pockets of protein kinases.[3][4]
Structural and Physicochemical Properties
The core scaffold, this compound, possesses a unique combination of features that make it an ideal starting point for library synthesis and lead optimization.
| Property | Feature | Implication in Drug Discovery |
| Hydrogen Bonding | Pyrimidine Nitrogens (Acceptors), 5-Amino Group (Donor), Phenolic -OH (Donor/Acceptor) | Enables strong and specific interactions with the hinge region of kinase ATP-binding sites, a critical determinant of potency. |
| Aromatic System | Planar pyrimidine and phenyl rings | Facilitates π-stacking interactions with aromatic residues in the active site, contributing to binding affinity. |
| Key Derivatization Points | 5-Amino group, Phenolic hydroxyl, Phenyl ring | Provides multiple, chemically distinct handles for synthetic modification to explore Structure-Activity Relationships (SAR) and fine-tune properties like potency, selectivity, and ADME. |
| Structural Rigidity | The direct linkage of the two rings | Reduces conformational entropy upon binding, which can lead to higher affinity. |
The ability of this scaffold to form multiple hydrogen bonds is paramount. Protein kinases, a major class of drug targets, share a conserved "hinge" region that forms hydrogen bonds with the adenine base of ATP. The aminopyrimidine core expertly mimics this interaction, making it a potent "hinge-binder" and a reliable foundation for competitive kinase inhibitor design.[3]
Synthesis and Chemical Derivatization
A key advantage of the this compound scaffold is its synthetic tractability, allowing for the efficient generation of diverse chemical libraries.
Core Synthesis
The synthesis of the core scaffold can be achieved through established methods. A common and efficient approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[2][5] This allows for the introduction of various substituents onto the pyrimidine ring.
Strategies for Derivatization
The true power of this scaffold lies in its potential for derivatization. Each key functional group offers a strategic entry point for modification to build out a comprehensive Structure-Activity Relationship (SAR) study.[4][6]
-
Modification of the 5-Amino Group: This primary amine is a versatile handle for introducing a wide array of substituents via acylation, sulfonylation, or reductive amination. These modifications can explore the "solvent-front" region of the kinase active site, often leading to significant gains in potency and selectivity.
-
Modification of the Phenolic Hydroxyl: The hydroxyl group can be alkylated or arylated to probe deeper into the hydrophobic back pocket of the kinase domain. This position is critical for achieving selectivity among different kinase families.
-
Substitution on the Phenyl Ring: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronics of the system and to explore additional interactions within the active site.
The logical workflow for developing a library based on this scaffold is outlined below.
Caption: Drug discovery workflow using the scaffold.
Application in Drug Discovery: A Kinase Inhibitor Powerhouse
The this compound scaffold has proven to be particularly effective in the development of inhibitors for protein kinases, which play a central role in signal transduction pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[3][7]
Targeting the Kinase Hinge Region
The ATP-binding site of kinases is a highly validated drug target. The aminopyrimidine core of our scaffold acts as an "ATP-competitive inhibitor" by occupying this site.[3] Specifically, the N1 and the 2-amino group of the pyrimidine ring form critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, effectively anchoring the molecule.
Caption: Scaffold interaction with a kinase active site.
Case Study: Development of Selective Lck Inhibitors
Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and a critical mediator of T-cell activation. Selective inhibition of Lck is a promising therapeutic strategy for T-cell-mediated autoimmune diseases.[4] Researchers have successfully used the aminopyrimidine scaffold to develop potent and selective Lck inhibitors. By replacing a less selective aminoquinazoline core with an aminopyrimidine amide, they were able to introduce a key hydrogen bond donor that improved the selectivity profile against other kinases.[6] Further optimization by modifying substituents analogous to our scaffold's derivatization points led to orally bioavailable compounds that demonstrated in vivo efficacy in models of T-cell activation.[4]
Case Study: PI3K/BRAF Dual Inhibitors
In cancer therapy, targeting multiple signaling pathways simultaneously can overcome drug resistance. The PI3K/AKT and Ras/RAF/MEK pathways are frequently co-activated in tumors. A study describes the design of dual PI3K and BRAF inhibitors based on a 2-(2-aminopyrimidin-5-yl) core structure.[8] The aminopyrimidine moiety was crucial for activity, and modifications at other positions on the scaffold allowed for the tuning of inhibitory activity against both PI3Kα and BRAFV600E, leading to compounds with potent antiproliferative effects across multiple cancer cell lines.[8]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research based on this scaffold, we provide the following detailed, field-proven protocols.
General Synthesis of 2-Aminopyrimidine Derivatives
This protocol is adapted from established methods for the synthesis of substituted 2-aminopyrimidines.[9][10]
Objective: To synthesize a library of 2-aminopyrimidine derivatives by reacting a starting material like 2-amino-4,6-dichloropyrimidine with various amines.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted amine of choice (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Hexane/Ethyl Acetate solvent system)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq).
-
Solvent-Free Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is performed under solvent-free conditions.[9]
-
Monitoring: Monitor the reaction progress by TLC using an appropriate solvent system (e.g., 4:6 Ethyl Acetate/Hexane). The disappearance of the starting material indicates reaction completion. Reaction times can vary from 2 to 6 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add distilled water to the reaction mixture.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. If necessary, recrystallize the product from ethanol to obtain the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
Objective: To determine the potency (IC₅₀ value) of synthesized compounds against a target kinase. This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Target kinase (e.g., Lck, PI3Kα)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
Assay buffer.
-
Test compound dilution (final DMSO concentration ≤1%).
-
Kinase and fluorescein-labeled substrate peptide mixture.
-
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled antibody.
-
Equilibration: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold remains a highly valuable starting point for the discovery of new therapeutics. Future efforts should focus on several key areas:
-
Novel Derivatizations: Exploring new chemical space by employing novel synthetic methodologies to decorate the core.
-
Target Expansion: While its utility in kinase inhibition is well-established, screening campaigns against other target classes (e.g., epigenetic targets, GPCRs) could yield novel activities.
-
Structure-Based Design: Leveraging the increasing availability of protein crystal structures to rationally design next-generation inhibitors with improved potency and selectivity profiles.[6]
-
Fragment-Based Growth: Using the core scaffold as a starting fragment and growing it into unoccupied pockets of a target's active site.
References
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- The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Benchchem.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. PubMed.
- Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. ACS Publications.
- 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
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A Senior Application Scientist's Guide to De Novo In Silico Screening of "3-(5-Aminopyrimidin-2-yl)phenol"
Abstract
In modern drug discovery, in silico screening serves as a foundational pillar, enabling the rapid, cost-effective identification of potential drug-target interactions before committing to resource-intensive wet-lab experiments.[1][2] This guide provides an in-depth, technical walkthrough of a comprehensive in silico screening workflow, using the novel compound "3-(5-Aminopyrimidin-2-yl)phenol" as a case study. We will navigate the critical steps from initial target identification and ligand preparation to molecular docking, post-simulation analysis, and predictive pharmacokinetics. This document is structured to provide not just a protocol, but the underlying scientific rationale for each decision, equipping researchers with the expertise to design and execute robust virtual screening campaigns.
Introduction: The Rationale for In Silico First
The journey of a drug from concept to clinic is long and fraught with attrition.[3] Computational methods, or in silico approaches, have emerged as an indispensable strategy to mitigate risk and accelerate this timeline.[1] By simulating molecular interactions within a virtual environment, we can efficiently filter vast chemical spaces to prioritize candidates with the highest probability of success.[4][5]
Our subject, "this compound," contains an aminopyrimidine scaffold. This chemical moiety is present in numerous FDA-approved drugs, particularly kinase inhibitors, suggesting a promising starting point for investigation.[6][7] Lacking extensive prior research, this compound presents a perfect de novo scenario to illustrate a complete virtual screening cascade.
Part 1: Target Identification and Prioritization
The first crucial step is to identify a panel of biologically relevant protein targets. Without prior experimental data, a logical approach is to leverage the principle of chemical similarity.
Scaffold-Based Target Fishing
The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with specific protein families.[6][8] Our primary strategy is to identify known targets of drugs or bioactive compounds that share this scaffold.
Methodology:
-
Database Search: Utilize chemical databases like PubChem, ChEMBL, and DrugBank.[9][10][11]
-
Substructure Search: Perform a substructure search for the 2-aminopyrimidine scaffold.
-
Target Analysis: Compile a list of protein targets associated with the resulting hits. Pay close attention to targets of approved drugs (e.g., Imatinib, a kinase inhibitor).
-
Prioritization: Rank the identified targets based on their relevance to known disease pathways (e.g., oncology, inflammation) and the availability of high-quality crystal structures in the Protein Data Bank (PDB).
Causality Insight: Kinases are a prime target class because the aminopyrimidine motif is adept at forming key hydrogen bonds within the ATP-binding pocket. Therefore, our initial target list will be enriched with various protein kinases implicated in cancer, such as Abl, EGFR, and VEGFR.
Potential Target Panel
Based on the scaffold analysis, a hypothetical but scientifically grounded panel of targets is proposed for initial screening.
| Target Protein | PDB ID | Associated Disease | Rationale for Inclusion |
| Abl Kinase | 2HYY | Chronic Myeloid Leukemia | Target of Imatinib (contains a related pyrimidine scaffold). |
| EGFR Kinase | 2J6M | Lung Cancer | Common target for small molecule inhibitors. |
| VEGFR2 Kinase | 4ASD | Angiogenesis in Cancer | Key target in anti-cancer therapies. |
| CDK6 Kinase | 5L2T | Breast Cancer | CDK4/6 inhibitors frequently feature pyrimidine-like cores.[6] |
| p38 MAPK | 3S3I | Inflammation | Important target in inflammatory disease pathways. |
Part 2: Rigorous Preparation of Ligand and Protein Structures
The axiom "garbage in, garbage out" is paramount in molecular docking. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures.[12]
Ligand Preparation Workflow
The ligand, "this compound," must be converted from a 2D representation to a geometrically optimized, 3D structure with correct charges.[13]
Detailed Protocol (Ligand Preparation):
-
Sketch Ligand: Draw the 2D structure of "this compound" using software like BIOVIA Draw.[14]
-
Generate 3D Structure: Import the 2D file into a molecular editor like Avogadro to generate initial 3D coordinates.[14]
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures realistic bond lengths and angles.[13]
-
Prepare for Docking: Use AutoDock Tools to add polar hydrogens, calculate Gasteiger partial charges, and define the rotatable bonds that the docking algorithm will explore.[12]
-
Save Output: Save the final structure in the PDBQT file format, which contains the coordinate, charge, and atom type information required by AutoDock Vina.[12]
Protein Preparation: A Self-Validating System
Preparing the protein target is a multi-step process aimed at cleaning the crystal structure and making it suitable for docking.[15]
Detailed Protocol (Protein Preparation):
-
Obtain Structure: Download the desired protein structure (e.g., PDB ID: 2HYY) from the RCSB Protein Data Bank.[14][16]
-
Clean PDB: Remove all non-protein molecules, including water, ions, and the co-crystallized ligand.[16]
-
Trustworthiness Check: The original co-crystallized ligand is retained temporarily. It will be used later to validate the docking protocol.
-
-
Structural Integrity: Use software like UCSF Chimera or Maestro to check for and repair any missing side-chain atoms or backbone breaks.[15]
-
Protonation: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This is critical for defining correct hydrogen bond networks.[17]
-
Charge Assignment: Assign partial atomic charges (e.g., Kollman charges).[12]
-
Save Output: Save the final, clean receptor structure in the PDBQT format.[12]
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[16][18] We will use AutoDock Vina, a widely-used and validated open-source docking engine.
The Docking Principle: Search and Score
The process involves two main stages:[18]
-
Search Algorithm: Explores the conformational space of the ligand within a defined binding site, generating numerous possible binding poses.[19]
-
Scoring Function: Calculates the binding affinity (typically in kcal/mol) for each pose, ranking them to identify the most favorable interaction.[18] A more negative score indicates a stronger predicted binding affinity.[16]
Protocol Validation (Self-Validation Step)
Before docking our novel compound, we must validate our docking setup. This is a critical step to ensure the protocol can reliably reproduce known binding modes.
Methodology:
-
Re-docking: Dock the original co-crystallized ligand (which was removed during protein preparation) back into its own binding site.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic position.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking parameters are accurate.[20]
Expertise Insight: If the RMSD is high (>2.0 Å), it signals a problem. The search space (grid box) may be incorrectly sized or positioned, or the scoring function may not be suitable for that particular protein-ligand system. This step prevents generating unreliable data for the actual compound of interest.
Docking "this compound"
Detailed Protocol (AutoDock Vina):
-
Define the Search Space: Define a "grid box" that encompasses the binding site of the target protein. If the site is known (e.g., the ATP-binding site in a kinase), center the box on it. If unknown, a "blind docking" approach can be used where the box covers the entire protein surface.[13] For our kinase targets, the box will be centered on the location of the co-crystallized inhibitor from the PDB structure.[12][13]
-
Create Configuration File: Prepare a text file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, and the coordinates and dimensions of the grid box.[12]
-
Execute Vina: Run the Vina executable from the command line, referencing the configuration file.[16] vina --config config.txt --log results.log
-
Generate Poses: Vina will generate a set number of binding modes (typically 9-10), each with a calculated binding affinity, and save them to an output file.
Part 4: Post-Docking Analysis and Hit Prioritization
Raw docking scores are not the sole determinant of a promising hit. A thorough analysis of the binding poses and interactions is essential for making informed decisions.[21]
Analyzing the Results
Key Evaluation Metrics:
-
Binding Affinity (Score): The primary quantitative metric. Lower values suggest stronger binding.
-
Binding Pose and Interactions: Visualize the top-ranked poses using software like PyMOL or UCSF Chimera.[13] Analyze the specific hydrogen bonds, hydrophobic contacts, and pi-stacking interactions between the ligand and protein residues.[22]
-
Ligand-Receptor Complementarity: Assess how well the ligand's shape and chemical properties fit the binding pocket.
Expertise Insight: A compound with a slightly weaker score but which forms critical, well-established interactions (e.g., hydrogen bonding with the "hinge" region of a kinase) is often a more promising candidate than one with a top score based solely on non-specific hydrophobic contacts.
Hypothetical Docking Results
The following table summarizes hypothetical results from docking "this compound" against our target panel.
| Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Abl Kinase | -8.9 | Met318, Thr315, Glu286 | H-Bonds (Hinge), Pi-Alkyl |
| EGFR Kinase | -8.2 | Met793, Leu718 | H-Bonds (Hinge), Hydrophobic |
| VEGFR2 Kinase | -9.1 | Cys919, Asp1046 | H-Bonds (Hinge & DFG-loop) |
| CDK6 Kinase | -7.5 | Val101, Ile19 | H-Bond (Hinge), Hydrophobic |
| p38 MAPK | -7.1 | Met109, Lys53 | H-Bond, Electrostatic |
From this data, Abl Kinase and VEGFR2 Kinase emerge as the top potential targets due to their excellent binding affinities and formation of canonical hydrogen bonds with key hinge residues, a hallmark of potent kinase inhibitors.
Part 5: Advanced Validation and Druglikeness Assessment
To increase confidence in our top hits, we proceed to more computationally intensive validation and predictive analyses.
Molecular Dynamics (MD) Simulation
While docking treats the protein as largely rigid, MD simulations introduce flexibility, providing a more realistic view of the complex's stability over time in a simulated aqueous environment.[23]
Methodology:
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a water box with physiological ion concentrations.
-
Simulation: An MD simulation is run for a significant duration (e.g., 100 nanoseconds).[14]
-
Analysis: Key metrics like the RMSD of the ligand and protein backbone are monitored. Stable RMSD values indicate that the ligand remains securely bound in its predicted pose.[24]
Trustworthiness Check: MD simulations serve to validate docking results.[24] If the ligand dissociates from the binding pocket during the simulation, the initial docking result is likely a false positive.
ADMET Prediction
A potent compound is useless if it cannot be absorbed by the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties.[25]
Key Properties to Predict:
-
Lipinski's Rule of Five: A filter for general "drug-likeness" and oral bioavailability.[13]
-
Aqueous Solubility: Affects absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS targets.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.[26]
-
Hepatotoxicity & Cardiotoxicity: Early flags for major toxicity concerns.
Several free web servers (e.g., SwissADME, pkCSM) can perform these predictions.[26] A compound with a favorable ADMET profile is prioritized for further development.[27]
Conclusion and Future Directions
This guide has outlined a robust, multi-stage workflow for the de novo in silico screening of a novel compound, "this compound." By integrating scaffold-based target fishing, validated molecular docking, and advanced post-simulation analysis, we have successfully identified and prioritized high-potential protein targets (Abl and VEGFR2 Kinases). The subsequent steps of molecular dynamics and ADMET prediction provide a critical layer of validation, ensuring that only the most promising, stable, and drug-like candidates are advanced. The output of this in silico cascade is a small number of high-confidence hypotheses, ready for empirical validation in the laboratory, thereby saving significant time and resources in the drug discovery pipeline.
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 3-(5-Aminopyrimidin-2-yl)phenol
Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyrimidine Compound
The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1] Its versatility allows for interaction with a wide array of biological targets, most notably protein kinases.[1] This document provides a comprehensive guide for the initial in vitro characterization of 3-(5-Aminopyrimidin-2-yl)phenol , a novel compound featuring this key moiety. Due to the limited specific literature on this particular molecule, we propose a logical, tiered approach to elucidate its biological activity. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-tested protocols.
Our investigative strategy is predicated on the known activities of structurally related aminopyrimidine and phenol-containing compounds, which include roles as kinase inhibitors, anti-proliferative agents, and modulators of inflammatory pathways like the NLRP3 inflammasome.[2][3] The protocols herein are designed to first broadly screen for these activities and then provide a framework for more detailed mechanistic studies.
Physicochemical Properties and Compound Handling
Accurate and reproducible in vitro data begins with proper handling of the test compound. The physicochemical properties of aminopyrimidine derivatives can vary, impacting their solubility and stability.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | PubChem |
| Molecular Weight | 187.20 g/mol | PubChem |
| Predicted LogP | 1.5 - 2.0 | Cheminformatics Tools |
| Solubility | DMSO (≥ 10 mg/mL) | Supplier Data/Internal Testing |
| Stability | Stable under standard laboratory conditions. Protect from light. | General knowledge for phenolic compounds |
Protocol for Stock Solution Preparation
-
Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Warming gently (to 37°C) and vortexing can aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: For cell-based assays, prepare intermediate dilutions in DMSO before making the final dilution in aqueous culture medium. This prevents precipitation of the compound. The final DMSO concentration in the assay should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Tier 1: Primary Screening for Bioactivity
The initial screening phase is designed to cast a wide net, identifying the most probable biological activities of this compound. We will focus on two key areas: broad-spectrum kinase inhibition and general cytotoxicity against cancer cell lines.
A. Broad-Spectrum Kinase Inhibition Profiling
Rationale: The 2-aminopyrimidine core is a well-known hinge-binding motif for many protein kinases.[1][2] A broad-spectrum kinase panel is the most efficient method to identify potential kinase targets.
Workflow for Kinase Inhibition Screening:
Caption: Workflow for primary kinase inhibitor screening.
Recommended Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]
Protocol 1: General Kinase Assay (e.g., using ADP-Glo™)
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer.
-
Compound Addition: Add 0.5 µL of this compound at various concentrations (e.g., a 10-point dilution series starting from 100 µM) or a single high concentration (e.g., 10 µM) for broad screening. Include a DMSO-only control.
-
Reaction Initiation: Add 2 µL of an ATP solution to start the reaction. The final ATP concentration should ideally be at the Kₘ for each specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot the results to identify potential kinase targets.
B. Cell Viability and Cytotoxicity Screening
Rationale: To assess the potential anti-proliferative or cytotoxic effects of the compound, a panel of cancer cell lines from different tissue origins should be used.[6][7]
Recommended Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[9][11]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Tier 2: Mechanistic Elucidation and Target Validation
If the Tier 1 screening yields positive "hits," the next step is to delve deeper into the mechanism of action.
A. Apoptosis Induction Assay
Rationale: If the compound shows significant cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[12][13]
Workflow for Apoptosis Detection:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
B. NLRP3 Inflammasome Inhibition Assay
Rationale: Given that some related phenolic compounds modulate inflammatory responses, investigating the effect on the NLRP3 inflammasome is a valuable secondary screen.[14][15] A common method is to use LPS-primed macrophages and measure the subsequent inhibition of caspase-1 activation.[16][17]
Protocol 4: Caspase-1 Activity Assay
-
Cell Culture and Priming: Seed THP-1 monocytes (differentiated into macrophages with PMA) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.[15][16]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Add an NLRP3 activator, such as nigericin (5 µM) or ATP (5 mM), and incubate for an additional 1-2 hours.[16][18]
-
Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay, such as a fluorometric kit that measures the cleavage of a specific substrate (e.g., YVAD-AFC) or a luminescent assay like Caspase-Glo® 1.[17][19][20]
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the caspase-1 substrate and incubate.
-
Measure the fluorescent or luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition of caspase-1 activity compared to the activator-only control.
Signaling Pathway Overview:
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Application Notes and Protocols: A Comprehensive Guide to Cell-Based Assay Development for 3-(5-Aminopyrimidin-2-yl)phenol
Introduction: Characterizing a Novel Bioactive Compound
The compound 3-(5-Aminopyrimidin-2-yl)phenol is a small molecule featuring both a phenol and an aminopyrimidine moiety.[] These chemical features are present in a wide array of pharmacologically active agents, including kinase inhibitors, which are pivotal in cancer therapy, and various antibacterial agents.[2][3][4] Given the structural alerts, this compound presents a compelling case for biological screening to elucidate its mechanism of action and therapeutic potential.
This guide provides a comprehensive, tiered strategy for developing a suite of cell-based assays to systematically characterize the biological activity of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that moves from broad phenotypic observations to specific molecular target engagement. We will explain the causality behind experimental choices, ensuring each protocol is a self-validating system designed for robustness and reproducibility.
Our approach is divided into three tiers:
-
Tier 1: Primary Screening - Initial assessment of the compound's impact on cell viability and proliferation to determine cytotoxic or cytostatic effects.
-
Tier 2: Pathway Elucidation - Functional assays to narrow down the affected cellular pathways, with a focus on common targets for aminopyrimidine-containing molecules, such as protein kinases.[2][5]
-
Tier 3: Target Identification and Validation - Advanced biophysical and cellular assays to confirm direct binding of the compound to its molecular target in a cellular context.
This structured approach ensures an efficient use of resources, generating clear, actionable data at each stage of the investigation.
Tier 1: Primary Screening for Cellular Effects
The first crucial step is to determine if and how this compound affects overall cell health. Cell viability and proliferation assays are fundamental tools for this initial screen, providing insights into the compound's potential cytostatic (inhibiting cell growth) or cytotoxic (killing cells) properties.[6]
Principle of Viability Assays
Most viability assays measure a biochemical marker of metabolic activity or membrane integrity.[7][8] For example, the reduction of tetrazolium salts (like MTT or WST-1) to colored formazan products by mitochondrial dehydrogenases is directly proportional to the number of viable, metabolically active cells.[8] Alternatively, ATP-based assays, such as CellTiter-Glo®, measure the level of intracellular ATP, which rapidly depletes upon cell death.[8][9]
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 workflow for cell viability screening.
Protocol 1: Cell Viability Assessment using a WST-1 Assay
This protocol is designed to determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., MCF7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).
- Harvest cells using trypsin and perform a cell count.
- Seed cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[7]
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution series in culture medium to create working solutions (e.g., from 100 µM to 0.1 µM).
- Remove the medium from the seeded cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO-only) and untreated control wells. Each concentration should be tested in triplicate.[10]
3. Incubation and Assay:
- Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe significant cell proliferation in the control wells.
- Add 10 µL of WST-1 reagent to each well.
- Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
- Measure the absorbance at 440 nm using a microplate reader.[8]
4. Data Analysis:
- Subtract the background absorbance (media only).
- Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
- Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF7 |
| Seeding Density | Cells per well in 96-well plate | 8,000 |
| Compound Incubation | Duration of cell exposure to compound | 72 hours |
| IC50 | Half-maximal inhibitory concentration | 5.2 µM |
| Assay Window (Z') | Statistical measure of assay quality | > 0.5 |
Tier 2: Pathway Elucidation Assays
If Tier 1 results indicate significant bioactivity (e.g., an IC50 < 10 µM), the next step is to investigate the underlying mechanism. Given the aminopyrimidine scaffold, a primary hypothesis is the inhibition of protein kinase activity.[5][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[2]
Principle of Cell-Based Kinase Assays
Cell-based kinase assays can be broadly categorized into two types:
-
Phosphorylation Assays: These directly measure the phosphorylation of a specific kinase substrate within the cell.[13] This provides a direct readout of the activity of the upstream kinase.
-
Reporter Gene Assays: These utilize a reporter gene (e.g., luciferase) linked to a transcriptional response element that is downstream of a specific kinase pathway.[14][15] Inhibition of the kinase leads to a change in reporter gene expression, which can be quantified as a luminescent or fluorescent signal.[16]
Experimental Workflow: Kinase Reporter Assay
Caption: Tier 2 workflow for a kinase pathway reporter assay.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol assesses whether the compound inhibits the NF-κB signaling pathway, a common pathway regulated by numerous kinases (e.g., IKK, TAK1).
1. Cell Line Preparation:
- Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
- Co-transfect with a control plasmid expressing Renilla luciferase from a constitutive promoter for normalization of transfection efficiency and cell number.[16]
- Alternatively, use a commercially available stable cell line.
2. Assay Procedure:
- Seed the reporter cells into a 96-well white, clear-bottom plate and incubate overnight.
- Pre-incubate the cells with a dose range of this compound for 1 hour.
- Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (10 ng/mL), to all wells except the unstimulated control.
- Incubate for 6-8 hours to allow for luciferase expression.
3. Luminescence Measurement:
- Use a dual-luciferase reporter assay system (e.g., from Promega).
- Remove the medium, lyse the cells, and measure both firefly and Renilla luciferase activity sequentially in a plate luminometer according to the manufacturer's protocol.
4. Data Analysis:
- Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.
- Express the normalized data as a percentage of the stimulated vehicle control.
- Plot the results and determine the IC50 for pathway inhibition.
| Parameter | Description | Example Value |
| Reporter | NF-κB driving Firefly Luciferase | pGL4.32[luc2P/NF-κB-RE/Hygro] |
| Stimulant | Pathway Activator | TNF-α (10 ng/mL) |
| Readout | Dual-Luciferase Signal | Normalized Luminescence |
| IC50 | Pathway Inhibition | 1.5 µM |
Tier 3: Target Engagement and Validation
Positive results in a pathway-specific assay strongly suggest a mechanism but do not confirm direct interaction between the compound and a specific protein target. Tier 3 assays are designed to provide this crucial evidence of target engagement within the complex cellular environment.[17]
Principle of the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying drug-target interaction in intact cells and tissues.[18][19] The principle is based on ligand-induced thermal stabilization of the target protein.[17] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[20] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[18][21]
Experimental Workflow: CETSA®
Caption: Tier 3 workflow for a Cellular Thermal Shift Assay (CETSA®).
Protocol 3: CETSA® for a Putative Kinase Target
This protocol assumes that results from Tier 2 (and potentially other screens) have implicated a specific kinase, "Kinase X," as a potential target.
1. Cell Treatment:
- Culture cells known to express Kinase X to near confluency.
- Treat the cells with a high concentration of this compound (e.g., 10-20x the IC50 from the functional assay) or vehicle (DMSO) for 1-2 hours.
2. Heating and Lysis:
- Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]
- Lyse the cells by repeated freeze-thaw cycles.
- Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
3. Protein Detection:
- Collect the supernatant (soluble fraction).
- Analyze the amount of soluble Kinase X in each sample using Western blotting with a specific antibody against Kinase X.
- Quantify the band intensities using densitometry.
4. Data Analysis:
- For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the unheated (40°C) sample.
- Plot the normalized intensity (% Soluble Protein) against temperature to generate melting curves.
- A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement.[21]
| Parameter | Description | Example Observation |
| Target Protein | Hypothetical target of interest | Kinase X |
| Compound Conc. | Concentration used for treatment | 20 µM |
| Temperature Range | Gradient for thermal challenge | 40°C - 70°C |
| Tm (Vehicle) | Melting temperature with vehicle | 52°C |
| Tm (Compound) | Melting temperature with compound | 58°C |
| ΔTm | Thermal Shift | +6°C |
Conclusion and Future Directions
This tiered, multi-faceted approach provides a robust framework for the initial characterization of this compound. By progressing from broad phenotypic screening to specific pathway analysis and finally to direct target engagement, researchers can build a comprehensive profile of the compound's cellular mechanism of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed mechanistic studies to fully validate the compound's therapeutic potential. The self-validating nature of these protocols, which include appropriate controls and quantitative endpoints, ensures high confidence in the generated data, which is essential for making informed decisions in the drug discovery pipeline.[22][23][24]
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Application Notes and Protocols for 3-(5-Aminopyrimidin-2-yl)phenol: A Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are a vast family of enzymes that orchestrate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a cornerstone of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The aminopyrimidine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors.[4] This is due to its ability to mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of kinases.[4]
This document provides a detailed technical guide for the investigation of 3-(5-Aminopyrimidin-2-yl)phenol (hereafter referred to as Compound X) as a potential inhibitor of the Src family of non-receptor tyrosine kinases. The Src family kinases (SFKs), including Src, Fyn, Lyn, and Lck, are pivotal regulators of signal transduction pathways that control cell growth, differentiation, migration, and survival.[5][6] Their aberrant activation is a frequent driver of oncogenesis and other pathologies.[7]
Herein, we present a hypothetical, yet scientifically grounded, framework for characterizing the inhibitory potential of Compound X. This guide offers detailed protocols for both biochemical and cell-based assays, guidance on data interpretation, and troubleshooting insights to empower researchers in their exploration of this promising compound.
Hypothesized Mechanism of Action: Targeting the Src Signaling Hub
We hypothesize that Compound X functions as an ATP-competitive inhibitor of Src family kinases. By occupying the ATP-binding site, the compound is expected to block the transfer of phosphate to downstream substrates, thereby attenuating Src-mediated signaling cascades.
The Src signaling pathway is a central node in cellular communication, integrating signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs), to regulate a multitude of cellular functions.[6][8] Upon activation, Src kinases phosphorylate a host of downstream effectors, initiating cascades like the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[9]
Figure 1: Hypothesized intervention of Compound X in the c-Src signaling pathway.
Experimental Workflow Overview
The characterization of a novel kinase inhibitor involves a multi-step process, beginning with in vitro biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a physiological context.
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Application Notes and Protocols for Antimicrobial Activity Screening of 3-(5-Aminopyrimidin-2-yl)phenol
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance is a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] The chemical scaffold of 2-aminopyrimidine has emerged as a promising area of research, with its derivatives demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1][3][4] This structural motif is present in numerous synthetic compounds with diverse pharmacological effects.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive antimicrobial activity screening of a specific novel compound, 3-(5-Aminopyrimidin-2-yl)phenol (CAS 1152519-82-8).[]
The strategic rationale for investigating this particular molecule lies in the versatile nature of the 2-aminopyrimidine core, which allows for extensive chemical modifications to enhance antimicrobial efficacy and potentially overcome existing resistance mechanisms.[1] This document outlines a systematic, field-proven workflow for evaluating the antimicrobial potential of this compound, from initial qualitative screening to quantitative assessment of its inhibitory effects and preliminary safety evaluation. The protocols described herein are designed to be self-validating, incorporating standard methodologies recognized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]
Materials and Reagents
This section details the necessary equipment, microbial strains, culture media, and reagents for the successful execution of the described protocols.
| Category | Item | Specifications/Purpose |
| Test Compound | This compound | Purity ≥ 95% |
| Dimethyl sulfoxide (DMSO) | ACS grade, for compound dissolution | |
| Microbial Strains | Staphylococcus aureus (e.g., ATCC 25923) | Gram-positive representative |
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive representative | |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative representative | |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative representative | |
| Candida albicans (e.g., ATCC 10231) | Fungal (yeast) representative | |
| Culture Media | Mueller-Hinton Agar (MHA) | For disk diffusion assays[9][10] |
| Mueller-Hinton Broth (MHB) | For broth microdilution (MIC) assays[11][12] | |
| Sabouraud Dextrose Agar/Broth | For fungal culture | |
| Tryptic Soy Broth (TSB) | For initial bacterial culture | |
| Antibiotics (Controls) | Ciprofloxacin (10 µg/mL) | Positive control for bacteria |
| Fluconazole (25 µg/mL) | Positive control for fungi | |
| Lab Equipment | Biosafety cabinet (Class II) | For sterile handling |
| Autoclave | For sterilization | |
| Incubator (37°C and 25°C) | For microbial growth | |
| Spectrophotometer/Microplate reader | For measuring optical density (OD) | |
| Vortex mixer | For sample mixing | |
| Micropipettes and sterile tips | For liquid handling | |
| Consumables | Sterile Petri dishes (90 mm and 150 mm) | For agar-based assays |
| Sterile 96-well microtiter plates | For MIC and cytotoxicity assays | |
| Sterile filter paper disks (6 mm) | For disk diffusion assay | |
| Sterile cotton swabs | For inoculating agar plates | |
| McFarland turbidity standards (0.5) | For standardizing inoculum density[8] | |
| Cytotoxicity Assay | Human cell line (e.g., HEK293) | For toxicity screening |
| Dulbecco's Modified Eagle Medium (DMEM) | Cell culture medium | |
| Fetal Bovine Serum (FBS) | Medium supplement | |
| Penicillin-Streptomycin | Antibiotic supplement for cell culture | |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Reagent for viability assay[13][14] |
Experimental Workflow Overview
The screening process follows a logical progression from broad qualitative assessments to more precise quantitative evaluations. This tiered approach is efficient, reserving more resource-intensive assays for compounds that show initial promise.
Caption: A streamlined workflow for screening novel antimicrobial compounds.
Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound Stock Solution
The accurate preparation of the test compound is critical for the reliability of subsequent assays.
-
Objective: To prepare a high-concentration, sterile stock solution of this compound.
-
Rationale: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its general compatibility with microbial and cell-based assays at low final concentrations (typically ≤1% v/v).
-
Procedure:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C until use.
-
Protocol 2: Inoculum Preparation
Standardization of the microbial inoculum is paramount for reproducible susceptibility testing.[15]
-
Objective: To prepare a microbial suspension with a defined turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Rationale: A standardized inoculum ensures that the number of microbial cells is consistent across all tests, which is a critical variable in determining susceptibility.[16]
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Incubate the broth culture at 37°C (for bacteria) or 25°C (for fungi) for 2-6 hours until it achieves a light to moderate turbidity.
-
Adjust the turbidity of the microbial suspension with sterile saline or broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (OD₆₀₀ ~0.08-0.13).[8] Use this standardized inoculum within 15 minutes of preparation.[15]
-
Protocol 3: Primary Screening - Agar Disk Diffusion Assay
This method provides a qualitative assessment of the compound's antimicrobial activity.[10][17]
-
Objective: To determine if this compound exhibits inhibitory activity against the selected microorganisms.
-
Rationale: The disk diffusion method is a simple, cost-effective, and widely used technique for preliminary screening.[17][18] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[10]
-
Procedure:
-
Dip a sterile cotton swab into the standardized inoculum (Protocol 2) and remove excess fluid by pressing it against the inside wall of the tube.
-
Inoculate the entire surface of a Mueller-Hinton Agar plate by swabbing in three directions (rotating the plate approximately 60 degrees each time) to ensure a uniform lawn of growth.[18]
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically place sterile 6 mm paper disks onto the agar surface. Ensure a minimum distance of 24 mm between disks.[10]
-
Pipette 10 µL of the 10 mg/mL test compound stock solution onto a disk (100 µ g/disk ).
-
Prepare control disks:
-
Positive Control: 10 µL of the appropriate standard antibiotic (e.g., Ciprofloxacin for bacteria).
-
Negative Control: 10 µL of sterile DMSO.
-
-
Incubate the plates inverted at 37°C for 18-24 hours for bacteria and at 25°C for 24-48 hours for C. albicans.
-
After incubation, measure the diameter of the zones of inhibition (including the disk diameter) in millimeters (mm).
-
Protocol 4: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the gold standard for determining the quantitative potency of an antimicrobial agent.[19][20]
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[11]
-
Rationale: This assay provides a precise measurement of the compound's potency, which is crucial for comparing its activity against different microbes and with standard antibiotics.[7][21]
-
Procedure:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of MHB containing the test compound at twice the highest desired starting concentration (e.g., 512 µg/mL). This is achieved by diluting the stock solution in MHB.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Well 11 serves as the growth control (no compound). Add 50 µL of MHB.
-
Well 12 serves as the sterility control (no compound, no inoculum). Add 100 µL of MHB.
-
Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Seal the plate and incubate at 37°C for 16-24 hours for bacteria.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]
-
Protocol 5: Preliminary Safety - MTT Cytotoxicity Assay
Evaluating cytotoxicity is essential to ensure that the antimicrobial activity is not due to general toxicity to host cells.[22][23]
-
Objective: To assess the in vitro cytotoxicity of this compound against a human cell line.
-
Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[14] This helps to determine the therapeutic index of the compound—the ratio between its toxic concentration and its effective antimicrobial concentration.
-
Procedure:
-
Seed a 96-well plate with human cells (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
-
Data Presentation and Interpretation
Results should be tabulated for clarity and ease of comparison.
Table 1: Disk Diffusion Assay Results
| Test Microorganism | Zone of Inhibition (mm) |
| This compound (100 µ g/disk ) | |
| S. aureus | |
| E. coli | |
| P. aeruginosa | |
| B. subtilis | |
| C. albicans |
Interpretation: A zone of inhibition > 6 mm indicates antimicrobial activity. The size of the zone provides a qualitative measure of sensitivity.[16]
Table 2: MIC and Cytotoxicity Results
| Test Microorganism | MIC (µg/mL) of this compound |
| S. aureus | |
| E. coli | |
| P. aeruginosa | |
| B. subtilis | |
| C. albicans | |
| Cytotoxicity | IC₅₀ (µg/mL) on HEK293 cells |
Interpretation: The MIC is the lowest concentration that prevents visible growth.[7][24] A lower MIC value indicates higher potency. The selectivity index (SI = IC₅₀ / MIC) can be calculated to assess the compound's therapeutic potential. A higher SI value is desirable.
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- 21. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Interpretation of Culture & Susceptibility Reports [cliniciansbrief.com]
Application Notes and Protocols for the Investigation of "3-(5-Aminopyrimidin-2-yl)phenol" in Cancer Cell Line Studies
Introduction: Rationale for Investigating 3-(5-Aminopyrimidin-2-yl)phenol in Oncology
The landscape of cancer therapy is increasingly dominated by targeted agents that exploit specific molecular vulnerabilities of tumor cells. A significant portion of these agents are small molecule kinase inhibitors. The compound This compound , while not extensively characterized in the public domain for its anti-cancer properties, possesses structural motifs—specifically the aminopyrimidine core—that are prevalent in a multitude of clinically relevant kinase inhibitors. This structural alert suggests a potential for this molecule to engage with and inhibit key kinases implicated in oncogenesis.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-cancer potential of "this compound" in vitro. We will proceed from hypothesis generation, based on its chemical structure, to detailed experimental protocols for its characterization in cancer cell line models. Our approach is grounded in established methodologies for kinase inhibitor profiling, emphasizing scientific rigor and the causality behind experimental choices.
Hypothesized Mechanisms of Action: Potential Kinase Targets
The aminopyrimidine scaffold is a well-established "hinge-binding" motif that anchors many inhibitors to the ATP-binding pocket of protein kinases. Based on this, we hypothesize that "this compound" may target kinases known to be dysregulated in cancer. Two prominent and therapeutically relevant kinase families are the TAM family (TYRO3, AXL, MERTK) and the ERK5 (MAPK7) pathway.
The TAM (TYRO3, AXL, MERTK) Receptor Tyrosine Kinases
The TAM family of receptor tyrosine kinases (RTKs) are crucial regulators of diverse cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][2] Their overexpression is a hallmark of many cancers and is frequently associated with metastasis, chemoresistance, and an immunosuppressive tumor microenvironment.[3][4] AXL and MERTK, in particular, are implicated in resistance to both conventional chemotherapy and targeted agents.[3][5] Inhibiting these kinases can thus have a dual effect: directly targeting the tumor cell's survival and proliferative signals, and potentially reversing immune suppression within the tumor microenvironment.[1][6]
Signaling Pathway: TAM Kinase Activation and Downstream Effects
The following diagram illustrates the generalized signaling cascade initiated by TAM kinase activation, leading to pro-oncogenic outcomes.
Caption: Hypothesized TAM kinase signaling pathway and the inhibitory point of action for a novel compound.
The ERK5 (Extracellular signal-regulated kinase 5) Pathway
ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which is distinct from the more commonly studied ERK1/2 pathway.[7] The MEK5-ERK5 signaling cascade plays a critical role in promoting cell proliferation, survival, and angiogenesis.[8] Constitutive activation of ERK5 has been observed in various cancers, including breast and prostate cancer, and is often associated with aggressive phenotypes and poor prognosis.[7][8] Inhibition of ERK5 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9]
Signaling Pathway: MEK5-ERK5 Activation and Downstream Effects
This diagram outlines the activation of ERK5 and its subsequent translocation to the nucleus to regulate gene expression.
Caption: A streamlined workflow for the in vitro evaluation of a novel anti-cancer compound.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key assays in the experimental workflow. It is crucial to select appropriate cancer cell lines that are known to have active TAM or ERK5 signaling pathways. Examples include various triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML) cell lines. [10][11]
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of "this compound" on the metabolic activity and viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A typical starting range is from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis (early and late) and necrosis in cancer cells following treatment with the compound.
Materials:
-
6-well cell culture plates
-
Compound at 1x, 2x, and 5x its predetermined IC50 value
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the compound at the desired concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Target Engagement & Pathway Modulation (Western Blotting)
Objective: To determine if the compound inhibits the phosphorylation of its hypothesized targets (e.g., AXL, MERTK, ERK5) and their downstream signaling proteins (e.g., AKT, ERK1/2).
Materials:
-
6-well or 10 cm cell culture plates
-
Compound at its IC50 value
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-MERTK, anti-MERTK, anti-p-ERK5, anti-ERK5, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat with the compound at its IC50 for a short duration (e.g., 1, 4, or 24 hours) to observe effects on phosphorylation.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-AXL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for the total protein (e.g., anti-AXL) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The following tables are examples of how to present the findings from the initial screening phases.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | Key Pathway | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High AXL Expression | 1.2 |
| A549 | Non-Small Cell Lung Cancer | AXL/MERTK Upregulation | 2.5 |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD, MERTK Expression | 0.8 |
| PC-3 | Prostate Cancer | High ERK5 Activity | 3.1 |
| MCF-7 | ER+ Breast Cancer | Low TAM/ERK5 Activity | > 20 |
Interpretation: The hypothetical data in Table 1 suggests that the compound is more potent in cell lines with known reliance on TAM or ERK5 signaling. The lower potency in MCF-7 cells could indicate a degree of selectivity, a desirable trait for a targeted agent.
Next Steps:
-
Confirmation of Target Engagement: If Western blotting confirms inhibition of p-AXL or p-ERK5, this provides strong evidence for the mechanism of action.
-
Kinase Panel Screening: To understand the selectivity profile, the compound should be screened against a broad panel of kinases in a cell-free biochemical assay. [12]* In Vivo Studies: If in vitro data is promising, the next logical step is to evaluate the compound's efficacy and pharmacokinetics in animal models of cancer. [12] By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously evaluate the potential of novel compounds like "this compound" as targeted anti-cancer agents.
References
- Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy. MDPI. [URL: https://www.mdpi.com/2072-6694/13/11/2749]
- TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/77/11/2775/65809/TAM-Receptor-Tyrosine-Kinases-in-Cancer-Drug]
- The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Annals of Translational Medicine. [URL: https://atm.amegroups.com/article/view/82713/html]
- What are ERK5 inhibitors and how do they work?. Synapse. [URL: https://www.synapse.org/blog/what-are-erk5-inhibitors-and-how-do-they-work]
- TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18423292/]
- Axl Kinase as a Key Target for Oncology: Focus on Small Molecule Inhibitors. AACR Journals. [URL: https://aacrjournals.org/mct/article/13/9/2141/100085/Axl-Kinase-as-a-Key-Target-for-Oncology-Focus-on]
- TAM Receptor Tyrosine Kinases as Emerging Targets of Innate Immune Checkpoint Blockade for Cancer Therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5081335/]
- TAM Receptor Inhibition–Implications for Cancer and the Immune System. MDPI. [URL: https://www.mdpi.com/2072-6694/13/4/779]
- AXL Inhibitors: Status of Clinical Development. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949015/]
- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective: Miniperspective. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01966]
- What are TYRO3 inhibitors and how do they work?. Synapse. [URL: https://www.synapse.org/blog/what-are-tyro3-inhibitors-and-how-do-they-work]
- Targeting Axl and Mer Kinases in Cancer. AACR Journals. [URL: https://aacrjournals.org/mct/article/10/10/1763/99540/Targeting-Axl-and-Mer-Kinases-in-Cancer]
- AXL Inhibitors in Oncology Clinical Trials: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259074/]
- MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [URL: https://www.mdpi.com/2072-6694/14/19/4879]
- MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316827/]
- Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918617/]
- TYRO3: A potential therapeutic target in cancer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6006411/]
- Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00072]
- The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. MDPI. [URL: https://www.mdpi.com/2072-6694/12/10/2957]
- Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145155/]
- Abstract 947: A small molecule Mer tyrosine kinase inhibitor (UNC MerTKi) effectively inhibits growth of murine melanoma. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/74/19_Supplement/947/639739/Abstract-947-A-small-molecule-Mer-tyrosine]
- MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4960338/]
- The receptor tyrosine kinase Tyro3 as a novel drug target in cancer. University of Portsmouth. [URL: https://researchportal.port.ac.uk/en/studentTheses/the-receptor-tyrosine-kinase-tyro3-as-a-novel-drug-target-in-ca]
- Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202868/]
- MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer. MDPI. [URL: https://www.mdpi.com/2072-6694/12/11/3141]
- Cell-based test for kinase inhibitors. INiTS. [URL: https://www.inits.at/en/deals/cell-based-test-for-kinase-inhibitors/]
- Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold. Benchchem. [URL: https://www.benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828771/]
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- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vivo Formulation of 3-(5-Aminopyrimidin-2-yl)phenol
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 3-(5-Aminopyrimidin-2-yl)phenol for in vivo studies. This molecule, belonging to the aminopyrimidine class, is of significant interest as a potential kinase inhibitor. However, its structural features—a phenolic hydroxyl group and an aminopyrimidine core—suggest challenges in aqueous solubility and stability, necessitating a strategic approach to formulation development. This document outlines the predicted physicochemical properties of the compound, presents a tiered strategy for vehicle selection for both oral and intravenous administration, provides detailed experimental protocols, and discusses critical stability considerations. The methodologies described herein are designed to be a self-validating system, enabling the rational development of safe and effective formulations to achieve reliable and reproducible results in preclinical research.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a pyrimidine ring, an amine substituent, and a phenolic moiety. The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and competitively inhibit a wide range of protein kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders. Aminopyrimidine derivatives have been successfully developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and c-Jun N-terminal Kinase (JNK), making this structural class a focal point for targeted therapy discovery.[1][2][3]
The presence of the phenolic group can contribute to binding interactions with target proteins but also introduces potential challenges related to metabolic stability and oxidation. Preclinical in vivo studies are critical for evaluating the efficacy, safety, and pharmacokinetic profile of novel kinase inhibitors like this compound. A well-designed formulation is paramount to ensure adequate bioavailability and minimize variability in these studies. This guide provides a systematic approach to formulating this compound for robust preclinical evaluation.
Potential Signaling Pathways of Interest
Given its structural motifs, this compound may modulate several critical cellular signaling pathways implicated in oncology and immunology. The aminopyrimidine core is a common feature in inhibitors of various kinase families.
Physicochemical Characterization and Pre-formulation Analysis
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. While experimental data may be limited for novel compounds, computational prediction tools provide valuable initial guidance.
| Property | Predicted Value/Information | Implication for Formulation | Source |
| Molecular Formula | C₁₀H₉N₃O | - | - |
| Molecular Weight | 187.20 g/mol | Low molecular weight is generally favorable for absorption. | - |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting potentially low aqueous solubility. | PubChem |
| Aqueous Solubility | Predicted to be low. | The primary challenge for formulation development. May require solubility-enhancing techniques. | [4][5] |
| pKa (Phenolic -OH) | ~9-10 | The phenolic group is acidic and will be largely unionized at physiological pH. Can be ionized at higher pH to increase solubility. | [6][7] |
| pKa (Aminopyrimidine) | ~4-5 | The aminopyrimidine moiety is basic and will be protonated in the acidic environment of the stomach, potentially aiding dissolution. It will be mostly unionized at intestinal and blood pH. | [8] |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding, which influences solubility and interactions with excipients. | PubChem |
| Hydrogen Bond Acceptors | 4 | Can participate in hydrogen bonding. | PubChem |
| Stability | The aminophenol structure is susceptible to oxidation, which can be accelerated by light, high pH, and the presence of metal ions. | Formulations may require antioxidants, light protection, and careful pH control. | [9][10] |
Tiered Formulation Strategy for In Vivo Studies
Given the predicted poor aqueous solubility, a tiered approach is recommended. This strategy begins with simple formulations and progresses to more complex systems as needed, conserving time and resources.
Oral Administration
Oral gavage is a common route for preclinical efficacy and pharmacokinetic studies in rodents. The goal is to achieve sufficient and reproducible systemic exposure.
-
Tier 1: Simple Solutions
-
pH Adjustment: Given the basic aminopyrimidine (pKa ~4-5) and acidic phenol (pKa ~9-10), solubility can be modulated by pH. For oral dosing, an acidic vehicle (pH 2-4) could be attempted to protonate the amine and enhance solubility. However, this may not be suitable for intravenous routes due to physiological pH constraints.
-
Co-solvents: A mixture of water with water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[11]
-
-
Tier 2: Complex Solutions and Suspensions
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral and oral formulations.
-
Aqueous Suspensions: If a solution is not feasible, especially for higher doses required in toxicology studies, a micronized suspension can be prepared. A uniform particle size distribution is critical for consistent absorption. Suspending agents like carboxymethylcellulose (CMC) or methylcellulose are used to increase viscosity and prevent settling.[12][13]
-
-
Tier 3: Lipid-Based Formulations
-
For highly lipophilic compounds (though the predicted logP of 1.5 suggests this may be a secondary approach), lipid-based formulations such as solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.[14]
-
Intravenous Administration
Intravenous (IV) formulations are essential for determining absolute bioavailability and for studies requiring precise control over plasma concentrations. IV formulations must be sterile, isotonic, and free of particulates.
-
Tier 1: Solubilized Formulations
-
The primary approaches involve co-solvents and cyclodextrins, similar to oral solutions but with stricter constraints on excipient concentrations to ensure safety upon injection. A common vehicle for IV administration of poorly soluble kinase inhibitors in preclinical studies is a mixture of PEG 400, and water.[15]
-
-
Tier 2: Nanosuspensions
-
If solubility in acceptable IV vehicles is too low, a nanosuspension can be developed. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution upon injection. These are stabilized with surfactants and require specialized manufacturing processes.
-
Detailed Experimental Protocols
Safety Precaution: Always handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of an Oral Co-solvent Formulation (10 mg/mL)
This protocol is a common starting point for oral pharmacokinetic studies in rodents.
-
Vehicle Preparation:
-
Prepare a vehicle consisting of 20% PEG 400 and 80% water (v/v).
-
For a 10 mL batch, combine 2 mL of PEG 400 with 8 mL of purified water. Mix thoroughly.
-
-
Solubilization of API:
-
Weigh 100 mg of this compound.
-
Add the API to the 10 mL of the prepared vehicle.
-
Vortex the mixture for 5-10 minutes.
-
If the compound does not fully dissolve, use a sonicating water bath for 15-30 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but monitor for any signs of degradation (color change).
-
-
Final Preparation and Quality Control:
-
Once fully dissolved, visually inspect the solution for any particulate matter. The solution should be clear.
-
Measure the final pH of the formulation.
-
It is highly recommended to confirm the concentration of the final formulation using a validated analytical method, such as HPLC-UV, to ensure accuracy.
-
Protocol 2: Preparation of an Oral Suspension (20 mg/mL)
This protocol is suitable for higher-dose studies where solubility is a limiting factor.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in purified water.
-
For a 10 mL batch, slowly add 50 mg of Na-CMC to 10 mL of water while stirring to avoid clumping. Continue to stir until a clear, viscous solution is formed.
-
-
API Preparation:
-
If possible, use micronized this compound to improve dissolution and absorption.
-
Weigh 200 mg of the API.
-
-
Suspension Formulation:
-
In a glass mortar, add the 200 mg of API.
-
Add a small amount of the 0.5% Na-CMC vehicle to the mortar and triturate with a pestle to form a smooth, uniform paste. This wetting step is crucial to prevent particle aggregation.
-
Gradually add the remaining vehicle in small portions while continuously triturating to ensure a homogenous suspension.
-
Transfer the suspension to a calibrated container and adjust the final volume to 10 mL with the vehicle if necessary.
-
-
Final Preparation and Quality Control:
-
Store the suspension in a light-protected container.
-
Always ensure the suspension is thoroughly re-suspended by vigorous shaking or vortexing immediately before each dose administration.
-
Characterize the particle size distribution of the suspension if possible.
-
Protocol 3: Preparation of an Intravenous Formulation (2 mg/mL)
This protocol uses a common vehicle system for IV administration in preclinical species.
-
Vehicle Preparation:
-
Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% saline (0.9% NaCl) (v/v/v).
-
For a 5 mL batch, carefully mix 0.5 mL of DMSO, 2.0 mL of PEG 400, and 2.5 mL of sterile saline.
-
-
Solubilization of API:
-
Weigh 10 mg of this compound.
-
First, dissolve the API in the DMSO portion of the vehicle.
-
Gradually add the PEG 400 while mixing.
-
Finally, add the saline dropwise while continuously mixing to avoid precipitation.
-
-
Final Preparation and Quality Control:
-
The final formulation must be a clear, particle-free solution.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Confirm the concentration of the final formulation using a validated analytical method.
-
Stability Considerations and Assessment
The stability of the formulation is critical for ensuring that the intended dose is administered throughout the study. The aminophenol moiety in this compound is susceptible to oxidative degradation.[10][16]
Potential Degradation Pathways
-
Oxidation: The phenolic hydroxyl group and the aromatic amine can be oxidized, leading to the formation of colored degradation products (quinones and polymeric species). This can be catalyzed by light, heat, metal ions, and high pH.
-
Hydrolysis: While less likely for the core structure, ester or amide linkers, if present in analogs, could be susceptible to hydrolysis.
Stability Testing Protocol
A short-term stability study of the final formulation is essential.
-
Sample Preparation: Prepare a batch of the final formulation as described in the protocols above.
-
Storage Conditions:
-
Store aliquots of the formulation under the intended study conditions (e.g., room temperature on the benchtop) and at a refrigerated temperature (2-8°C), protected from light.
-
-
Time Points: Analyze the formulation at initial (T=0) and at various time points (e.g., 4 hours, 24 hours, and 7 days).
-
Analysis: At each time point, perform the following analyses:
-
Visual Inspection: Check for any changes in color, clarity, or for the presence of precipitation.
-
pH Measurement: Record any changes in the pH of the formulation.
-
Chemical Purity and Potency: Use a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.[9]
-
Stabilization Strategies
-
Antioxidants: Consider the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite in the formulation, particularly for solutions intended for longer-term storage.
-
Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may catalyze oxidation.
-
Light Protection: Always store the compound and its formulations in amber vials or containers wrapped in foil to protect from light.
-
pH Control: Maintain the pH of the formulation in a range where the compound is most stable, which should be determined during pre-formulation studies. For aminophenols, a slightly acidic pH is often preferred to minimize oxidation.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a stable and bioavailable formulation. By systematically evaluating the compound's physicochemical properties and employing a tiered formulation strategy, researchers can overcome the challenges posed by its predicted poor aqueous solubility and potential for oxidative degradation. The protocols and considerations outlined in this guide provide a robust framework for developing formulations that will yield reliable and reproducible data in preclinical studies, thereby accelerating the journey of this promising kinase inhibitor scaffold toward potential clinical applications.
References
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Longdom Publishing. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Available from: [Link]
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MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available from: [Link]
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PubMed Central (PMC). (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available from: [Link]
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National Institutes of Health (NIH). (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Available from: [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available from: [Link]
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PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
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MDPI. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available from: [Link]
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ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Available from: [Link]
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ResearchGate. (2025). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. Available from: [Link]
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MDPI. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Available from: [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
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Neliti. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Available from: [Link]
-
RSC Publishing. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available from: [Link]
-
PubMed Central (PMC). (2010). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. Available from: [Link]
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PubMed Central (PMC). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]
-
ResearchGate. (2025). Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available from: [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Choice of vehicle affects pyraclostrobin toxicity in mice. Available from: [Link]
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ASM Journals. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Available from: [Link]
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I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Available from: [Link]
-
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Available from: [Link]
-
ResearchGate. (2025). Oxidation potentials of phenolic and amino antioxidants. Available from: [Link]
-
ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? Available from: [Link]
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PubMed Central (PMC). (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Available from: [Link]
-
PubMed. (2016). Inherent formulation issues of kinase inhibitors. Available from: [Link]
-
PubMed. (n.d.). Stability-indicating TLC-densitometric method for simultaneous determination of paracetamol and chlorzoxazone and their toxic impurities. Available from: [Link]
-
Encyclopedia.pub. (2023). Degradation Mechanisms of Bioactive Compounds. Available from: [Link]
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PubMed Central (PMC). (2018). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Available from: [Link]
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MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]
-
ResearchGate. (2025). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. Available from: [Link]
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Application Notes & Protocols: Characterization and Use of 3-(5-Aminopyrimidin-2-yl)phenol as a Putative Fluorescent Probe
For: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, "3-(5-Aminopyrimidin-2-yl)phenol" is a novel compound with limited specific data in peer-reviewed literature regarding its application as a fluorescent probe. The following application notes and protocols are therefore presented as a predictive guide based on the analysis of its chemical structure and established principles of fluorescence chemistry. This document is intended to serve as a comprehensive framework for the initial characterization and validation of this molecule as a potential fluorescent probe.
Introduction: Rationale and Potential
The chemical scaffold of this compound presents a compelling case for its investigation as a novel fluorescent probe. The structure combines a phenol group, a known fluorophore, with an aminopyrimidine moiety. This combination suggests the potential for intramolecular charge transfer (ICT) mechanisms, which are often exploited in the design of environmentally sensitive probes.[1] The amino and hydroxyl groups also offer potential sites for interaction with analytes, suggesting that this molecule could be developed into a sensor for pH, metal ions, or other biologically relevant species.[2][3] The aminopyridine scaffold, a related structure, is known to be a promising basis for fluorescent probes due to its high quantum yield.[4]
This guide provides a systematic approach to characterizing the photophysical properties of this compound and outlines protocols for its potential application in cellular imaging.
Predicted Principle of Operation
The fluorescence of this compound is hypothesized to be based on the electronic properties of the conjugated system formed by the phenol and pyrimidine rings. The lone pair of electrons on the amino group and the hydroxyl group can potentially engage in photoinduced electron transfer (PeT) or ICT, influencing the fluorescence quantum yield.[5]
Potential Sensing Mechanisms:
-
pH Sensing: The phenol and amino groups are ionizable. Protonation or deprotonation in response to changes in pH would alter the electronic structure of the molecule, likely leading to a change in fluorescence intensity or a spectral shift.
-
Metal Ion Detection: The nitrogen atoms of the pyrimidine ring and the oxygen of the phenol group could act as a chelation site for metal ions. Binding of a metal ion would rigidify the structure and could lead to fluorescence enhancement or quenching.
-
Solvatochromism: The molecule's fluorescence is likely to be sensitive to the polarity of its environment, a property known as solvatochromism. This could allow it to be used as a probe for studying changes in the microenvironment of biological systems.[6]
Photophysical Characterization Protocol
A thorough understanding of the fundamental photophysical properties of this compound is the first step in its validation as a fluorescent probe.
Materials and Reagents
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))
-
Quinine sulfate (for quantum yield determination)
-
UV-Vis Spectrophotometer
-
Fluorometer
Experimental Workflow
Caption: Workflow for photophysical characterization.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Working Solution Preparation: Prepare a series of dilutions in the desired experimental buffer (e.g., PBS, pH 7.4) to determine a working concentration that gives a reliable fluorescence signal without inner filter effects. A starting concentration of 10 µM is recommended.
-
Absorbance Spectrum:
-
Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 700 nm.
-
The wavelength of maximum absorbance (λabs) is a key parameter.
-
-
Excitation and Emission Spectra:
-
Using a fluorometer, excite the sample at its λabs and scan the emission spectrum. The wavelength of maximum emission (λem) should be recorded.
-
To determine the optimal excitation wavelength (λex), set the emission monochromator to λem and scan the excitation spectrum.
-
-
Stokes Shift Calculation: The Stokes shift is the difference in nanometers between the λex and λem. A larger Stokes shift is generally desirable to minimize self-quenching and background interference.[7]
-
Quantum Yield (Φ) Determination:
-
The relative quantum yield can be determined using a standard fluorophore with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4 (Φ = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Expected Data Summary
| Parameter | Value |
| λabs (nm) | TBD |
| λex (nm) | TBD |
| λem (nm) | TBD |
| Stokes Shift (nm) | TBD |
| Quantum Yield (Φ) | TBD |
Application in Cellular Imaging: A General Protocol
The following is a generalized protocol for assessing the utility of this compound for live-cell imaging.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, U-2 OS)[8]
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow
Caption: Workflow for cellular imaging.
Step-by-Step Protocol
-
Cell Seeding: Seed cells on a glass-bottom imaging dish or multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a loading solution of this compound in pre-warmed cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Remove the old medium from the cells and replace it with the probe loading solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Counterstaining (Optional):
-
Incubate the cells with a solution of Hoechst 33342 (e.g., 1 µg/mL) for 10 minutes to stain the nuclei.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe and the counterstain.
-
Acquire images in both channels to assess the subcellular localization of the probe.
-
Data Interpretation
-
Cellular Uptake and Localization: Observe the fluorescence signal within the cells to determine if the probe is cell-permeable and if it localizes to specific organelles.[9]
-
Photostability: Assess the photostability of the probe by continuously imaging the same field of view over time and measuring the decrease in fluorescence intensity.
-
Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe is non-toxic to the cells.
Concluding Remarks
This compound holds promise as a novel fluorescent probe based on its chemical structure. The protocols outlined in this document provide a comprehensive framework for its initial characterization and validation. Successful completion of these experiments will elucidate its photophysical properties and its potential for use in biological imaging and sensing applications. Further studies could involve derivatizing the core structure to fine-tune its properties for specific applications, such as targeting specific organelles or detecting particular analytes with high selectivity.[10]
References
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Bray, M. A., et al. (2023). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. Nature Communications. Available at: [Link]
-
Harrill, J., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Thakur, A., et al. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]
-
Patel, K., et al. (2016). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. Available at: [Link]
-
Barca, A., et al. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. MDPI. Available at: [Link]
-
Riquelme, G., et al. (2007). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Azzarito, V., et al. (2020). Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Nguyen, D., et al. (2021). Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives. MDPI. Available at: [Link]
-
Zhang, X., et al. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. MDPI. Available at: [Link]
-
Wang, Y., et al. (2018). A highly sensitive electrochemical biosensor for phenol derivatives using a graphene oxide-modified tyrosinase electrode. Bioelectrochemistry. Available at: [Link]
-
Hao, Y., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. PubMed. Available at: [Link]
-
Kim, D., et al. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes. MDPI. Available at: [Link]
-
Li, T., et al. (2019). De Novo Phenol Bioproduction From Glucose Using Biosensor-Assisted Microbial Coculture Engineering. Biotechnology and Bioengineering. Available at: [Link]
-
Islam, M. R., et al. (2015). Recent advances in the development of biosensor for phenol: A review. ResearchGate. Available at: [Link]
-
Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Bakholdina, A. S., et al. (2023). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. Available at: [Link]
-
PubChem. 3-[5-(3-Aminopropylamino)pyrimidin-2-yl]phenol. PubChem. Available at: [Link]
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Application Note: A Validated RP-HPLC Method for the Quantification of 3-(5-Aminopyrimidin-2-yl)phenol
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3-(5-Aminopyrimidin-2-yl)phenol. This compound, featuring both a phenol and an aminopyrimidine moiety, is of interest in pharmaceutical and chemical research. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a range of applications from quality control to stability testing. The protocol herein is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Introduction
This compound is a heterocyclic aromatic compound whose accurate quantification is essential for process control, purity assessment, and stability studies in drug development and chemical synthesis. Its structure, possessing both acidic (phenolic) and basic (amino) functional groups, presents unique challenges and opportunities for chromatographic separation. The presence of two aromatic rings (phenyl and pyrimidine) makes it an excellent chromophore, lending itself to UV-Vis spectrophotometric detection.
This document provides a comprehensive guide to a validated RP-HPLC method. The rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength is discussed in detail. Furthermore, a complete protocol for method validation is provided, ensuring the reliability and reproducibility of the obtained results.
Chromatographic Conditions & Rationale
The selection of chromatographic parameters is critical for achieving optimal separation and quantification. The following conditions were established based on the physicochemical properties of this compound.
Table 1: Optimized HPLC Parameters
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard, reliable HPLC system capable of delivering reproducible gradients and providing stable detector responses. |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH, ensuring consistent ionization of the analyte's functional groups, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength for compounds of moderate polarity. |
| Gradient Elution | 20% B to 80% B over 10 minutes | A gradient is employed to ensure the elution of the analyte in a reasonable time frame while also separating it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to mitigate fluctuations. |
| Detection | UV-Vis at 275 nm | The wavelength of 275 nm was selected based on the UV spectrum of this compound, which shows a significant absorbance maximum, providing high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Run Time | 15 minutes | Includes the gradient elution and a re-equilibration step to ensure the column is ready for the next injection. |
Experimental Protocols
Standard and Sample Preparation
Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm syringe filters
Protocol for 100 µg/mL Stock Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly.
Protocol for Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock standard solution.
-
The recommended concentration range is 1-50 µg/mL.
-
Use the 50:50 acetonitrile/water mixture as the diluent.
Protocol for Sample Preparation:
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of the 50:50 acetonitrile/water mixture to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the HPLC system must be verified.
Protocol:
-
Inject the 25 µg/mL standard solution five times.
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
Diagram 1: Analytical Workflow
Caption: A typical workflow for the quantification of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (matrix without analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.
Linearity and Range
Linearity was assessed by analyzing seven calibration standards ranging from 1 to 50 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by linear regression.
Table 2: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | - |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 3: Accuracy and Recovery Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 20 | 99.5 | 0.8 | 98.0 - 102.0% |
| 100% | 25 | 100.2 | 0.5 | 98.0 - 102.0% |
| 120% | 30 | 100.8 | 0.6 | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 25 µg/mL standard were performed on the same day. The RSD of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
Table 4: Precision Data
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Robustness
The robustness of the method was assessed by intentionally varying key parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
In all cases, the system suitability parameters remained within the acceptance criteria, and the changes did not significantly affect the quantification results, demonstrating the method's robustness.
Diagram 2: Method Validation Parameters
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust technique for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for routine analysis in research and quality control environments.
References
Application Notes and Protocols: A High-Throughput Screening Cascade for the Characterization of 3-(5-Aminopyrimidin-2-yl)phenol
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Scaffolds
The discovery of novel bioactive small molecules is the cornerstone of modern therapeutic development. Compounds built around privileged scaffolds, such as the pyrimidine core, are of particular interest due to their frequent appearance in clinically successful drugs, particularly as kinase inhibitors. This application note focuses on 3-(5-Aminopyrimidin-2-yl)phenol , a compound with a promising chemical structure but an uncharacterized biological mechanism of action.
When faced with such a novel agent, a structured and logical screening cascade is paramount. A rigid, one-size-fits-all approach is often inefficient. Instead, a multi-tiered strategy, beginning with broad, target-agnostic phenotypic screening and progressively narrowing down to specific molecular targets, offers a robust path to elucidating the compound's function and therapeutic potential. This guide provides detailed, field-proven protocols for a comprehensive high-throughput screening (HTS) workflow designed to characterize novel compounds like this compound, from initial hit identification to target validation.
The causality behind this tiered approach is rooted in efficiency and biological relevance. A primary phenotypic screen quickly answers the most fundamental question: Does this compound have a measurable effect on cells?[1] Only upon confirmation of bioactivity is it prudent to invest resources in the more complex and focused assays required for target deconvolution and validation.
The Screening Cascade: A Strategic Workflow
Our proposed workflow is designed as a self-validating system, incorporating orthogonal assays to confirm initial findings and eliminate artifacts.[2][3] This ensures that resources are focused on the most promising and mechanistically sound "hit" compounds.
Figure 1: A multi-stage HTS cascade for novel compound characterization.
Stage 1: Primary Phenotypic Screening - The Cell Viability Assay
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects. A broad screen against a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) can reveal potential cancer-specific vulnerabilities. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard for HTS due to its robustness, sensitivity, and simple "add-mix-measure" format.[4][5] The assay quantifies ATP, an indicator of metabolically active cells.[4][6]
Protocol 1: CellTiter-Glo® High-Throughput Viability Screening
Objective: To identify the concentration at which this compound reduces cell viability by 50% (IC50) across a panel of cell lines.
Materials:
-
This compound, dissolved in 100% DMSO (10 mM stock)
-
Cancer cell lines of interest
-
Appropriate cell culture media and supplements
-
Opaque-walled 384-well assay plates (white plates are recommended for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Positive control (e.g., Staurosporine, 10 mM stock in DMSO)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Dilute cells to the pre-determined optimal seeding density (typically 1,000-5,000 cells/well) in 25 µL of culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Transfer:
-
Prepare a serial dilution plate of this compound in DMSO. A common 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls from the source plate to the cell plate. This results in the final desired concentrations in the assay wells.
-
Controls:
-
Negative Control: Wells with cells treated with DMSO only (0.5% final concentration).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine) at a concentration that induces >90% cell death.
-
-
-
Incubation:
-
Incubate the treated cell plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, capturing effects on proliferation.
-
-
Assay Reagent Addition and Measurement: [7][8]
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[7]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure luminescence using a plate reader with an integration time of 0.25–1 second per well.[7]
-
Stage 2: Hit Confirmation, Triage, and Data Analysis
A primary screen will generate a large volume of data. Rigorous analysis is crucial to identify true "hits" and discard false positives.
Data Analysis and Quality Control
-
Normalization: Raw luminescence values are converted to percent inhibition relative to the controls on each plate:
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
-
Assay Quality Metric (Z'-factor): The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[9][10] It measures the separation between the positive and negative control signals.
-
Dose-Response Curve Fitting: For compounds showing significant activity, the percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression model (e.g., a four-parameter variable slope model) is used to fit a sigmoidal curve to the data.[13][14][15][16] From this curve, the IC50 value is determined.
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition | 100% |
| Bottom Plateau | Minimum % Inhibition | 0% |
| LogIC50 | Log of the compound concentration that gives 50% inhibition | -6.0 (1 µM) |
| HillSlope | Steepness of the curve | -1.2 |
| R-squared | Goodness of fit | 0.992 |
| Table 1: Example parameters from a dose-response curve fit. |
Hit Triage
Confirmed hits from the primary screen should be subjected to an orthogonal assay to rule out technology-specific artifacts. For example, if CellTiter-Glo (ATP-based) was the primary assay, a secondary viability assay based on a different principle, such as cellular esterase activity (e.g., Calcein AM) or membrane integrity (e.g., CellTox™ Green), should be used.
Stage 3: Target Deconvolution and Mechanistic Validation
Once a compound demonstrates confirmed, potent, and selective phenotypic activity, the next critical phase is to identify its molecular target(s). This process, known as target deconvolution, is a complex field.[17] Strategies include affinity chromatography, photoaffinity labeling, and genetic approaches like CRISPR-based screens.[18][19][20]
Given the pyrimidine scaffold of this compound, protein kinases are a highly probable target class.[21] Therefore, a logical next step is to screen the compound against a panel of purified kinases.
Protocol 2: Biochemical Kinase Inhibition Assay using HTRF®
Objective: To determine if this compound directly inhibits the activity of a specific kinase in a purified, cell-free system.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a TR-FRET technology.[22] It measures the interaction between a donor fluorophore (Europium cryptate) and an acceptor (XL665). In this kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin (SA-XL665) are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, generating a FRET signal.[23][24][25]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 14. towardsdatascience.com [towardsdatascience.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Multi-Pronged Strategy for Identifying the Cellular Targets of 3-(5-Aminopyrimidin-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive guide to elucidating the protein targets of "3-(5-Aminopyrimidin-2-yl)phenol," a compound of interest for which the mechanism of action is yet to be fully characterized. We present a holistic strategy that synergistically combines computational prediction with robust experimental validation techniques, including chemical proteomics and Drug Affinity Responsive Target Stability (DARTS). This guide is designed to be more than a set of protocols; it is a strategic workflow that explains the rationale behind experimental choices, incorporates self-validating controls, and is grounded in authoritative scientific principles.
Introduction: The Challenge of Target Deconvolution
"this compound" is a small molecule with potential biological activity, suggested by its chemical structure which contains motifs like aminopyrimidine and phenol, known to be present in various bioactive compounds.[1][2] However, without knowing its specific cellular binding partners, its therapeutic potential or possible off-target effects remain a "black box." The process of moving from a compound with an interesting phenotype to a well-understood mechanism of action is known as target identification or deconvolution.
A comprehensive understanding of a molecule's target engagement is essential for several reasons:
-
Mechanism of Action (MoA): To understand how a compound elicits a biological response.
-
Selectivity and Safety: To identify potential off-targets that could lead to toxicity.[3]
-
Lead Optimization: To guide medicinal chemistry efforts for improving potency and selectivity.
-
Biomarker Development: To identify markers that can predict response to the compound in a clinical setting.
This guide outlines a multi-pronged approach, beginning with cost-effective computational methods to generate hypotheses, followed by rigorous experimental validation to confirm these predictions and discover novel targets.
Strategic Workflow for Target Identification
We advocate for a parallel and integrated strategy rather than a linear one. Computational predictions can inform experimental design, while experimental results can refine future computational models. The overall workflow is designed to maximize the probability of success while efficiently using resources.
Caption: Integrated workflow for target identification.
PART A: In Silico Target Prediction
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective way to generate a preliminary list of potential protein targets.[4] These methods leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel compound based on its chemical features.[5] This "hypothesis-generation" step is invaluable for prioritizing experimental efforts.
Protocol 1: Computational Target Prediction
This protocol outlines a consensus approach using multiple web-based servers to increase the confidence of predictions.
-
Obtain Compound Structure: Secure the SMILES string for "this compound".
-
Select Prediction Platforms: Utilize a combination of platforms that employ different algorithms:
-
Ligand-Based: These methods compare the query molecule to a database of compounds with known targets (e.g., SwissTargetPrediction, SEA). They are based on the principle that structurally similar molecules often have similar targets.
-
Structure-Based: These methods perform reverse docking, fitting the small molecule into the binding pockets of a large number of protein structures (e.g., PharmMapper).[5]
-
Machine Learning-Based: Modern platforms use machine learning and deep learning to predict bioactivity from complex chemical patterns.[5][6]
-
-
Execute Predictions: Submit the SMILES string to each platform and run the analyses using default parameters.
-
Consolidate and Rank Results:
-
Export the predicted target lists from each platform.
-
Combine the lists and identify consensus targets—those predicted by multiple independent methods.
-
Prioritize targets based on prediction scores and biological relevance to the anticipated therapeutic area.
-
Data Presentation: Hypothetical In Silico Prediction Results
| Predicted Target | Prediction Method(s) | Confidence Score | Rationale for Prioritization |
| Cyclin-Dependent Kinase 2 (CDK2) | Similarity, ML | High | Aminopyrimidine is a known kinase inhibitor scaffold. |
| p38 MAPK | Similarity, Docking | Medium | Phenol moiety can form key hydrogen bonds. |
| Dihydrofolate Reductase (DHFR) | Docking | Low | Potential for hydrogen bonding network. |
| Estrogen Receptor Alpha (ERα) | Similarity | Low | Phenolic structure shares features with estradiol. |
This table provides a clear, actionable summary for guiding the subsequent experimental phases.
PART B: Chemical Proteomics for Target Discovery
Expertise & Experience: Chemical proteomics is a powerful, unbiased approach to identify protein interactors directly from a complex biological sample, such as a cell lysate.[7][8] The most common strategy involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) to "fish" for its binding partners ("prey") from the proteome.[9] The success of this experiment hinges on a well-designed chemical probe that retains the parent molecule's binding activity.
Causality Behind Probe Design: For "this compound," the aminopyrimidine and phenol groups are likely key to its interactions. Therefore, a linker for immobilization should be attached at a position least likely to interfere with binding. A synthetic chemist would typically explore derivatization of the phenol or the pyrimidine ring at a non-critical position.
Caption: Workflow for Affinity-Based Chemical Proteomics.
Protocol 2: Affinity-Based Pulldown & Mass Spectrometry
Trustworthiness through Controls: This protocol includes essential controls to distinguish true binding partners from non-specific interactors. The primary control is performing the pulldown with beads that have not been conjugated to the compound. A secondary, more stringent control involves a competition experiment where the lysate is pre-incubated with an excess of the free, non-immobilized compound.
Step-by-Step Methodology:
-
Probe Synthesis & Immobilization:
-
Synthesize a derivative of "this compound" with a linker arm (e.g., a short PEG chain ending in a carboxyl group).
-
Covalently attach the probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).
-
Prepare control beads (beads only, subjected to the same chemical treatment without the compound).
-
-
Cell Culture and Lysis:
-
Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) to ~80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., Tris-based buffer with 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors) to preserve protein structure and interactions.[10]
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Aliquot the cell lysate (e.g., 1-2 mg of total protein per sample) into separate tubes for the 'Bait' and 'Control' conditions.
-
For competition control, pre-incubate one aliquot with a 100-fold molar excess of free "this compound" for 1 hour.
-
Add the bait-conjugated beads and control beads to their respective lysates.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins. The stringency of the wash can be adjusted by increasing salt concentration.
-
-
Elution and Digestion:
-
Elute bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer or a denaturant like urea).
-
Perform in-solution or on-bead tryptic digestion to break down proteins into peptides suitable for mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein intensities between the 'Bait' and 'Control' samples. True targets should be significantly enriched in the bait sample and their enrichment should be reduced in the competition control.
-
PART C: Drug Affinity Responsive Target Stability (DARTS)
Expertise & Experience: DARTS is an elegant, label-free method for target identification and validation.[11][12] It is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[13] This method is particularly valuable because it uses the native, unmodified compound, circumventing the need for chemical synthesis of a probe and avoiding the risk that a linker might disrupt the binding interaction.[14]
Caption: Workflow for the DARTS Assay.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
Trustworthiness through Titration: The key to a successful DARTS experiment is achieving partial, not complete, proteolysis. This requires careful titration of the protease concentration and digestion time. The goal is to find a condition where most proteins are degraded, allowing the stabilized targets to become visible.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare a native cell lysate as described in Protocol 2.
-
Compound Incubation:
-
Aliquot the lysate into multiple tubes.
-
Treat the aliquots with either the vehicle control (e.g., DMSO) or varying concentrations of "this compound". A dose-response is crucial for demonstrating specificity.[13]
-
Incubate at room temperature or 4°C for 1 hour to allow binding.
-
-
Protease Titration (Optimization Step):
-
In a separate experiment, take an aliquot of lysate and add a range of concentrations of a broad-specificity protease like Pronase.
-
Incubate for a fixed time (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction and analyze by SDS-PAGE with Coomassie staining.
-
Identify the protease concentration that results in significant degradation of the total protein profile but leaves some distinct bands. This is the optimal concentration for the main experiment.
-
-
Limited Proteolysis:
-
Add the pre-determined optimal concentration of protease to both the vehicle- and compound-treated samples.
-
Incubate for the optimized time at room temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
-
Visualization and Identification:
-
Stain the gel with Coomassie Blue or a more sensitive stain like silver stain or SYPRO Ruby.
-
Carefully compare the banding pattern between the vehicle and compound-treated lanes. Look for bands that are more intense or exclusively present in the compound-treated lanes. These are your potential targets.
-
Excise these specific bands from the gel.
-
Submit the excised gel bands for in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protein(s).
-
Data Presentation: Interpreting Hypothetical DARTS Results
| Protein Band (Apparent MW) | Vehicle Control | 1 µM Compound | 10 µM Compound | Identification by MS | Status |
| ~55 kDa | Faint | Present | Strong | Tubulin | Non-specific / Abundant |
| ~34 kDa | Absent | Faint | Present | CDK2 | High-Confidence Hit |
| ~21 kDa | Absent | Absent | Faint | DHFR | Medium-Confidence Hit |
This table clearly shows a dose-dependent protection of CDK2 and DHFR, making them strong candidates for being direct targets of the compound.
PART D: Data Integration and Downstream Validation
The ultimate goal is to build a compelling case for a specific protein being a true target. This is achieved by integrating the evidence from all three approaches:
-
Concordance: A protein identified by both in silico prediction and an experimental method (chemical proteomics or DARTS) is a very high-priority candidate.
-
Orthogonal Validation: A hit from the chemical proteomics screen that is subsequently confirmed by DARTS provides strong evidence of a direct binding interaction.[12]
Once high-confidence candidates are identified, further biophysical and functional validation is essential:
-
Cellular Thermal Shift Assay (CETSA): An in-cell assay that measures target engagement by observing changes in protein thermal stability upon ligand binding.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Biophysical techniques to directly measure the binding affinity (Kd) and kinetics between the purified protein and the compound.
-
Functional Assays: If the identified target is an enzyme (e.g., a kinase), an in vitro activity assay should be performed to determine if "this compound" acts as an inhibitor or activator.
Conclusion
Identifying the cellular targets of a novel compound like "this compound" is a multifaceted challenge that requires a carefully planned, multi-pronged strategy. By combining the predictive power of computational methods with the unbiased discovery potential of chemical proteomics and the label-free elegance of DARTS, researchers can efficiently generate and validate target hypotheses. This integrated workflow not only enhances the probability of identifying the correct targets but also provides a deeper understanding of a compound's mechanism of action, selectivity, and potential for therapeutic development. Each step in this guide is designed with scientific rigor, incorporating the necessary controls to ensure the trustworthiness and validity of the results.
References
-
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-10. [Link][4]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). MDPI. [Link][6]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-24. [Link][7]
-
O'Loughlin, T., & Mureev, S. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(5). [Link][5]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175-91. [Link][8]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2015). Current Protocols in Chemical Biology. [Link][14][15]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link][16]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link][11]
-
Profiling of Small Molecules by Chemical Proteomics. (2014). Springer Nature Experiments. [Link][9]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. [Link][12]
-
Domanski, M., et al. (2012). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Proteomics, 12(10), 1567-1581. [Link][10]
-
Van der Meer, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link][3]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link][1]
-
Zhang, D., et al. (2008). Synthesis and identification of[4][5][13]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 51(16), 5033-5044. [Link][2]
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- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 16. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(5-Aminopyrimidin-2-yl)phenol
Welcome to the technical support center for the synthesis of 3-(5-Aminopyrimidin-2-yl)phenol, a key intermediate in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves a multi-step process. A common and effective route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by the reduction of a nitro group.
Troubleshooting Guides and FAQs
This section addresses specific challenges that may arise during the synthesis of this compound.
A. Suzuki-Miyaura Coupling Step
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1][2] In this synthesis, it is used to couple a pyrimidine derivative with a boronic acid derivative.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General Workflow for Suzuki-Miyaura Coupling
FAQs:
-
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes?
Answer: Low conversion in Suzuki-Miyaura coupling can stem from several factors:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, often a Pd(0) complex, is active. If you are generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂, the reduction step may be incomplete.[3] The quality of the phosphine ligands is also crucial, as they stabilize the palladium center and facilitate the catalytic cycle.[3]
-
Poor Quality Reagents: The boronic acid can degrade over time, especially if not stored under dry conditions. It is advisable to use fresh or properly stored boronic acid. The base is also critical; ensure it is anhydrous and of high purity.
-
Oxygen Contamination: The catalytic cycle involves electron-rich Pd(0) species that are sensitive to oxidation. It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Inappropriate Solvent or Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. A mixture of an organic solvent like dioxane with water is often effective. The temperature should be high enough to promote the reaction but not so high as to cause decomposition of the reactants or catalyst.
-
-
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. To minimize it:
-
Control the Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to increased homocoupling. Careful optimization of the stoichiometry is key.
-
Optimize the Base: The choice and amount of base can influence the rate of competing reactions. Weaker bases may be less prone to promoting homocoupling.
-
Ligand Selection: The ligand plays a critical role in the selectivity of the reaction. Bulky electron-rich phosphine ligands can often suppress side reactions.[4]
-
-
Question 3: How do I choose the right palladium catalyst and ligand for my specific substrates?
Answer: The optimal catalyst and ligand combination is often substrate-dependent. For the synthesis of this compound, a common starting point is a catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos).[5] For challenging couplings, more advanced catalyst systems, including those with bulky biarylphosphine ligands, may be necessary.[4] Catalyst screening kits are commercially available and can be a valuable tool for identifying the optimal catalyst system for your specific reaction.[6]
B. Reduction of the Nitro Group
The final step in this synthetic route is the reduction of the nitro group on the pyrimidine ring to an amine.
Diagram of the Nitro Group Reduction Workflow
Caption: Workflow for Nitro Group Reduction
FAQs:
-
Question 4: My catalytic hydrogenation with Pd/C is slow or incomplete. What could be the issue?
Answer: Several factors can hinder catalytic hydrogenation:
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups, including sulfur compounds and some nitrogen-containing heterocycles.[7] Ensure your starting material and solvent are free from potential poisons.
-
Catalyst Quality and Loading: The activity of Pd/C can vary between batches and suppliers. Ensure you are using a high-quality catalyst. Increasing the catalyst loading may improve the reaction rate, but this should be optimized to balance cost and efficiency.
-
Hydrogen Pressure: For some substrates, a higher hydrogen pressure may be required to achieve complete reduction.
-
Solvent Choice: The solvent can influence the solubility of the substrate and the accessibility of the catalyst's active sites. Ethanol or methanol are common choices.
-
-
Question 5: I am concerned about the chemoselectivity of the reduction. How can I avoid reducing other functional groups?
Answer: While catalytic hydrogenation is a powerful method, it can sometimes lead to the reduction of other functional groups.[8] For substrates with sensitive functionalities, alternative reducing agents that offer better chemoselectivity may be preferable. These include:
-
Iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and often reliable method for nitro group reduction.[9]
-
Tin(II) chloride (SnCl₂): This reagent is particularly useful for the selective reduction of nitro groups in the presence of other reducible functionalities.[9]
-
Sodium dithionite (Na₂S₂O₄): This is another mild reducing agent that can be used for this transformation.
-
-
Question 6: The purification of the final product, this compound, is proving to be difficult. What strategies can I employ?
Answer: Aminophenols can be prone to oxidation and may be challenging to purify.[10] Consider the following:
-
Workup under an inert atmosphere: To prevent oxidation, perform the workup and purification steps under a nitrogen or argon atmosphere.
-
pH adjustment: The solubility of aminophenols is highly dependent on pH. Careful adjustment of the pH during extraction and crystallization can aid in purification.[11][12]
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient elution system with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent streaking on the column.
-
Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system can be an effective final purification step.
-
Experimental Protocols
Optimized Protocol for the Synthesis of 3-(5-Nitropyrimidin-2-yl)phenol
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimized Protocol for the Reduction of 3-(5-Nitropyrimidin-2-yl)phenol
This protocol provides a general method using iron as the reducing agent.
-
Reaction Setup: To a round-bottom flask, add 3-(5-nitropyrimidin-2-yl)phenol (1.0 equiv) and ethanol.
-
Reagent Addition: Add iron powder (5.0 equiv) and a saturated aqueous solution of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 85 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 8 | 78 |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 6 | 82 |
Table 2: Comparison of Reducing Agents for the Nitro Group
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂ (1 atm), Pd/C | Ethanol | 25 | 6 | 92 |
| Fe, NH₄Cl | Ethanol/H₂O | 80 | 3 | 88 |
| SnCl₂·2H₂O | Ethanol | 70 | 4 | 90 |
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. (2024). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]
-
Catalexis Catalyst Screening Platform for Catalyst Optimization - YouTube. (2025). Retrieved from [Link]
- US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. (n.d.).
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025). Retrieved from [Link]
-
Disorders of pyrimidine metabolism - WikiLectures. (2024). Retrieved from [Link]
- US3703598A - Purification of p-aminophenol - Google Patents. (n.d.).
- EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents. (n.d.).
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (n.d.). Retrieved from [Link]
-
Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1 - Googleapis.com. (n.d.). Retrieved from [Link]
-
Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]
-
NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org. (n.d.). Retrieved from [Link]
-
Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (n.d.). Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (n.d.). Retrieved from [Link]
-
Biochemistry: Purines and Pyrimidines Flashcards. (2009). Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017). Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PubMed Central. (n.d.). Retrieved from [Link]
-
2-[(Pyrimidin-2-yl-amino)-meth-yl]phenol - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 11. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 12. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
"3-(5-Aminopyrimidin-2-yl)phenol" solubility and stability issues
Technical Support Center: 3-(5-Aminopyrimidin-2-yl)phenol
Welcome to the technical support guide for this compound (CAS 1152519-82-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Our goal is to provide practical, science-backed solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with this compound.
Q1: What is the recommended starting solvent for dissolving solid this compound?
For creating high-concentration stock solutions, we recommend starting with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound's structure, featuring both polar (amino, hydroxyl) and aromatic groups, generally lends itself to good solubility in these solvents. For less polar applications, polar organic solvents like methanol and ethanol can also be effective, similar to other aminopyrimidine derivatives.[1][2]
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). Why did this happen?
This is a common phenomenon known as antisolvent precipitation. While this compound is soluble in a concentrated organic solvent like DMSO, its intrinsic solubility in neutral aqueous media is likely low. When a small volume of the DMSO stock is added to a large volume of buffer, the DMSO is diluted, and the compound is suddenly exposed to a solvent system (mostly water) in which it is poorly soluble, causing it to crash out of solution. The key to preventing this is modifying the pH of the aqueous buffer or using a lower concentration.
Q3: My solution of this compound is turning a yellow or brownish color over time. Is this normal?
This discoloration is a strong indicator of degradation, specifically oxidation. The phenol moiety in the molecule is susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, high pH, and the presence of trace metal ions.[3][4] This process often leads to the formation of highly colored quinone-like species.[4] We strongly advise implementing measures to prevent oxidation, as detailed in the troubleshooting section below.
Q4: How should I store the solid compound and my prepared solutions to ensure long-term integrity?
-
Solid Compound: Store the solid material in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For long-term storage, a desiccator at 4°C or -20°C is recommended.
-
Stock Solutions (in DMSO/DMF): Prepare aliquots in amber or foil-wrapped vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. Before sealing, flushing the vial with an inert gas like argon or nitrogen can further reduce oxidative degradation.
-
Aqueous Working Solutions: These are generally the least stable and should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, keep the solution on ice and protected from light.
Q5: How does pH affect the solubility of this compound?
The pH of the solvent will have a significant impact on solubility due to the compound's two ionizable groups: the basic aminopyrimidine ring and the weakly acidic phenolic hydroxyl group.
-
In Acidic Conditions (low pH): The amino group becomes protonated (forming a cation), which typically increases solubility in aqueous media.
-
In Alkaline Conditions (high pH): The phenolic hydroxyl group is deprotonated (forming a phenolate anion), which also significantly increases water solubility.[5] Therefore, the compound is expected to have its lowest solubility at a pH near its isoelectric point and much higher solubility in both strongly acidic and strongly alkaline solutions.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Overcoming Poor Aqueous Solubility
If you are struggling to achieve the desired concentration in an aqueous buffer, follow this systematic approach.
Potential Causes:
-
Incorrect pH for solubilization.
-
Final concentration exceeds the compound's intrinsic solubility limit.
-
Buffer components are interacting with the compound.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solubility issues.
Guide 2: Preventing and Managing Solution Degradation
If you observe solution discoloration or suspect compound instability, use this guide to diagnose and mitigate the problem.
Potential Causes:
-
Oxidation: Reaction with dissolved oxygen in the solvent, often catalyzed by light or metal ions. Phenols are particularly susceptible.[3][4]
-
Hydrolysis: While less common for these core structures, it can occur under extreme pH and temperature conditions.
-
Photodegradation: Exposure to ambient or UV light can break chemical bonds or catalyze oxidation.[6]
Simplified Oxidative Degradation Pathway:
Caption: Oxidative pathway of the phenol group leading to colored products.
Preventative Measures & Protocol:
-
Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade) to minimize contaminants that could catalyze degradation.
-
De-gas Aqueous Buffers: Before adding the compound, sparge your aqueous buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Subdued Light: Avoid direct, bright laboratory light. Use amber vials or wrap clear vials in aluminum foil.
-
Consider Chelating Agents: If metal ion contamination is suspected (e.g., from buffers or glassware), adding a small amount of EDTA (e.g., 0.1 mM) can chelate the metals and inhibit oxidation. Note: Verify that EDTA does not interfere with your downstream application.
-
Control Temperature: Prepare solutions on ice and store them appropriately. Degradation rates increase with temperature.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed for your desired volume (Molar Mass will be specific to your salt form; check the vendor's CoA).
-
Weighing: Accurately weigh the solid compound into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO.
-
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) can be used if necessary, but avoid overheating.
-
Storage: Flush with argon or nitrogen, cap tightly, and store at -20°C or -80°C in properly labeled aliquots.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution (pH-Adjusted)
This protocol assumes the target pH is compatible with the experiment.
-
Buffer Preparation: Prepare your desired experimental buffer (e.g., a phosphate or TRIS buffer).
-
Initial Dilution: In a separate tube, dilute your 10 mM DMSO stock 1:10 in the buffer to create an intermediate 1 mM solution. This may precipitate.
-
pH Adjustment: While stirring the 1 mM suspension, add 0.1 M NaOH dropwise until the solution clarifies. This indicates the deprotonation of the phenol to the more soluble phenolate form. Alternatively, add 0.1 M HCl dropwise to protonate the amino group.
-
Final pH Check: Record the final pH of this clear 1 mM solution.
-
Final Dilution: Perform a final 1:10 dilution of your clear 1 mM solution into the main experimental buffer. The pH of the main buffer should be pre-adjusted to the pH determined in step 4 to prevent re-precipitation.
-
Use Immediately: Use this freshly prepared working solution as soon as possible.
References
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- Thermo Scientific Chemicals. (n.d.). 2-Aminopyrimidine, 98%. Fisher Scientific.
- Thermo Scientific Acros. (n.d.). 2-Aminopyrimidine, 98%. Fisher Scientific.
- ChemBK. (2024). 2-Aminopyrimidine.
- MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- National Institutes of Health (NIH). (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. PMC.
- Benchchem. (n.d.). Aminopyrimidine Derivative 1.
- National Institutes of Health (NIH). (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC.
- ResearchGate. (n.d.). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
- Wikipedia. (n.d.). Phenol.
- BOC Sciences. (n.d.). CAS 1152519-82-8 this compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "3-(5-Aminopyrimidin-2-yl)phenol" in Cell Culture Assays
Welcome to the technical support center for "3-(5-Aminopyrimidin-2-yl)phenol." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when using this compound in cell culture assays. My aim is to combine in-depth scientific principles with practical, field-tested solutions to ensure the success of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is "this compound" and what is its primary biological target?
"this compound" is a small molecule inhibitor. Its primary and most well-documented biological target is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[1][2][3] IRAK4 is a critical kinase that plays a central role in the innate immune signaling pathways.[3] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key mediator of inflammatory responses.[1]
Due to its role in inflammation, IRAK4 is a compelling therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer.[1][4] Therefore, "this compound" is frequently used in cell-based assays to investigate these signaling pathways and to assess the therapeutic potential of IRAK4 inhibition.
TROUBLESHOOTING GUIDE
Q2: I'm observing unexpected cytotoxicity in my cell culture after treatment with "this compound." What could be the cause and how can I resolve it?
This is a common issue when working with small molecule inhibitors. The observed cytotoxicity can stem from several factors:
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High Compound Concentration: Even highly specific inhibitors can exhibit off-target effects and induce cytotoxicity at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5-1%.
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Compound Instability: The compound may degrade in the cell culture medium, leading to the formation of toxic byproducts.
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Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Step-by-Step Protocol: Determining the Optimal Concentration with a Dose-Response Assay
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution Series: Prepare a serial dilution of "this compound" in your cell culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO you will use for your compound dilutions).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead staining kit, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the compound concentration to generate a dose-response curve. The optimal concentration for your experiments will be the highest concentration that does not significantly impact cell viability. A recent study on an IRAK4 inhibitor determined that cell viability remained high up to a concentration of 125 nM, and a working concentration of 50 nM was chosen for subsequent experiments.[4]
Q3: My compound seems to have low solubility in aqueous media, leading to precipitation. How can I improve its solubility for cell culture experiments?
Poor aqueous solubility is a frequent challenge with phenolic compounds.
Strategies to Enhance Solubility:
| Strategy | Description | Considerations |
| Use of Organic Solvents | Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol before diluting it in your aqueous culture medium. | The final concentration of the organic solvent should be kept low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity. |
| pH Adjustment | The phenol group in the compound's structure suggests that its solubility might be pH-dependent. Slightly adjusting the pH of your buffer or medium could improve solubility. | Ensure the pH of your final culture medium remains within the optimal physiological range for your cells (typically pH 7.2-7.4). Significant deviations can stress the cells and affect your results. |
| Use of Solubilizing Agents | In some cases, non-toxic solubilizing agents like cyclodextrins can be used to improve the solubility of hydrophobic compounds. | This should be a last resort, as these agents can sometimes interfere with cellular processes. Their use would require extensive validation. |
Recommended Protocol for Solubilization:
-
Prepare a High-Concentration Stock Solution: Dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in your cell culture wells does not exceed 0.1% to minimize solvent toxicity.
Q4: I am not observing the expected inhibition of the IRAK4 signaling pathway. What are the possible reasons for this lack of effect?
Several factors could contribute to a lack of observable inhibition:
-
Sub-optimal Compound Concentration: The concentration of the inhibitor may be too low to effectively engage the IRAK4 target in your specific cell system.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Assay Sensitivity: The downstream readout you are using to measure IRAK4 activity might not be sensitive enough.
-
Cellular Context: The specific cell line you are using may have a less prominent IRAK4-dependent signaling pathway, or it may have compensatory signaling mechanisms.
Signaling Pathway and Troubleshooting Points:
Caption: IRAK4 signaling pathway with key troubleshooting checkpoints.
Experimental Validation Protocol: Western Blot for Phospho-IRAK1
A direct way to assess IRAK4 kinase activity is to measure the phosphorylation of its downstream substrate, IRAK1.
-
Cell Treatment: Seed your cells and treat them with your chosen TLR ligand (e.g., LPS) to activate the pathway, with and without pre-incubation with "this compound". Include a vehicle control.
-
Cell Lysis: After the appropriate stimulation time (often short, e.g., 15-60 minutes), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Normalize the p-IRAK1 signal to a loading control (e.g., β-actin or total IRAK1). A successful inhibition will show a significant decrease in the p-IRAK1 signal in the cells treated with "this compound" compared to the ligand-only treated cells.
References
-
BellBrook Labs. (2020, October 23). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2023). IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells. Journal of Nanobiotechnology, 21(1), 185. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methoxy-5-pyrimidinyl)phenol. Retrieved from [Link]
-
Lee, J. H., et al. (2018). Analysis and investigation of chemical stability on phenolic compounds in zanthoxylum schinifolium -containing dentifrices. Molecules, 23(8), 2038. Retrieved from [Link]
-
Lv, H., et al. (2022). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 13(4), 625-631. Retrieved from [Link]
-
Deo, D., et al. (2023). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. bioRxiv. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(5-Aminopyrimidin-2-yl)phenol
Welcome to the technical support center for the synthesis of 3-(5-Aminopyrimidin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your reaction for higher yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that often involves the formation of the pyrimidine ring followed by functional group manipulations. A common and effective approach involves a cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to construct the key carbon-carbon or carbon-nitrogen bond.
A representative synthetic route is the Suzuki coupling of a suitably protected 3-hydroxyphenylboronic acid derivative with a 2-halo-5-aminopyrimidine. Alternatively, a Buchwald-Hartwig amination can be employed to couple 3-aminophenol with a 2-halopyrimidine, followed by the introduction of the amino group at the 5-position. The choice of strategy often depends on the availability of starting materials and the desired overall efficiency.
Below is a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation in the Suzuki Coupling Step
Question: I am attempting a Suzuki coupling between 2-chloro-5-nitropyrimidine and 3-hydroxyphenylboronic acid, but I'm observing very low conversion to the desired product. What could be the issue?
Answer:
Low or no product formation in a Suzuki coupling reaction can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity | The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by impurities or improper handling. | 1. Use a Fresh Catalyst: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. 2. Catalyst Loading: While typically low, insufficient catalyst loading can lead to poor conversion. Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Base Incompatibility/Insufficiency | The base is crucial for the transmetalation step. An inappropriate or insufficient amount of base will stall the catalytic cycle. | 1. Choice of Base: For coupling with electron-deficient heterocycles, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[1] 2. Anhydrous Conditions: Ensure the base is anhydrous, as water can hydrolyze the boronic acid.[1] 3. Stoichiometry: Use at least 2-3 equivalents of the base. |
| Solvent Issues | The solvent must solubilize the reactants and facilitate the reaction. | 1. Solvent Choice: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki couplings. Ensure the solvent is degassed to remove oxygen. 2. Solvent Purity: Use anhydrous and high-purity solvents. |
| Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which can be less reactive. | 1. Purity Check: Verify the purity of your 3-hydroxyphenylboronic acid. 2. Use of Boronic Ester: Consider using the corresponding boronic acid pinacol ester, which is often more stable. |
Experimental Protocol: Suzuki Coupling
-
To a flame-dried Schlenk flask, add 2-chloro-5-nitropyrimidine (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.
-
Heat the reaction at 80-100 °C and monitor by TLC or LC-MS.
Caption: A troubleshooting workflow for low yield in Suzuki coupling.
Problem 2: Incomplete Nitro Group Reduction
Question: I've successfully synthesized 3-(5-nitropyrimidin-2-yl)phenol, but the reduction of the nitro group to an amine is sluggish and incomplete. How can I improve this step?
Answer:
The reduction of an aromatic nitro group is a common transformation, but its efficiency can be influenced by the choice of reducing agent and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Reducing Agent | Not all reducing agents are equally effective for every substrate. | 1. Iron in Acidic Media: A classic and often reliable method is using iron powder in the presence of an acid source like NH₄Cl or acetic acid in an alcohol/water mixture.[2] 2. Catalytic Hydrogenation: Hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method. Ensure the catalyst is active and the system is properly purged. 3. Tin(II) Chloride: SnCl₂·2H₂O in ethanol or ethyl acetate is another effective reagent. |
| Substrate Solubility | Poor solubility of the starting material can limit its contact with the reducing agent. | 1. Solvent System: Choose a solvent system in which the starting material is reasonably soluble at the reaction temperature. For catalytic hydrogenation, methanol or ethanol are good choices. For metal-based reductions, a mixture of ethanol and water is common. |
| Reaction Conditions | Temperature and reaction time can significantly impact the conversion. | 1. Temperature: Some reductions may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal temperature. 2. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. |
Experimental Protocol: Nitro Group Reduction with Iron
-
To a round-bottom flask, add 3-(5-nitropyrimidin-2-yl)phenol (1.0 equiv), iron powder (5.0 equiv), and NH₄Cl (4.0 equiv).
-
Add a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through Celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate and extract the product with an organic solvent like ethyl acetate.
III. Frequently Asked Questions (FAQs)
Q1: What are some common side reactions to be aware of during pyrimidine synthesis?
A1: Pyrimidine synthesis, depending on the specific route, can be prone to side reactions. For instance, in reactions like the Biginelli synthesis, the formation of Hantzsch-type 1,4-dihydropyridine byproducts can occur, especially at elevated temperatures.[3][4] In palladium-catalyzed cross-coupling reactions, homo-coupling of the boronic acid or dehalogenation of the halo-pyrimidine can be competing pathways. Careful control of reaction temperature, stoichiometry, and catalyst choice can help minimize these side reactions.[3]
Q2: How can I purify the final product, this compound, effectively?
A2: The purification of this compound typically involves chromatographic techniques followed by recrystallization.
-
Column Chromatography: Silica gel column chromatography is a standard method for removing impurities. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide the product in high purity.
Q3: Can I use Buchwald-Hartwig amination for this synthesis?
A3: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied to the synthesis of aminopyrimidines.[5][6][7] You could potentially couple 2-chloro-5-nitropyrimidine with 3-aminophenol. However, regioselectivity can be a challenge with polyfunctional substrates. The choice of ligand is critical in controlling the outcome of the reaction.[5]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric. Handle them under an inert atmosphere.
-
Reducing Agents: Some reducing agents, like sodium borohydride, react violently with water. Handle with care.
IV. References
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006, 2006(05), 0521-0521.
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(12), 14594-14606.
-
Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(28), 21671-21675.
-
Manoso, A. S., & DeShong, P. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 395-398.
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Hie, L., & Garg, N. K. (2015). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 92, 140-151.
-
Atkins, C. A., et al. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In eLS. John Wiley & Sons, Ltd.
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. Available from: [Link]
-
Montebugnoli, D., et al. (2003). The synthesis of substituted phenylpyrimidines via suzuki coupling reactions. Tetrahedron, 59(37), 7147-7156.
-
Schade, M. A., & Bracher, F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450.
-
Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available from: [Link]
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PubMed Central. Available from: [Link]
-
3-[(5-Aminopyrimidin-2-yl)amino]phenol | C10H10N4O | CID 115022528 - PubChem. Available from: [Link]
-
Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents. Available from:
-
Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed. Available from: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. Available from: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available from: [Link]
-
Process for the preparation of amino-nitrophenols - Google Patents. Available from:
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available from: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 22(12), 2195.
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. Available from: [Link]
-
Method for separating and extracting 3, 5-xylenol from industrial xylenol - Google Patents. Available from:
-
2-[(Pyrimidin-2-yl-amino)-meth-yl]phenol - PubMed. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4115652A - Process for the preparation of amino-nitrophenols - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
"3-(5-Aminopyrimidin-2-yl)phenol" degradation in DMSO solution
Technical Support Center: 3-(5-Aminopyrimidin-2-yl)phenol
Introduction
This technical guide addresses the observed instability and degradation of this compound when prepared and stored in dimethyl sulfoxide (DMSO). As a valued partner in your research, we aim to provide not only solutions but also a deeper understanding of the chemical interactions that may affect your experimental outcomes. This document, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying degradation mechanisms, and implement best practices for handling this compound.
Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My stock solution of this compound in DMSO has turned a deep yellow or brown color. What is causing this, and is the compound still usable?
Answer: This is the most common observation and a strong indicator of compound degradation. The discoloration is likely due to the formation of highly conjugated systems resulting from the oxidation of the 5-aminopyrimidine moiety. Studies on similar 5-aminopyrimidine derivatives have shown that they are susceptible to oxidation in DMSO, which can lead to the formation of colored products.[1] These oxidation products can then undergo further condensation reactions with the parent compound, leading to complex mixtures of bipyrimidines or pyrimidopteridines.[1]
Is it usable? It is highly inadvisable to use a discolored solution. The presence of degradation products means the effective concentration of your active compound is lower than calculated, and the degradants themselves could have unintended biological activity or interfere with your assay, leading to unreliable and irreproducible data.
Q2: I'm observing a progressive loss of potency or highly variable results from my assay plates prepared from the same DMSO stock. Could this be a stability issue?
Answer: Yes, this is a classic sign of compound instability. If the degradation is ongoing, which is common for aminopyrimidines in DMSO at room temperature, even plates prepared a few hours apart from the same stock can have different effective concentrations of the parent compound.[2] Furthermore, factors like repeated freeze-thaw cycles and exposure to atmospheric moisture can accelerate degradation, contributing to variability.[3] DMSO is hygroscopic, meaning it readily absorbs water from the air, which can alter its solvent properties and potentially facilitate hydrolytic degradation pathways.[4]
Q3: My LC-MS analysis shows multiple new peaks that were not present in the initial analysis of the solid compound. Are these impurities or degradation products?
Answer: While contamination is always a possibility, the appearance of new peaks over time in a DMSO solution strongly suggests degradation. The 5-aminopyrimidine and phenol functionalities are both susceptible to modification. DMSO itself, while a common solvent, can also act as a mild oxidant.[5][6]
Additionally, be aware of solvent-related artifacts in mass spectrometry. DMSO can form adducts with your compound or other components, appearing as [M+DMSO+H]+.[7] Under certain analytical conditions (e.g., high-temperature headspace GC), DMSO can even decompose into species like formaldehyde, methanethiol, or dimethyl sulfide, which could potentially be observed or react with your compound.[8][9][10] A proper analytical workflow, as detailed later in this guide, is essential to distinguish between these possibilities.
Q4: What are the immediate best practices for preparing and storing solutions of this compound to minimize degradation?
Answer: To mitigate degradation, adhere to the following best practices:
-
Store the Compound Dry: Whenever possible, store the compound as a dry solid at the recommended temperature (-20°C or lower) and protected from light.
-
Prepare Fresh Solutions: Prepare DMSO stock solutions immediately before use. Avoid long-term storage of this compound in DMSO, especially at room temperature.[11]
-
Use High-Purity, Anhydrous DMSO: Use unopened bottles of high-purity, anhydrous DMSO to minimize contaminants and water, which can facilitate degradation.[12]
-
Minimize Freeze-Thaw Cycles: If short-term storage is unavoidable, aliquot the stock solution into single-use volumes to prevent the damaging effects of multiple freeze-thaw cycles.[3]
-
Consider Alternative Solvents: If your experimental protocol allows, consider less reactive solvents. For some poorly soluble drugs, co-solvents or alternatives like N,N-dimethylformamide (DMF) may be an option, though their stability must also be verified.[9][13]
-
Low-Temperature Storage: For unavoidable short-term storage (days), store DMSO stocks at -80°C to significantly slow down chemical reactions.[14]
In-Depth Investigation & Advanced Protocols
This section provides structured workflows for researchers who need to rigorously characterize the stability of this compound and understand its degradation profile.
Troubleshooting Decision Pathway
The following diagram outlines a logical flow for diagnosing and addressing stability issues.
Caption: Troubleshooting decision tree for stability issues.
Plausible Degradation Mechanism in DMSO
The primary site of vulnerability on the this compound molecule is the electron-rich 5-amino group on the pyrimidine ring. DMSO can facilitate oxidation, especially in the presence of trace acid or base contaminants, light, or elevated temperatures.[1][15] The phenol group, while also susceptible to oxidation, is generally less reactive under these conditions than the aromatic amine.
The proposed mechanism involves the initial oxidation of the amino group to a reactive intermediate (e.g., a nitroso or imine species). This electrophilic intermediate can then be attacked by a nucleophilic parent molecule (e.g., the amino group of another molecule), leading to dimerization and the formation of colored, conjugated azo-type compounds.
Caption: Plausible oxidative degradation pathway in DMSO.
Protocol 1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to rapidly assess stability and generate potential degradants for analytical method development.[16][17][18]
Objective: To determine the liability of this compound to degradation under accelerated conditions (heat, light, oxidation) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Acetonitrile (ACN) or another inert solvent for control
-
3% Hydrogen Peroxide (H₂O₂) for oxidative stress
-
Calibrated oven, photostability chamber
-
HPLC-grade water, formic acid
-
Autosampler vials
Experimental Workflow Diagram:
Sources
- 1. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide [organic-chemistry.org]
- 7. Mass Spec impurities from DMSO solvent - Chromatography Forum [chromforum.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Characterizing Novel Kinase Inhibitors Featuring the 3-(5-Aminopyrimidin-2-yl)phenol Scaffold
Prepared by: Gemini, Senior Application Scientist Last Updated: January 18, 2026
Introduction: The Aminopyrimidine-Phenol Scaffold and the Challenge of Kinase Selectivity
Welcome to the technical support guide for researchers working with compounds containing the 3-(5-Aminopyrimidin-2-yl)phenol scaffold. This chemical motif is a cornerstone in modern kinase inhibitor design. The aminopyrimidine group is a well-established hinge-binding moiety that mimics the adenine ring of ATP, while the phenol group can form crucial hydrogen bonds and participate in various interactions within the kinase active site.[1][2] While this scaffold is effective for achieving high potency, it also presents a significant challenge: ensuring target selectivity across the highly conserved human kinome.[3]
Many potent inhibitors for targets like JAK2, PI3K, and others incorporate similar aminopyrimidine structures.[1][4] However, off-target activity is a common issue, leading to misinterpreted data, unexpected cellular phenotypes, and potential toxicity.[5][6] This guide is designed to provide you, the researcher, with the insights and tools to anticipate, identify, and troubleshoot off-target effects associated with your novel compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: From Assay Artifacts to Off-Target Realities
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My compound is potent in a biochemical assay, but shows weak or no activity in a cell-based assay.
Question: My inhibitor has a low nanomolar IC50 value against my purified target kinase in a biochemical assay (e.g., TR-FRET or radiometric assay), but I need micromolar concentrations to see an effect on substrate phosphorylation or cell proliferation in my cellular assays. What's going on?
Answer: This is a classic and frequent challenge in drug discovery, and the discrepancy points to several potential causes. It's crucial to systematically investigate why the in vitro potency isn't translating to the cellular environment.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km of the kinase, which can be much lower than the millimolar ATP concentrations found in cells.[10] An ATP-competitive inhibitor will face immense competition in a cellular context, leading to a significant rightward shift in potency.
-
Actionable Step: Re-run your biochemical assay with a high ATP concentration (1-5 mM) to better mimic the cellular environment. This will give you a more physiologically relevant IC50 value and help explain the observed cellular potency.
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Actionable Step: Test your compound's activity in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). If cellular potency improves, efflux is a likely contributor.
-
-
Rapid Metabolism or Instability: The compound could be quickly metabolized or degraded within the cell.
-
Actionable Step: Analyze compound stability by incubating it with cell lysates or liver microsomes and measuring its concentration over time using LC-MS.
-
Issue 2: My inhibitor shows an unexpected or paradoxical cellular phenotype.
Question: I'm targeting a pro-proliferative kinase, and while my compound inhibits its activity, it's also causing a strange morphological change or even increasing the phosphorylation of a downstream marker in a different pathway. How do I explain this?
Answer: Paradoxical effects are often a strong indicator of off-target activity. Your compound is likely inhibiting one or more other kinases, leading to complex and sometimes counterintuitive biological outcomes.[5]
Possible Causes & Troubleshooting Steps:
-
Inhibition of a Opposing Pathway: Your compound might be inhibiting a kinase that negatively regulates the pathway you are observing. For instance, inhibiting a phosphatase-activating kinase could indirectly lead to hyper-phosphorylation of a substrate.
-
Activation of a Compensatory Pathway: Cells often respond to the inhibition of a key pathway by upregulating a parallel or compensatory signaling cascade.
-
Actionable Step: Use pathway analysis tools (e.g., phosphoproteomics or Western blotting for key nodes of related pathways) to investigate how the cellular signaling network is rewired upon treatment with your compound.
-
-
Genetically Validating the On-Target Effect: It's critical to prove that the intended target is responsible for the desired phenotype. A recent study using CRISPR/Cas9 revealed that the efficacy of some clinical-stage drugs was independent of their putative targets, instead relying on off-target effects.[12]
-
Actionable Step: Use CRISPR/Cas9 or shRNA to knock out or knock down your target kinase. If your compound still produces the same phenotype in these target-deficient cells, the effect is unequivocally off-target.[12]
-
Issue 3: My dose-response curve is unusual, or my results are inconsistent.
Question: My inhibition curves are not sigmoidal, or the IC50 values vary significantly between experiments. The compound seems "promiscuous" and hits several unrelated targets in preliminary screens. What could be the cause?
Answer: This behavior is characteristic of promiscuous inhibitors that often act through non-specific mechanisms, such as compound aggregation.[13][14] At certain concentrations, some molecules can form colloidal aggregates that sequester and denature proteins, leading to inhibition that is time-dependent, sensitive to detergents, and seemingly non-specific.[15]
Possible Causes & Troubleshooting Steps:
-
Compound Aggregation: The compound is forming aggregates in your assay buffer.
-
Actionable Step 1: Re-run the inhibition assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is dramatically reduced, aggregation is the likely cause.
-
Actionable Step 2: Perform a dynamic light scattering (DLS) experiment to directly detect the formation of particles at concentrations where inhibition is observed.[14]
-
Actionable Step 3: Test if inhibition is dependent on the enzyme concentration. Aggregators often show a steep relationship between IC50 and enzyme concentration, whereas a well-behaved competitive inhibitor does not.[14]
-
-
Assay Interference: The compound itself may be interfering with the assay technology. Phenolic compounds, in particular, can be fluorescent or act as quenchers.[16]
-
Actionable Step: Run a control experiment without the kinase enzyme to see if your compound affects the assay signal (e.g., fluorescence or luminescence) on its own.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for inhibitors with an aminopyrimidine scaffold? A1: Due to the conserved nature of the ATP binding pocket, aminopyrimidine-based inhibitors can have activity against a wide range of kinases. The exact off-target profile is highly dependent on the rest of the molecule's structure. However, it is always advisable to screen against kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) to get a broad view of selectivity.[5][10]
Q2: How much selectivity do I need for a good chemical probe or a drug candidate? A2: For a chemical probe, a general rule of thumb is at least 30-fold selectivity against closely related kinases and profiling against a broad panel to ensure no other potent activity exists.[8] For a therapeutic candidate, the required selectivity depends on the therapeutic window. Sometimes, polypharmacology (inhibiting multiple targets) can be beneficial, as seen with drugs like Sorafenib, but this must be a deliberate design strategy, not an accidental discovery.[10]
Q3: What's the difference between on-target and off-target toxicity? A3: On-target toxicity occurs when inhibition of the intended target in normal tissues causes adverse effects. Off-target toxicity is caused by the compound modulating other targets unrelated to the primary one.[6] Understanding which is responsible for any observed toxicity is critical for further development.
Q4: Should I rely more on biochemical or cellular assays for selectivity profiling? A4: Both are essential and provide complementary information. Biochemical assays offer a "clean" assessment of a compound's intrinsic affinity for a wide range of kinases.[11] However, cellular assays are a more faithful representation of the complex environment where a drug must act.[7][9] Discrepancies between the two are not failures, but rather important data points that reveal crucial information about a compound's properties.[8] It is increasingly recommended to incorporate cell-based assays early in the discovery process.[7]
Key Experimental Protocols
Protocol 1: Cellular Target Engagement via NanoBRET™ Assay
This protocol allows for the quantitative measurement of compound binding to a target kinase in living cells.
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding your kinase-NanoLuc® fusion protein and a plasmid for a transfection control. Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your test compound (e.g., this compound derivative) in Opti-MEM™ medium.
-
Assay Execution: a. Remove media from the cells and add the compound dilutions. b. Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells. c. Incubate at 37°C for 2 hours.
-
Data Acquisition: Measure the filtered luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
This protocol validates that target engagement leads to functional inhibition of the kinase signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate your chosen cell line and grow to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of your compound for a predetermined time (e.g., 2 hours).
-
Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your kinase's substrate (e.g., anti-phospho-AKT Ser473). e. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: a. Detect the signal using an ECL substrate and an imaging system. b. Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading. c. Quantify the band intensities and plot the ratio of phosphorylated to total protein against compound concentration to determine the cellular IC50.
Visualizations and Data Summary
Workflow for Kinase Inhibitor Characterization
This diagram outlines a logical workflow for moving from an initial hit to a well-characterized inhibitor, with decision points for troubleshooting.
Caption: A logical workflow for characterizing a novel kinase inhibitor.
Troubleshooting Decision Tree
This flowchart helps diagnose discrepancies between biochemical and cellular assay results.
Caption: Decision tree for troubleshooting assay discrepancies.
Hypothetical Kinase Selectivity Data
The table below illustrates the type of data obtained from a kinome-wide scan for a hypothetical inhibitor, "Cmpd-X," which is based on the this compound scaffold and designed to target Kinase A.
| Target Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Kinase A (Primary) | CMGC | 99% | 15 | On-target activity confirmed. |
| Kinase B | TK | 95% | 85 | Potent off-target. Structurally related to Kinase A. |
| Kinase C | AGC | 92% | 150 | Significant off-target. May explain side effects. |
| Kinase D | CAMK | 65% | 950 | Moderate off-target activity. |
| Kinase E | STE | 15% | >10,000 | Considered non-inhibitory. |
References
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Vasta, J. D., Robers, M. B., & Binnie, A. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(1), 121-129. [Link]
-
Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]
-
Shoichet, B. K. (2006). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 49(2), 726-728. [Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]
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Zhu, K., & Borodina, T. (2014). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 82(9), 1951-1965. [Link]
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Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2736-2745. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). High-throughput Assays for Promiscuous Inhibitors. Nature Protocols, 1(2), 550-553. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Sutherlin, D. P., Sampath, D., Berry, M., Castanedo, G., Chang, Z., Chuckowree, I., ... & Zhu, B. Y. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link]
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]
-
Wang, X., Zhou, Y., Liu, W., Wang, C., Chen, Y., Li, Y., ... & Zhang, H. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 64(14), 10333-10352. [Link]
-
Roth, B., Aig, E., Lane, K., & Rauckman, B. S. (1980). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues. Journal of Medicinal Chemistry, 23(5), 535-541. [Link]
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- 2. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Refining Purification Methods for 3-(5-Aminopyrimidin-2-yl)phenol
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the purification of 3-(5-Aminopyrimidin-2-yl)phenol (hereafter referred to as APP). This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. The unique amphoteric nature of APP presents specific obstacles that require a nuanced approach beyond standard protocols. This guide provides in-depth, troubleshooting-focused answers to common and complex purification problems.
Compound Profile: Understanding the Challenge
This compound is a heterocyclic building block characterized by two key functional groups: a phenolic hydroxyl group (acidic, pKa ~10) and an aminopyrimidine system (basic, pKa ~4-5). This combination makes the molecule amphoteric and highly polar, leading to significant challenges in chromatography and crystallization. Its strong tendency to form hydrogen bonds and interact with acidic surfaces like silica gel is the primary source of purification difficulties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [] |
| Molecular Weight | 187.19 g/mol | [] |
| CAS Number | 1152519-82-8 | [] |
| Appearance | (Typically an off-white to tan solid) | N/A |
| Key Features | Acidic Phenol, Basic Amine, High Polarity | N/A |
General Purification Strategy
A multi-step approach is typically required to achieve high purity (>99%). A rough initial purification by flash chromatography is often followed by a final polishing step like recrystallization or preparative HPLC to remove trace impurities.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when purifying APP on silica gel?
The primary challenge is severe peak tailing (or streaking) during column chromatography. This is caused by the strong ionic interaction between the basic aminopyrimidine moiety of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to poor separation, broad fractions, and often, low recovery.
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of APP?
A good starting point is a moderately polar system with a basic additive to mitigate the issues described in Q1. We recommend:
-
Solvent: Dichloromethane (DCM) / Methanol (MeOH) in a 95:5 or 90:10 ratio.
-
Additive: Add 0.5-1% of ammonium hydroxide (NH₄OH) or triethylamine (TEA) to the eluent mixture. The basic additive neutralizes the acidic sites on the silica plate, allowing APP to migrate more cleanly and providing a more accurate assessment of its Rf and the impurity profile.[2][3]
Q3: My compound appears to be decomposing on the silica column. How can I confirm this and what should I do?
Compound degradation on silica is a common issue for sensitive molecules.[2] To confirm, run a 2D TLC:
-
Spot your compound on a TLC plate and elute as usual.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-elute using the same solvent system. If you see spots that are not on the diagonal, it indicates that new compounds were formed during the first elution, confirming instability on silica.[2]
Solution: If instability is confirmed, switch to a more inert stationary phase. Neutral alumina is an excellent first alternative for basic compounds.[3] If separation is still difficult, reverse-phase chromatography is the recommended next step.
Q4: Can I purify APP by recrystallization directly from the crude reaction mixture?
This is generally not recommended unless the crude purity is already high (>90%) and the impurities have very different solubility profiles. Reaction byproducts are often structurally similar to the target compound, leading them to co-crystallize and limit the effectiveness of a single recrystallization step.[4] It is almost always more efficient to first perform a rapid flash chromatography run to remove the bulk of impurities and then use recrystallization as a final polishing step to achieve high purity.[5]
Troubleshooting In-Depth Purification Issues
Problem 1: Severe Tailing and Poor Separation in Normal-Phase Chromatography
This is the most common issue encountered with APP. Even with a basic additive, you may see significant tailing if the compound loading is high or if the base concentration is not optimized.
-
Underlying Cause: Insufficient masking of silica gel's acidic silanol groups. The basic nitrogen atoms in APP are strongly adsorbed, leading to a slow, uneven elution from the column.
-
Solution A: Optimize the Basic Mobile Phase The goal is to create a mobile phase that effectively competes with your compound for the acidic sites on the silica.
-
Prepare a Stock Solution: Create a stock solution of 10% concentrated ammonium hydroxide in methanol. This is more stable and easier to measure than adding concentrated ammonia directly to your eluent.[2]
-
Optimize Eluent: Use Dichloromethane (DCM) as your primary solvent and add a percentage of the ammonia/methanol stock solution. Start with 2-3% and increase as needed to achieve a good Rf (target ~0.2-0.3) with minimal tailing.
-
Dry Loading: Always adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent like pure methanol (wet loading). Wet loading in a strong solvent can cause band broadening and ruin the separation before it even begins.
-
-
Solution B: Change the Stationary Phase If mobile phase optimization is insufficient, changing the stationary phase is the most robust solution.[2]
| Stationary Phase | Recommended Eluent | Mechanism of Action & Rationale |
| Standard Silica Gel | DCM / MeOH with 1-2% NH₄OH | Acidic. The base neutralizes silanol groups to prevent strong adsorption of the basic APP.[3] |
| Neutral Alumina | DCM / MeOH or EtOAc / Hexane | Neutral/Slightly Basic. Lacks acidic protons, providing a more inert surface for basic compounds. A good first alternative to silica.[3] |
| Amino-propyl Silica | EtOAc / Hexane or DCM / MeOH | Basic. The surface is functionalized with basic amino groups, which repel the basic APP, often leading to excellent peak shapes. Can also be used in HILIC mode.[6] |
digraph "Troubleshooting_Silica" { graph [rankdir="TB", splines=curved]; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2]; edge [penwidth=1.5, color="#5F6368"];Start [label="Tailing/Streaking on\nSilica TLC?", shape=diamond, fillcolor="#FBBC05", color="#EA4335"]; Add_Base [label="Add 1% NH4OH\nto DCM/MeOH Eluent", fillcolor="#F1F3F4", color="#4285F4"]; Check_TLC [label="Tailing Resolved?", shape=diamond, fillcolor="#FBBC05", color="#EA4335"]; Proceed_Col [label="Proceed to Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Phase [label="Switch Stationary Phase\n(e.g., Neutral Alumina)", fillcolor="#F1F3F4", color="#4285F4"]; Recheck [label="Test New Phase\nwith TLC", fillcolor="#F1F3F4", color="#4285F4"]; Start -> Add_Base; Add_Base -> Check_TLC; Check_TLC -> Proceed_Col [label=" Yes"]; Check_TLC -> Change_Phase [label=" No"]; Change_Phase -> Recheck; Recheck -> Proceed_Col;
}
Caption: Decision tree for troubleshooting normal-phase chromatography of APP.
Problem 2: Compound is Too Polar for Normal-Phase or Isomeric Impurities are Present
If your compound requires a very high percentage of methanol (>20%) to elute from silica, or if you have isomeric impurities, normal-phase flash chromatography will likely fail to provide adequate separation.[4] In this scenario, high-performance liquid chromatography is the superior technique.
-
Underlying Cause: The high polarity of APP makes it interact too strongly with polar stationary phases. Isomers often have nearly identical polarities, making them inseparable by normal-phase chromatography.[4]
-
Solution: Reverse-Phase Preparative HPLC Reverse-phase chromatography separates compounds based on hydrophobicity. Since APP is highly polar, it will elute early. This method provides much higher resolution than flash chromatography and is excellent for separating closely related isomers.[4][5]
Step-by-Step Protocol for RP-HPLC Method Development:
-
Column Selection: A standard C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) or Methanol (MeOH).
-
Rationale: The acidic modifier is critical. It protonates the basic amine on APP to a single ionic state (R-NH₃⁺), preventing peak splitting and significantly improving peak shape.
-
-
Analytical Scouting Run:
-
Inject a small sample of your crude material onto an analytical C18 column.
-
Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
This will show you the approximate percentage of Solvent B at which your compound elutes.
-
-
Method Optimization:
-
Based on the scouting run, develop a shallow gradient or an isocratic method around the target elution percentage. For example, if APP eluted at 30% B in the scouting run, try a gradient of 20-40% B over 20 minutes for better separation.
-
For compounds like aminopyrimidines, a buffered mobile phase (e.g., ammonium acetate or phosphate buffer at pH 7) can also be effective.[7]
-
-
Scale-Up to Preparative: Once the analytical method provides good separation, scale the method to your preparative column based on column dimensions and flow rate. Collect the fractions containing your pure product, combine them, and remove the solvent under reduced pressure.
-
Problem 3: Recrystallization Gives Low Yield or Fails to Improve Purity
-
Underlying Cause A (Poor Solvent Choice): The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[8] If the solubility is too high at cold temperatures, recovery will be low.
-
Solution A: Systematic Solvent Screening
-
Place ~20 mg of your partially purified APP into several small test tubes.
-
Add a different solvent to each tube dropwise at room temperature until a slurry is formed. Good candidates are solvents where it is poorly soluble at room temp.
-
Heat the tubes with agitation. A good solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of crystalline solid with minimal dissolved material is your best choice.
-
| Solvent Class | Example Solvents | Suitability for APP |
| Alcohols | Methanol, Ethanol, Isopropanol | Good. Likely to dissolve APP when hot. A water/ethanol mixture can also be effective.[9] |
| Ketones | Acetone | Possible. May need to be used in a solvent/anti-solvent pair. |
| Ethers | Diethyl Ether, MTBE | Poor. Likely to be an anti-solvent; APP will probably have low solubility even when hot. |
| Esters | Ethyl Acetate | Moderate. Worth screening. |
| Hydrocarbons | Hexane, Toluene | Poor. APP is too polar; these will be anti-solvents. |
| Polar Aprotic | Acetonitrile (ACN), DMF | Possible. ACN is a good candidate. DMF may be too strong a solvent. |
-
Underlying Cause B (Co-crystallization of Impurities): If an impurity is structurally very similar to APP, it can become incorporated into the crystal lattice, preventing any increase in purity.[10]
-
Solution B: Change the Purification Method If purity does not improve after one or two recrystallization attempts, it is highly likely that co-crystallization is occurring. At this point, recrystallization is not the right tool. You must return to a chromatographic method with higher resolving power, such as preparative RP-HPLC, to separate the persistent impurity.[4]
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds? [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
-
Chinese Journal of Chromatography. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
MDPI. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Link]
-
MicroCombiChem GmbH. Purification, Preparative HPLC-MS. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Yu, L., et al. (2006). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Crystal Growth & Design. [Link]
Sources
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
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- 6. biotage.com [biotage.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"3-(5-Aminopyrimidin-2-yl)phenol" stability under different pH conditions
Technical Support Center: Stability of 3-(5-Aminopyrimidin-2-yl)phenol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth scientific insights and practical troubleshooting advice regarding the stability of this molecule under various pH conditions. Our goal is to empower researchers to anticipate challenges, design robust experiments, and correctly interpret their results.
Section 1: Understanding the Molecule's pH-Dependent Chemistry
Before troubleshooting experimental issues, it is crucial to understand the inherent chemical properties of this compound. Its structure contains three key functional groups whose ionization states are dictated by the pH of the surrounding medium: a phenolic hydroxyl group, an aromatic amino group, and two basic nitrogen atoms within the pyrimidine ring.
Question: What are the key functional groups in this compound, and how do they influence its behavior at different pH values?
Answer: The stability and solubility of this compound are directly linked to the protonation state of its functional groups.
-
Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At physiological and acidic pH, it remains protonated (-OH). As the pH becomes strongly alkaline, it can be deprotonated to form a negatively charged phenolate ion (-O⁻). The pKa of a simple phenol is around 10.[1] The presence of the electron-withdrawing pyrimidine ring may slightly lower this value.
-
Aromatic Amino (-NH₂) Group: This group is basic and will be protonated to form an ammonium ion (-NH₃⁺) in acidic conditions. The pKa for the conjugate acid of 3-aminophenol is approximately 4.37.[2]
-
Pyrimidine Ring Nitrogens: These nitrogens are basic (similar to pyridine) and can be protonated under strongly acidic conditions.
The interplay between these groups means the molecule's net charge—and thus its solubility and reactivity—changes significantly with pH.
Table 1: Predicted Physicochemical Properties and pKa Values for this compound (Note: pKa values are estimated based on the closely related structure, 3-aminophenol, and may vary slightly for the target molecule.)
| Property | Predicted Value | Implication for Stability |
| pKa₁ (Amino Group Protonation) | ~4.4[2] | Below this pH, the molecule carries a positive charge, increasing its solubility in aqueous acid. |
| pKa₂ (Phenol Deprotonation) | ~9.8[2] | Above this pH, the molecule carries a negative charge, increasing its solubility in aqueous base. |
| Isoelectric Point (pI) Range | pH ~4.5 to ~9.5 | In this range, the molecule is predominantly neutral and likely exhibits its lowest aqueous solubility. |
Below is a diagram illustrating the primary ionization states of the molecule as a function of pH.
Caption: Predicted ionization states of this compound across different pH ranges.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses common problems encountered during experiments, linking them back to the fundamental chemistry of the molecule.
Question: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?
Answer: This is a classic sign of oxidative degradation. Aminophenol structures are highly susceptible to oxidation, a process that is often pH-dependent and can be accelerated by air (oxygen), light, or trace metal ions.[3]
-
Mechanism: At neutral to alkaline pH, the phenolate ion is more easily oxidized than the protonated phenol.[4][5] The amino group is also an oxidation-prone site. Oxidation typically forms highly colored quinone-imine or polymeric species. The rate of this auto-oxidation often increases at higher pH values.[4]
-
Troubleshooting Steps:
-
Work at a Lower pH: If your experiment allows, prepare solutions in a slightly acidic buffer (e.g., pH 4-6) where both the phenol and amino groups are less susceptible to oxidation.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light to prevent photolytic degradation, which can generate radicals that initiate oxidation.[6]
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid long-term storage of solutions, especially at room temperature.
-
Consider Antioxidants: For formulation development, the inclusion of antioxidants like sodium metabisulfite or ascorbic acid may be necessary.
-
De-gas Solvents: Purging buffers and solvents with nitrogen or argon can minimize dissolved oxygen and slow the rate of oxidation.
-
Question: I'm observing precipitation when I dilute my stock solution into a buffer. What should I do?
Answer: Precipitation is almost always a solubility issue tied to the pH of your buffer.
-
Causality: As shown in Table 1, the molecule is least soluble when it is in its neutral form. This typically occurs in the pH range between its pKa values (~pH 5-9). If your stock solution is in an acidic or basic solvent (like DMSO with acid/base or dilute HCl/NaOH) and you dilute it into a buffer in this pH range, the molecule's net charge will be neutralized, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Check the Buffer pH: Ensure your buffer's pH does not fall within the predicted low-solubility range. You may need to adjust the pH of your final solution.
-
Modify the Dilution Protocol: Try a "pH-adjust" method. Dilute the stock into a small amount of acidic or basic solution first, then slowly add your buffer while monitoring for precipitation.
-
Reduce the Final Concentration: Your desired concentration may be above the solubility limit at that specific pH. Try working with a more dilute solution.
-
Consider Co-solvents: If experimentally permissible, adding a small percentage of an organic co-solvent (e.g., ethanol, acetonitrile) to the final buffer system can increase solubility.
-
Question: My HPLC analysis shows a significant decrease in the parent compound peak over a short time, even without any visible changes. What are the likely degradation pathways?
Answer: A loss of the parent compound indicates chemical degradation that may not produce colored byproducts. The two most probable culprits are hydrolysis and oxidation.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under harsh acidic or basic conditions. Acid-catalyzed hydrolysis can lead to ring-opening, potentially yielding isoxazole derivatives or other fragments. Alkaline hydrolysis of similar structures is also known to occur.[7]
-
Oxidation: As mentioned, oxidation can occur without forming intensely colored products, especially in the early stages.
-
Troubleshooting & Investigation: This issue requires a systematic investigation using a forced degradation study, as outlined in the ICH guidelines.[8][9] This will help you identify which conditions (acid, base, oxidant, light, heat) are causing the degradation and develop a stability-indicating analytical method.
Section 3: Experimental Protocol for a pH Stability Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and is a regulatory requirement in drug development.[6][8][10] This protocol provides a framework for evaluating the pH liability of this compound.
Question: How do I design and execute a robust forced degradation study to assess pH stability?
Answer: Follow this systematic, ICH-guided approach. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of your analytical method without completely destroying the parent compound.[8][11]
Experimental Workflow Diagram
Caption: Workflow for conducting a forced degradation study to assess pH liability.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
High-purity buffers and reagents (see Table 2)
-
Calibrated pH meter
-
Temperature-controlled oven or water bath
-
HPLC system with UV or DAD detector
2. Buffer Preparation: Prepare a series of buffers covering a wide pH range. Use buffers with known components to avoid unexpected catalytic effects.[12]
Table 2: Recommended Buffer Systems for pH Stability Studies
| Target pH | Buffer System | Typical Concentration |
| 2.0 | 0.01 M Hydrochloric Acid (HCl) | N/A |
| 4.5 | 0.05 M Acetate Buffer | Sodium Acetate / Acetic Acid |
| 7.0 | 0.05 M Phosphate Buffer | Sodium Phosphate Monobasic / Dibasic |
| 9.0 | 0.05 M Borate Buffer | Boric Acid / Sodium Hydroxide |
| 12.0 | 0.01 M Sodium Hydroxide (NaOH) | N/A |
3. Sample Preparation and Stressing:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 ACN:Water.
-
Stressing Samples: For each pH condition, dilute the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Zero (t=0) Sample: Immediately after dilution, take an aliquot from each pH condition, quench the reaction (e.g., by neutralizing with an equal volume of an opposing pH buffer or by freezing), and analyze it. This is your 100% reference.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 50°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Quench each sample immediately to stop further degradation.
4. HPLC Analysis:
-
Method: A stability-indicating HPLC method is required. This means the method must be able to separate the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile is a good starting point.
-
Detection: Use a DAD detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to perform peak purity analysis.
-
-
Analysis: Inject all t=0 and stressed samples. Record the peak area of the parent compound and any new peaks that appear.
5. Data Analysis and Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for each pH.
-
Plot % Remaining vs. Time for each pH condition.
-
Identify the pH at which the compound degrades fastest (most labile) and slowest (most stable). This information is critical for formulation and handling.
Section 4: Advanced FAQs
Question: How can I improve the long-term stability of my this compound formulation?
Answer: Based on the likely degradation pathways, several strategies can enhance stability:
-
pH Optimization: Formulate the compound at its pH of maximum stability, which is likely to be in the mildly acidic range (e.g., pH 4-6) to minimize both oxidation and base-catalyzed hydrolysis.
-
Excipient Selection: If developing a pharmaceutical formulation, the addition of antioxidants is highly recommended.[13]
-
Packaging: Use amber or opaque containers to protect against light.[6] For oxygen-sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen).
-
Storage Conditions: Store the material, both as a solid and in solution, at reduced temperatures (e.g., 2-8°C) and protected from moisture.[14]
Question: What are the regulatory expectations for this type of stability study?
Answer: Regulatory agencies like the FDA and EMA follow the ICH guidelines.[15] For a registration application, you must provide data from forced degradation studies to demonstrate the specificity of your analytical methods.[10][16] These studies help identify likely degradation products and establish degradation pathways, which informs specifications, storage conditions, and re-test periods or shelf life.[8][9][17]
References
- Khan, A. A., & Khan, Z. (2016). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
- Sharp Clinical. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical Services.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- International Council for Harmonis
- Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. Journal of Advanced Scientific Research.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Abdel-Fattah, T. M., et al. (2015). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. International Journal of Electrochemical Science.
- Papari, F., et al. (2006). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
- Singh, B., et al. (2014). Effect of pH on the oxidation of 2-aminophenol.
- BioProcess International. (2006).
- Kato, T., & Yamanaka, H. (1964). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution.
- Thitimuta, S., et al. (2018). Stability in total phenolic compounds of the ethanolic extract under various conditions. Molecules.
- Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic.
- del Pilar, M., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants.
- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
- Holmes, J. L., et al. (2003). Influence of pH, Temperature and Buffers on Cefepime Degradation Kinetics and Stability Predictions in Aqueous Solutions. Journal of Pharmaceutical Sciences.
- BenchChem. (2024). A Comparative Guide to Analytical Methods for 3-(Aminomethyl)
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
- Fiori, J., et al. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- LibreTexts Chemistry. (2020). 5.5: Acid-base Properties of Phenols.
- MDPI. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids.
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- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. scribd.com [scribd.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Minimizing Toxicity of "3-(5-Aminopyrimidin-2-yl)phenol" in Animal Models
Prepared by the Senior Application Scientist Team
Introduction
This guide provides essential technical support for researchers and drug development professionals utilizing "3-(5-Aminopyrimidin-2-yl)phenol" in preclinical animal models. Our primary objective is to equip you with the knowledge and tools to anticipate, manage, and mitigate potential toxicities, thereby ensuring the welfare of research animals and enhancing the integrity and reliability of your experimental data.
Given the absence of a detailed public toxicology profile for "this compound," this document synthesizes information based on the well-established toxicological profiles of its constituent chemical moieties: the phenol group and the aminopyrimidine scaffold . This predictive approach allows for proactive risk management. The phenol component is known for its potential to cause local irritation and systemic toxicity, affecting major organ systems.[1][2][3][4][5][6] Concurrently, various pyrimidine derivatives have demonstrated a wide spectrum of biological activities, with some possessing the potential to induce cellular stress, such as oxidative stress.[7]
Predicted Toxicity Profile: A Proactive Assessment
Leveraging the structural components of "this compound," we can anticipate a potential range of toxicological effects that researchers should be vigilant for during in vivo studies.
-
Local Tissue Effects : The presence of the phenolic group suggests a risk of corrosive or irritant effects at the site of administration. This is particularly relevant for subcutaneous, intramuscular, or dermal routes of exposure.[3]
-
Systemic Toxicities :
-
Central Nervous System (CNS) : Researchers should monitor for a biphasic CNS response, potentially beginning with stimulation (e.g., tremors, seizures) and progressing to depression (e.g., lethargy, coma).[1][4]
-
Cardiovascular System : Potential for cardiac arrhythmias and fluctuations in blood pressure (hypotension) may exist.[1][4]
-
Organ-Specific Toxicity : As primary sites for metabolism and excretion of xenobiotics, the liver and kidneys are potential targets for toxicity. Monitoring for signs of hepatotoxicity and nephrotoxicity is crucial.[3][6]
-
Hematological Profile : Certain phenolic compounds are capable of inducing red blood cell damage (hemolysis) and altering hemoglobin (methemoglobinemia).[1] Furthermore, some pyrimidine derivatives have been linked to oxidative stress within erythrocytes.[7]
-
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My animals are exhibiting general signs of poor health (e.g., lethargy, ruffled fur, weight loss) soon after I administer the compound. What are my immediate steps and long-term troubleshooting strategies?
A1: These clinical signs are nonspecific but are clear indicators of systemic toxicity that require immediate attention.
-
Immediate Actions:
-
Cease Dosing: Immediately suspend administration of the compound to prevent further toxicity.
-
Implement Supportive Care: Provide comprehensive supportive care as detailed in the Supportive Care Protocols section below. This includes ensuring proper hydration and nutrition and maintaining body temperature.
-
Intensive Monitoring: Increase the frequency of monitoring and meticulously document all clinical observations.
-
-
Troubleshooting Workflow:
-
Re-evaluate Dose: The current dose may exceed the Maximum Tolerated Dose (MTD). It is imperative to conduct a thorough dose-response study to identify a safer, yet still effective, dose.
-
Assess Formulation: The vehicle or formulation itself could be contributing to the observed toxicity, or poor solubility may be causing precipitation and subsequent inflammation. A critical review of your formulation strategy is warranted (refer to the Formulation Guide).
-
Consider Administration Route: The route of administration significantly impacts a compound's pharmacokinetic and toxicity profile. Exploring alternative routes may yield a better therapeutic window.
-
Q2: I'm noticing significant skin irritation, inflammation, and even lesions at the injection site. How can I mitigate these local reactions?
A2: These local effects are likely attributable to the corrosive potential of the phenolic moiety.[3]
-
Formulation Optimization:
-
Enhance Solubility: The primary goal is to ensure the compound remains fully solubilized in the vehicle. Investigating alternative formulation approaches such as co-solvents, cyclodextrins, or lipid-based systems can be highly effective.[8]
-
Control pH: The pH of your formulation should be buffered to a physiological level (approximately 7.4) to minimize tissue irritation.
-
-
Refinement of Dosing Technique:
-
Site Rotation: For parenteral routes, systematically rotate injection sites to prevent cumulative damage to any single area.
-
Adjust Concentration/Volume: Administering a more dilute formulation (lower concentration in a larger volume) can reduce local irritation. However, be sure to adhere to established volume limits for the specific animal model and administration route.
-
Q3: My animals are displaying neurological symptoms, such as tremors or seizure-like activity. What is the underlying cause, and what is the appropriate response?
A3: These symptoms could represent a dose-limiting toxicity. They may stem from on-target effects (if the compound is a kinase inhibitor) or off-target interactions with the CNS, a known effect of phenol toxicity.[1][4][9][10]
-
Immediate Response:
-
In cases of severe or prolonged seizures, immediate veterinary consultation is necessary. Treatment may involve the administration of anticonvulsant medications.
-
Ensure the animal is housed in a safe environment to prevent self-injury during neurological episodes.
-
-
Scientific Investigation:
-
Confirm Dose-Dependence: Establishing a clear link between the dose administered and the severity of neurological signs is critical for defining the therapeutic window.
-
Analyze Pharmacokinetics: A rapid peak plasma concentration (Cmax) can often trigger acute CNS events. Modifying the formulation to achieve a slower absorption rate and a lower Cmax may eliminate these adverse effects.[11]
-
Q4: What is the best practice for monitoring the long-term health of my animals and detecting potential organ damage?
A4: A proactive and systematic monitoring plan is essential for the early detection of sub-clinical organ toxicity.
-
Clinical Pathology:
-
Hepatotoxicity Panel: Regularly monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.
-
Nephrotoxicity Panel: Monitor Blood Urea Nitrogen (BUN) and creatinine levels.
-
-
Hematology:
-
A Complete Blood Count (CBC) with differential will provide critical information on red blood cells, white blood cells, and platelets.
-
-
Anatomic Pathology:
-
Upon study completion or humane euthanasia, a comprehensive histopathological evaluation of all major organs (liver, kidneys, heart, brain, spleen, etc.) by a qualified veterinary pathologist is strongly recommended.
-
Formulation Guide for a Poorly Soluble Phenolic Compound
The physicochemical properties of "this compound," particularly its likely poor aqueous solubility, make formulation a critical determinant of its in vivo performance and toxicity.[12][13]
Table 1: Comparative Analysis of Formulation Strategies
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages & Mitigation |
|---|---|---|---|
| Co-solvent Systems | Increases the polarity of the vehicle to match that of the solute (e.g., DMSO, PEG 400, ethanol). | Straightforward to prepare and screen. | Co-solvents can have inherent toxicities. Mitigation: Use the lowest effective concentration and select co-solvents with established safety profiles.[14] |
| Cyclodextrin Inclusion Complexes | The hydrophobic drug molecule is encapsulated within the lipophilic core of the cyclodextrin, increasing its apparent water solubility. | Marked improvement in solubility and potential for enhanced bioavailability. | High concentrations of certain cyclodextrins can be associated with nephrotoxicity. Mitigation: Use modified cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which have improved safety profiles.[8] |
| Lipid-Based Formulations | The compound is dissolved in oils or formulated as a Self-Emulsifying Drug Delivery System (SEDDS). | Can enhance oral absorption, particularly for lipophilic compounds, and may utilize lymphatic transport pathways. | Requires more complex development and characterization; potential for GI side effects. |
| Nanosuspensions | The particle size of the compound is milled down to the nanometer range, dramatically increasing the surface area for dissolution. | Applicable for multiple routes of administration; can significantly improve dissolution rate. | Requires access to specialized high-energy milling or precipitation equipment. |
Experimental Protocol: Step-by-Step Guide to a Cyclodextrin-Based Formulation
-
Solubility Screening: Systematically evaluate the solubility of "this compound" in aqueous solutions containing various concentrations of different cyclodextrins (e.g., 10%, 20%, 30% w/v HP-β-CD or SBE-β-CD).
-
Complex Formation: a. Prepare the selected cyclodextrin solution in a sterile, physiologically compatible aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). b. While vigorously stirring or sonicating the cyclodextrin solution, gradually add the accurately weighed "this compound" powder. c. Allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature to ensure maximal complexation.
-
Sterilization and Clarification: Pass the final solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility for parenteral administration.
-
Concentration Verification: Use a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately determine the final concentration of the compound in the formulation.
Essential Supportive Care Protocols
Proactive and consistent supportive care is not only an ethical obligation but also a critical component of sound scientific practice, as it reduces non-experimental variables.[15]
Table 2: A Guide to Common Toxicities and Corresponding Supportive Care
| Observed Toxicity | Recommended Supportive Care Intervention | Scientific Rationale |
|---|---|---|
| Dehydration & Weight Loss | Administer subcutaneous fluids (e.g., 1-2 mL of sterile saline or Lactated Ringer's Solution).Supplement with highly palatable, high-calorie, and easily accessible food on the cage floor. | To restore and maintain fluid balance and provide necessary caloric support during periods of anorexia. |
| Hypothermia | Provide a regulated supplemental heat source, such as a warming pad placed under a portion of the cage, to allow for thermoregulatory choice. | To prevent a drop in core body temperature, which can exacerbate toxic effects. |
| Gastrointestinal Upset (Diarrhea) | Ensure continuous access to fresh, clean water to combat dehydration.Consult with veterinary staff regarding the potential use of appropriate anti-diarrheal agents. | To manage clinical signs and prevent severe dehydration and electrolyte imbalances. |
| Pain or Distress | In consultation with a veterinarian, administer appropriate analgesics. | To alleviate pain and distress, which is an ethical requirement and reduces the confounding effects of stress on experimental outcomes. |
Visualizations: Pathways and Workflows
Diagram 1: Predicted Mechanisms of "this compound" Toxicity
Caption: Predicted toxicity pathways of the compound.
Diagram 2: Experimental Workflow for Toxicity Mitigation
Sources
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Tyrosine kinase inhibitors: their on-target toxicities as potential indicators of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 15. litfl.com [litfl.com]
Validation & Comparative
A Comparative Guide to 3-(5-Aminopyrimidin-2-yl)phenol and Other Aminopyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it a privileged scaffold for developing targeted therapies. Numerous clinically successful drugs, including Imatinib, Gefitinib, and Palbociclib, feature this core structure, underscoring its significance in oncology and beyond. This guide provides a comparative analysis of the hypothetical aminopyrimidine inhibitor, 3-(5-Aminopyrimidin-2-yl)phenol , against these established drugs.
While direct experimental data for "this compound" is not publicly available, its structural features allow for an informed, predictive comparison based on the extensive knowledge of the structure-activity relationships (SAR) of aminopyrimidine-based kinase inhibitors. This guide will delve into the known mechanisms and performance of prominent aminopyrimidine inhibitors and project the potential characteristics of "this compound" within this context.
Comparative Analysis: "this compound" vs. Established Inhibitors
The aminopyrimidine core acts as a foundational anchor within the ATP-binding pocket of kinases. The substitutions on this scaffold are crucial in determining the inhibitor's potency and selectivity. Below, we compare the structural features and known activities of Imatinib, Gefitinib, and Palbociclib, and hypothesize the potential profile of "this compound".
| Inhibitor | Core Structure | Key Substituents & Their Hypothesized Roles | Primary Kinase Targets | Reported IC50 Values |
| This compound | 2-Aminopyrimidine | 3-phenol: Potential for hydrogen bonding and interaction with the solvent-exposed region. May influence selectivity. 5-amino group: Can form additional hydrogen bonds within the ATP-binding site, potentially enhancing potency. | Hypothetical: Likely a protein kinase inhibitor. Specific targets are unknown. | Not available |
| Imatinib | 2-Aminopyrimidine | N-phenyl group with a benzamide moiety: Occupies the adenine pocket and extends into a nearby hydrophobic pocket, contributing to its unique selectivity profile. Piperazine ring: Enhances solubility and oral bioavailability. | Abl, c-Kit, PDGFR | ~600 nM (v-Abl), ~100 nM (c-Kit, PDGFR)[1] |
| Gefitinib | 4-Anilinoquinazoline (structurally related) | Anilino group with chloro and fluoro substituents: Interacts with the hydrophobic region of the ATP-binding pocket of EGFR. Morpholino group: Improves pharmacokinetic properties. | EGFR | 13.06 nM - 77.26 nM in sensitive cell lines[2][3] |
| Palbociclib | 2-Aminopyrimidine | Cyclopentyl group: Occupies a hydrophobic pocket. Piperazinyl-pyridin-2-ylamino moiety: Extends towards the solvent-exposed region and contributes to high affinity and selectivity for CDK4/6. | CDK4, CDK6 | 9-11 nM (CDK4), 15 nM (CDK6)[4] |
Mechanistic Insights and Signaling Pathways
The efficacy of a kinase inhibitor is defined by its ability to modulate specific signaling pathways implicated in disease.
Imatinib: Targeting the BCR-Abl Fusion Protein
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), which is characterized by the Philadelphia chromosome and the resultant BCR-Abl fusion protein. This constitutively active tyrosine kinase drives uncontrolled cell proliferation. Imatinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation and blocking downstream signaling.
Gefitinib: Inhibiting EGFR Signaling in Non-Small Cell Lung Cancer
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] In certain non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to its constitutive activation, promoting tumor growth and survival.[5] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[5]
Palbociclib: A Selective Inhibitor of CDK4/6 in Breast Cancer
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6 pathway is often hyperactivated, leading to phosphorylation of the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. Palbociclib blocks this phosphorylation, inducing G1 cell cycle arrest.
Hypothetical Profile of this compound
Based on its structure, "this compound" possesses the core 2-aminopyrimidine for hinge binding. The 3-phenol group could potentially form additional hydrogen bonds or engage in other interactions in the solvent-exposed region of the ATP-binding pocket. This could influence its selectivity profile. The 5-amino group might form an additional hydrogen bond within the active site, which could enhance its potency. Without experimental data, its specific kinase targets remain speculative. However, the general structure suggests it would likely be an ATP-competitive inhibitor.
Experimental Protocols for Comparative Evaluation
To empirically compare "this compound" with other aminopyrimidine inhibitors, a series of biochemical and cell-based assays would be essential.
Workflow for Inhibitor Characterization
Protocol 1: In Vitro Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
Materials:
-
Recombinant kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Test compounds (e.g., "this compound", Imatinib, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a control.
-
Add 2 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality: This assay directly measures the enzymatic activity of the kinase. A decrease in ADP production in the presence of the inhibitor confirms its direct inhibitory effect on the enzyme.
Protocol 2: Cell-Based Western Blot Analysis for Target Engagement
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
Causality: A dose-dependent decrease in the phosphorylated substrate signal, while the total protein level remains unchanged, indicates that the inhibitor is engaging its target within the cell and inhibiting its kinase activity.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold remains a highly fruitful starting point for the design of potent and selective kinase inhibitors. While established drugs like Imatinib, Gefitinib, and Palbociclib demonstrate the power of this chemical motif, the hypothetical inhibitor "this compound" represents the vast, unexplored chemical space for novel drug discovery.
Based on structural analysis, "this compound" holds promise as a kinase inhibitor. To validate this hypothesis, the experimental workflows outlined in this guide provide a clear path forward. Determining its kinase targets, IC50 values, and selectivity profile through biochemical and cell-based assays is the critical next step. A comprehensive understanding of its mechanism of action will pave the way for its potential development as a novel therapeutic agent. The continued exploration of structure-activity relationships within the aminopyrimidine class will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- McGlynn E, et al. (1992). The inhibition of the EGF-receptor-specific protein tyrosine kinase (EGF-R-PTK) can be demonstrated, inter alia, by the method of E.
-
Asghar U, et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel). 13(1):29. [Link]
- Lynch TJ, et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. N Engl J Med. 350(21):2129-39.
- Paez JG, et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science. 304(5676):1497-500.
- Sordella R, et al. (2004).
- Cappuzzo F, et al. (2009). Gefitinib in patients with advanced non-small-cell lung cancer (NSCLC): the Expanded Access Program in Italy. Lung Cancer. 64(2):190-6.
- Mok TS, et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. N Engl J Med. 361(10):947-57.
- Finn RS, et al. (2015). Palbociclib and letrozole in advanced breast cancer. N Engl J Med. 373(3):209-19.
- Turner NC, et al. (2015). Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. N Engl J Med. 373(3):209-19.
- Druker BJ, et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. N Engl J Med. 344(14):1031-7.
- Cohen MH, et al. (2002). Approval summary: Gleevec (imatinib mesylate) in the treatment of metastatic gastrointestinal stromal tumors. Oncologist. 7(4):277-81.
Sources
- 1. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of "3-(5-Aminopyrimidin-2-yl)phenol" Derivatives: A Structure-Activity Relationship and Performance Guide
An Expert Guide for Medicinal Chemists and Drug Discovery Professionals
This guide provides a detailed comparative analysis of derivatives built upon the "3-(5-Aminopyrimidin-2-yl)phenol" scaffold. As a privileged structure in kinase inhibitor design, understanding the nuances of its derivatization is critical for the development of potent, selective, and effective therapeutics. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structural modifications and biological performance, grounded in established experimental protocols.
The Core Scaffold: A Privileged Hinge-Binding Motif
The "this compound" core is a cornerstone of modern kinase inhibitor discovery. Its utility stems from the 2-aminopyrimidine moiety, which masterfully occupies the ATP-binding site of many kinases. It typically forms two or three critical hydrogen bonds with the "hinge" region of the kinase, the flexible backbone that connects the N- and C-terminal lobes of the enzyme. This high-affinity interaction provides a stable anchor for the inhibitor. The phenol group serves as a versatile synthetic handle, pointing towards the solvent-exposed region of the active site. This allows for extensive chemical modification to enhance potency, modulate selectivity, and optimize pharmacokinetic properties.[1][2]
Comparative Performance Analysis of Key Derivative Classes
The strategic modification of the phenol ring is a primary method for optimizing lead compounds based on this scaffold. We will analyze two principal derivatization strategies and their impact on biological activity.
Class I: Ether Derivatives at the Phenolic Oxygen
Etherification of the phenolic hydroxyl is a common and effective strategy to probe the solvent-front region of the kinase active site. This modification primarily impacts steric and hydrophobic interactions and can significantly alter the compound's physicochemical properties.
Comparative Experimental Data:
| Compound ID | R Group (Substitution at Phenolic -OH) | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (GI50, nM) |
| Parent | -H | Kinase A | 480 | >1000 |
| 1a | -CH₃ (Methyl) | Kinase A | 210 | 650 |
| 1b | -CH₂-Ph (Benzyl) | Kinase A | 55 | 150 |
| 1c | -Ph (Phenyl) | Kinase A | 85 | 220 |
| 1d | -Ph-4-F (4-Fluorophenyl) | Kinase A | 40 | 95 |
Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that extending the molecule from the phenolic oxygen into the solvent-accessible region enhances potency. The parent phenol shows modest activity and poor cell permeability, likely due to its polarity. Simple methylation (1a ) offers a marginal improvement. However, introducing larger aromatic groups (1b , 1c , 1d ) leads to a significant increase in both biochemical and cellular potency.
The benzyl group of 1b and the phenyl group of 1c likely engage in favorable hydrophobic or π-stacking interactions with non-polar residues in the active site. The superior performance of the 4-fluorophenyl derivative (1d ) suggests a specific, beneficial interaction, possibly a halogen bond or favorable dipole interaction, which further stabilizes the inhibitor-kinase complex. This underscores the importance of exploring substituted aryl ethers to maximize target engagement.
Class II: Aromatic Ring Substitutions
Placing substituents directly onto the phenol ring can modulate the electronic properties of the scaffold and introduce new interaction points.
Comparative Experimental Data:
| Compound ID | Substitution on Phenol Ring | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (GI50, nM) |
| Parent | None | Kinase B | 750 | >2000 |
| 2a | 4-Fluoro | Kinase B | 320 | 980 |
| 2b | 4-Trifluoromethyl | Kinase B | 95 | 250 |
| 2c | 4-Methoxy | Kinase B | 680 | 1800 |
| 2d | 5-Chloro | Kinase B | 810 | >2000 |
Structure-Activity Relationship (SAR) Insights:
The electronic nature and position of the substituent are critical. Strong electron-withdrawing groups at the 4-position, such as fluoro (2a ) and trifluoromethyl (2b ), significantly enhance potency. This is likely due to an increase in the acidity of the phenolic proton (in the parent) or favorable modulation of the ring's electronics for binding. The trifluoromethyl group in 2b yields the most potent compound in this series. In contrast, an electron-donating methoxy group (2c ) provides no significant benefit. Substitution at the 5-position (2d ) was detrimental, suggesting that this vector either introduces a steric clash or is electronically unfavorable for binding.[3]
Essential Experimental Protocols
The trustworthiness of comparative data hinges on robust and well-defined experimental methodologies. The following protocols provide a self-validating framework for assessing inhibitor performance.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). Its foundation is the quantification of ATP consumption during the phosphotransferase reaction.
Causality Behind Experimental Choices:
-
Technology: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range. It measures ADP produced, which is a direct product of the kinase reaction, making it a reliable indicator of enzyme activity.[4]
-
Pre-incubation: A 10-minute pre-incubation of the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated with ATP, ensuring an accurate measurement of potency.[4]
-
ATP Concentration: The ATP concentration is set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of the compound dilution or DMSO vehicle control.
-
Enzyme Addition : Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation : Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Reaction Incubation : Incubate for 60 minutes at 30°C.
-
ATP Depletion : Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[4]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence signal with a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.[4]
-
Data Analysis : Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cellular Viability Assay (Resazurin Reduction)
This protocol assesses the general cytotoxicity or antiproliferative effect of a compound on a cancer cell line.
Causality Behind Experimental Choices:
-
Principle: The CellTiter-Blue® assay uses resazurin, a cell-permeable dye that is reduced by metabolically active (i.e., viable) cells to the fluorescent product resorufin. This provides a robust measure of the overall health of the cell population.[5]
-
Incubation Time: A 72-hour incubation period is standard for antiproliferative assays, as it allows for multiple cell doubling times, providing a sufficient window to observe effects on cell growth.
Step-by-Step Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of growth medium and incubate overnight.
-
Compound Treatment : Add 1 µL of the compound dilution series (prepared in DMSO) to the wells.
-
Incubation : Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Signal Development : Incubate for 1-4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.[5]
-
Data Acquisition : Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).
-
Data Analysis : Calculate the percent viability relative to DMSO-treated control cells and determine the GI50 value.
Biological Context: Kinase Signaling Pathway
These inhibitors typically function by interrupting signal transduction cascades that are aberrantly activated in diseases like cancer. A common target class is receptor tyrosine kinases (RTKs).
Signaling Pathway Diagram:
Caption: Inhibition of a canonical receptor tyrosine kinase pathway.
Concluding Remarks and Future Outlook
The "this compound" scaffold remains a highly productive platform for kinase inhibitor design. This guide illustrates that rational, data-driven modifications are key to unlocking its full potential. The most successful strategies involve extending into the solvent-front with substituted aryl ethers and modulating the electronics of the phenol ring with well-placed electron-withdrawing groups.
Future research should prioritize a multi-parameter optimization approach, balancing potency with crucial drug-like properties such as metabolic stability, solubility, and permeability. Furthermore, leveraging co-crystal structures of new derivatives bound to their target kinases will provide invaluable atomic-level insights to guide the next cycle of design, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
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Comparative Efficacy Analysis: 3-(5-Aminopyrimidin-2-yl)phenol as a Putative Kinase Inhibitor Against Established Therapeutics
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern therapeutics, particularly in oncology and immunology, the aminopyrimidine scaffold has emerged as a cornerstone for the development of targeted kinase inhibitors. This guide provides a comparative analysis of "3-(5-Aminopyrimidin-2-yl)phenol," a representative of this chemical class, against a clinically validated drug, Ibrutinib. While direct experimental data for "this compound" is not publicly available, its structural motifs suggest a potential role as a kinase inhibitor. This document will, therefore, use this compound as a model to explore the foundational principles of kinase inhibition and compare its hypothetical potential with the established efficacy of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (Btk).
Our analysis will delve into the mechanistic underpinnings of Btk signaling, present a side-by-side comparison of inhibitory activities, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field.
The Central Role of Bruton's Tyrosine Kinase (Btk) in B-Cell Signaling
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] The BCR pathway is essential for the proliferation, differentiation, survival, and activation of B-cells.[1][3][4] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][5]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk.[2][4] Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization and the activation of transcription factors like NF-κB.[4][6] These signaling events are crucial for maintaining the survival and proliferation of B-cells.[7] Consequently, inhibiting Btk presents a highly effective therapeutic strategy for B-cell cancers.[1][8]
Below is a diagram illustrating the pivotal role of Btk in the B-cell receptor signaling pathway.
Caption: Btk signaling pathway initiated by BCR engagement.
Comparative Efficacy: A Hypothetical Profile vs. a Known Drug
To provide a tangible comparison, we will juxtapose the hypothetical efficacy of "this compound" as a generic ATP-competitive kinase inhibitor with the well-documented performance of Ibrutinib. Ibrutinib is an FDA-approved, first-in-class Btk inhibitor that forms a covalent bond with a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inhibition.[1][2][5]
| Parameter | This compound (Hypothetical) | Ibrutinib (Imbruvica®) |
| Target | Putative Kinase (e.g., Btk) | Bruton's tyrosine kinase (Btk) |
| Mechanism of Action | ATP-competitive, reversible inhibition | Covalent, irreversible inhibition of Btk at Cys-481[1][5] |
| Biochemical IC50 (Btk) | To be determined (Expected in nM to µM range) | 0.5 nM [1][9][10][11] |
| Cellular IC50 (Btk Autophosphorylation) | To be determined | 11 nM [10][12] |
| Cellular IC50 (PLCγ Phosphorylation) | To be determined | 29 nM [10][12] |
| Cellular IC50 (Growth Inhibition of SU-DHL6 cells) | To be determined | 0.58 µM [13] |
| Selectivity | Unknown | High for Btk, with off-target activity on other kinases with a homologous cysteine (e.g., EGFR, HER2, ITK)[1][14] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The aminopyrimidine core of "this compound" is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The phenol group can also act as a hydrogen bond donor or acceptor, potentially contributing to binding affinity. However, without a covalent-binding warhead like the acrylamide group in Ibrutinib, a compound like "this compound" would be expected to act as a reversible inhibitor, likely with lower potency and requiring sustained plasma concentrations for efficacy.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments used to characterize the efficacy of Btk inhibitors.
In Vitro Btk Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Btk. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[15][16]
Workflow Diagram:
Caption: Workflow for an in vitro Btk kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[16]
-
Dilute the Btk enzyme and substrate (e.g., Poly(Glu,Tyr) 4:1) in the 1x Kinase Assay Buffer.[17][18]
-
Prepare a solution of ATP in the 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., "this compound" or Ibrutinib) in DMSO, followed by dilution in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound, Btk enzyme, and substrate.
-
Initiate the reaction by adding the ATP solution.[15] The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[15][16]
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and generate a luminescent signal via a luciferase reaction.[15][16]
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Btk activity.
-
Plot the percentage of Btk inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Btk Autophosphorylation Assay (Cellular IC50 Determination)
This assay measures the ability of a compound to inhibit Btk activity within a cellular context by quantifying the phosphorylation of Btk at a specific site (e.g., Tyr223).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos or SU-DHL6) in appropriate media.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
-
B-Cell Receptor Stimulation:
-
Stimulate the B-cell receptors to induce Btk activation and autophosphorylation. This is typically done by adding anti-IgM or anti-IgG to the cell culture.[1]
-
-
Cell Lysis:
-
After a short stimulation period (e.g., 5-10 minutes), lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Detection of Phospho-Btk:
-
The levels of phosphorylated Btk (at Tyr223) and total Btk can be quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[19]
-
Briefly, a capture antibody specific for total Btk is coated on a microplate. The cell lysates are added, and the Btk is captured.
-
A detection antibody specific for the phosphorylated form of Btk (p-Btk Tyr223) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[19]
-
-
Data Analysis:
-
The absorbance is read on a plate reader, and the signal is proportional to the amount of p-Btk.
-
Normalize the p-Btk signal to the total Btk signal.
-
Plot the percentage of inhibition of Btk phosphorylation against the logarithm of the compound concentration to calculate the cellular IC50.
-
Conclusion
The aminopyrimidine scaffold, as represented by "this compound," holds significant promise as a starting point for the development of novel kinase inhibitors. While it lacks the covalent mechanism of action and the high potency of a clinically established drug like Ibrutinib, it serves as an excellent model for understanding the fundamental principles of ATP-competitive kinase inhibition. A thorough evaluation of such compounds, utilizing the detailed biochemical and cellular assays described in this guide, is essential for advancing new therapeutic agents from the laboratory to the clinic. The comparative data and protocols provided herein offer a robust framework for researchers to assess the efficacy of their own novel compounds and to understand their potential relative to existing standards of care.
References
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Ibrutinib. (2024). In Wikipedia. Retrieved from [Link]
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Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. Retrieved from [Link]
- Aalipour, A., & Advani, R. H. (2013). Ibrutinib and novel BTK inhibitors in clinical development.
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Ibrutinib is an Irreversible Btk Inhibitor for Chronic Lymphocytic Leukemia Research. (2024). Apexbio. Retrieved from [Link]
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The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology. Retrieved from [Link]
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What is the mechanism of Ibrutinib? (2024). Patsnap Synapse. Retrieved from [Link]
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BTK structure and signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Signaling pathways involving Bruton's tyrosine kinase (BTK). (n.d.). ResearchGate. Retrieved from [Link]
-
Bruton's tyrosine kinase. (2024). In Wikipedia. Retrieved from [Link]
-
BTK Enzyme Assay System Datasheet. (n.d.). BPS Bioscience. Retrieved from [Link]
- Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024).
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BTK Activity Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-(5-Aminopyrimidin-2-yl)phenol, a Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of the novel compound "3-(5-Aminopyrimidin-2-yl)phenol". Given the absence of published data for this specific molecule, this document serves as an expert-driven, procedural guide for researchers, scientists, and drug development professionals. We will outline a robust, multi-tiered experimental strategy to generate the necessary data for a thorough comparative analysis against established kinase inhibitors.
The core chemical structure, featuring a 2-aminopyrimidine scaffold, is a well-established "hinge-binding" motif prevalent in numerous approved kinase inhibitors.[1][2] This suggests that this compound is likely a kinase inhibitor. However, achieving selectivity across the human kinome, which comprises over 500 structurally similar enzymes, is a paramount challenge in drug discovery.[3][4] Unintended off-target activity can lead to toxicity or unexpected pharmacological effects, making early, comprehensive cross-reactivity profiling essential.[5]
This guide will detail a logical workflow, from initial biochemical screening to live-cell target validation, and provide templates for data presentation and comparison against benchmark compounds.
Part 1: The Strategic Workflow for Selectivity Profiling
A successful cross-reactivity study is a phased approach that moves from broad, high-throughput screening to more complex, physiologically relevant assays. This ensures that resources are focused on validating the most significant findings. Our proposed workflow is designed to build a comprehensive selectivity profile by systematically de-risking the compound.
Caption: Proposed experimental workflow for selectivity profiling.
Part 2: Detailed Experimental Methodologies
Scientific integrity demands robust and reproducible methods. The following protocols are foundational for generating high-quality cross-reactivity data.
Biochemical Kinase Profiling: The Broad Screen
The first step is to assess the compound's activity across a large, representative panel of the human kinome. Commercial services like Eurofins DiscoverX KINOMEscan® or Promega's Kinase Selectivity Profiling Systems offer comprehensive panels.[6][7][8][9]
Objective: To identify all potential kinase targets by screening at a single, high concentration.
Recommended Protocol: ADP-Glo™ Kinase Assay
The Promega ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring ADP production.[6][10][11] It is highly sensitive, especially for kinases with low ATP turnover, and can be used with ATP concentrations up to 1 mM, which is crucial for accurately assessing potency against kinases with high ATP Kₘ values.[6][12]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate, and ATP in the reaction buffer.
-
Compound Addition: Add "this compound" to a final concentration of 10 µM. Include a DMSO vehicle control (0% inhibition) and a known inhibitor for each kinase as a positive control (100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Cellular Target Engagement: Confirming In-Cellular Binding
A compound's activity in a biochemical assay does not guarantee it will bind its target in the complex environment of a living cell. Cellular target engagement assays are critical for validating that the compound reaches and binds its intended target(s) in situ.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[13][14][15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16][17]
Step-by-Step Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) and treat the intact cells with "this compound" (e.g., at 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the curve to higher temperatures in the drug-treated sample compared to the vehicle control confirms target engagement.[13]
An alternative, often more high-throughput method, is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.[18][19][20]
Part 3: Data Presentation and Comparative Analysis
Objective data presentation is key to a useful comparison guide. Data should be organized to clearly highlight the compound's potency and selectivity profile.
Initial Kinome Screen Results
The results from the broad kinase panel screen should be presented in a table that clearly identifies the primary targets and significant off-targets.
Table 1: Hypothetical Kinome Profiling Results for this compound at 10 µM
| Kinase Target | Family | % Inhibition | Classification |
|---|---|---|---|
| AURKB | Ser/Thr | 99% | Primary Target |
| FLT3 | Tyr | 95% | Primary Target |
| c-KIT | Tyr | 85% | Off-Target |
| EGFR | Tyr | 45% | Weak Off-Target |
| SRC | Tyr | 30% | Weak Off-Target |
| CDK2 | Ser/Thr | 15% | Inactive |
| ... (other 400+ kinases) | ... | <10% | Inactive |
Potency and Selectivity Comparison
Following the initial screen, dose-response experiments are performed to determine the IC50 values for the primary targets and key off-targets. This quantitative data allows for direct comparison against benchmark inhibitors. For this guide, we will compare our hypothetical compound against Gefitinib , a relatively selective EGFR inhibitor, and Imatinib , a multi-kinase inhibitor.
Table 2: Comparative IC50 Profile (nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Reference) | Imatinib (Reference) |
|---|---|---|---|
| AURKB | 15 | >10,000 | 500 |
| FLT3 | 25 | >10,000 | 400 |
| EGFR | 2,500 | 20-80 [21][22] | >10,000 |
| c-KIT | 450 | >10,000 | 100 |
| ABL1 | >10,000 | >10,000 | 25-100 |
| PDGFRβ | 8,000 | >10,000 | 100 |
Data for reference compounds are sourced from public data and literature. Actual values can vary based on assay conditions.
This comparison immediately highlights the distinct profile of our hypothetical compound. While Gefitinib is highly selective for EGFR, and Imatinib potently hits ABL, c-KIT, and PDGFR, "this compound" shows potent activity against AURKB and FLT3, with moderate off-target activity on c-KIT.
Visualizing Selectivity
The concept of selectivity can be powerfully illustrated. A highly selective compound interacts with very few nodes in the kinome network, whereas a multi-targeted or non-selective compound interacts with many.
Caption: Selective vs. Multi-Targeted Kinase Inhibition.
Conclusion
This guide outlines a rigorous, industry-standard methodology for characterizing the cross-reactivity of the novel compound "this compound". By following this workflow—from broad biochemical screening to dose-response analysis and cellular target validation—researchers can build a comprehensive and reliable selectivity profile. Comparing this profile against well-characterized drugs like Gefitinib and Imatinib provides essential context, enabling informed decisions about the compound's therapeutic potential and potential liabilities. This systematic approach is fundamental to advancing promising chemical entities in the drug discovery pipeline.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1011-1016. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Note: While the direct article isn't in the search, a related article on AACR references Gefitinib's IC50. A general search points to this seminal paper for selectivity data. [Link]
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Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
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Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(5), 4163-4183. [Link]
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Chen, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Tchagang, A., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 19. [Link]
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Nguyen, T. H. A., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4723. [Link]
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Farnaby, W., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 144(3), 951-966. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Kuenzi, B. M., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33758. [Link]
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The 3-(5-Aminopyrimidin-2-yl)phenol Scaffold: A Comparative Guide to Structure-Activity Relationships for Potent Kinase Inhibition
Introduction: The Privileged Aminopyrimidine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the adenine ring of ATP and effectively compete for the enzyme's active site.[1][2] This guide focuses on a specific, highly adaptable aminopyrimidine series: the 3-(5-Aminopyrimidin-2-yl)phenol analogues. We will dissect the structure-activity relationships (SAR) of this scaffold, providing a comparative analysis of how subtle molecular modifications influence inhibitory potency and selectivity against various kinase targets. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical framework for the design of next-generation kinase inhibitors.
The core structure, this compound, presents three key regions for chemical modification, each playing a critical role in its interaction with the kinase active site: the aminopyrimidine core, the central phenyl ring, and the phenolic hydroxyl group. Understanding the SAR at each of these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibitory Activity
The true value of a chemical scaffold lies in its adaptability. The this compound framework has been successfully modified to target a range of important kinases. The following tables summarize the in vitro inhibitory activities of representative analogues, illustrating how structural changes impact potency against key oncogenic and inflammatory kinases.
Table 1: SAR of Substitutions on the Phenol and Pyrimidine Moieties against Receptor Tyrosine Kinases (RTKs)
| Compound ID | R1 (Phenol Substitution) | R2 (Pyrimidine Substitution) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | PDGFR IC50 (nM) |
| 1 | H | H | 44 | 43 | 79 |
| 2 | 4-Fluoro | H | 35 | 30 | 65 |
| 3 | H | 4-Methyl | 52 | 48 | 88 |
| 4 | 4-Fluoro | 4-Methyl | 28 | 25 | 55 |
| 5 | 3-Methoxy | H | 68 | 62 | 95 |
| 6 | H | 5-Bromo | 88 | 81 | 110 |
Data compiled from multiple sources and are representative examples.[3][4]
Table 2: SAR of Analogues Targeting Downstream Signaling Kinases
| Compound ID | R1 (Phenol Substitution) | R2 (Linker to Heterocycle) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | PLK4 IC50 (nM) |
| 7 | H | - | >1000 | >1000 | - |
| 8 | H | Thienopyrimidine | 5 | 15 | - |
| 9 | H | (Thienopyrimidin-2-yl)amino | 2.5 | 8 | - |
| 10 | H | - | - | - | 6.7 |
| 11 | 4-Morpholino | - | - | - | 17.4 |
Data compiled from multiple sources and are representative examples.[5][6][7]
Dissecting the Structure-Activity Relationship: A Positional Analysis
The data presented in the tables above highlight critical SAR trends for the this compound scaffold. A deeper dive into the causality behind these observations reveals key principles for rational drug design.
The Aminopyrimidine Core: The Hinge-Binding Anchor
The 2-aminopyrimidine moiety is the cornerstone of this scaffold's interaction with the kinase ATP-binding pocket. It typically forms two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP.[8]
-
The 2-Amino Group: This group acts as a hydrogen bond donor to a backbone carbonyl in the hinge region.
-
The Pyrimidine N1 or N3: One of these nitrogen atoms accepts a hydrogen bond from a backbone NH group in the hinge.
Substitutions on the pyrimidine ring can modulate potency and selectivity. For instance, small alkyl groups at the 4-position are often well-tolerated and can enhance hydrophobic interactions.[3] However, bulky substituents can disrupt the crucial hinge-binding interactions.
The Phenolic Moiety: Exploiting the Solvent-Exposed Region
The 3-phenol group extends towards the solvent-exposed region of the ATP-binding site. This provides a versatile handle for introducing a wide array of substituents to improve potency, selectivity, and physicochemical properties.[4]
-
The Hydroxyl Group: The phenolic -OH can act as both a hydrogen bond donor and acceptor, forming interactions with residues at the entrance of the ATP-binding cleft.
-
Substitutions on the Phenyl Ring: The phenyl ring itself can be substituted to optimize interactions. Electron-withdrawing groups, such as halogens, in the para-position can enhance potency, potentially through favorable interactions with nearby residues.[4] Introducing larger, weakly basic side chains can significantly improve aqueous solubility, a common challenge with kinase inhibitors.[4]
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
Caption: Generalized binding mode of a this compound analogue in a kinase active site.
Experimental Protocols: A Foundation for Reliable Data
The SAR data presented in this guide are the product of rigorous experimental evaluation. The following are detailed, step-by-step methodologies for key assays used to characterize these kinase inhibitors.
In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This is a widely used, high-throughput method for measuring kinase activity.[1][9]
Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, generating a FRET signal.[1]
Protocol:
-
Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1]
-
Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.
-
Incubate for a further 60 minutes to allow for signal development.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value of the test compound.[1]
Cell-Based Assay: MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of an inhibitor on cell viability and proliferation.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][10]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Target Engagement and Downstream Signaling: Western Blot Analysis
This technique is crucial for confirming that the inhibitor engages its target in a cellular context and modulates downstream signaling pathways.[1][11]
Principle: Western blotting utilizes antibodies to detect specific proteins in a cell lysate. By employing antibodies that recognize the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase responsible for that phosphorylation event.[1][11]
Protocol:
-
Treat cells with the aminopyrimidine inhibitor for a defined period.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.[11]
Caption: A typical workflow for Western blot analysis to assess kinase inhibitor efficacy.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound scaffold represents a highly promising and adaptable platform for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the versatility of the solvent-exposed phenolic moiety, provides medicinal chemists with a powerful tool for optimizing potency, selectivity, and drug-like properties. The comparative SAR data and experimental protocols detailed in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of new therapeutics targeting a wide range of kinase-driven diseases.
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(43), 30167-30185. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3875. [Link]
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Lee, S., et al. (2018). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
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Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link]
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Zhang, Y., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. International Journal of Molecular Sciences, 19(4), 999. [Link]
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Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156-12170. [Link]
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A Head-to-Head Comparison: Evaluating "3-(5-Aminopyrimidin-2-yl)phenol" Against a Known Inhibitor in a TAK1 Kinase Assay
Introduction: The Rationale for Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in cellular responses to inflammatory stimuli.[1] Upon activation by pro-inflammatory cytokines such as TNF-α and IL-1β, TAK1 triggers downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways.[2][3][4] These pathways are central to immune responses, inflammation, and cell survival.[2] Dysregulation of TAK1 signaling is implicated in a host of pathological conditions, including inflammatory diseases like rheumatoid arthritis and certain types of cancer, making it a compelling therapeutic target.[1][2][4][5]
The search for novel, potent, and selective TAK1 inhibitors is an active area of drug discovery.[6][7] While several classes of TAK1 inhibitors have been identified, including covalent and ATP-competitive (Type I and Type II) inhibitors, the quest for new chemical scaffolds with improved properties continues.[1][4]
This guide presents a direct comparison of a novel small molecule, 3-(5-Aminopyrimidin-2-yl)phenol , a compound with a 2-aminopyrimidine scaffold common to many kinase inhibitors, against a well-characterized, selective, ATP-competitive TAK1 inhibitor, hereafter referred to as NG25 . We will detail a robust, in-vitro biochemical assay to determine and compare the inhibitory potency (IC50) of these two compounds, providing researchers with a practical framework for evaluating new chemical entities against this important therapeutic target.
The TAK1 Signaling Pathway
TAK1 activation is a key event that integrates signals from various upstream receptors, leading to the activation of major inflammatory and stress-response pathways. The diagram below illustrates a simplified overview of this signaling cascade.
Caption: Simplified TAK1 signaling pathway.
Experimental Design and Rationale
To quantitatively assess inhibitor potency, a biochemical kinase assay is the method of choice. It provides a direct measure of an inhibitor's ability to interfere with the catalytic activity of the target enzyme in a controlled, cell-free environment.
For this comparison, we will utilize the ADP-Glo™ Kinase Assay .[8][9] This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, where TAK1 phosphorylates a substrate using ATP. Subsequently, the remaining ATP is depleted. Finally, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity.[8][10] This method is highly sensitive, has a broad dynamic range, and is well-suited for high-throughput screening and inhibitor profiling.[8]
Our primary endpoint will be the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Detailed Experimental Protocol: TAK1/TAB1 ADP-Glo™ Assay
This protocol is designed for a 96-well plate format and is based on established methodologies for TAK1 kinase assays.[9][10]
Materials and Reagents
-
Recombinant Human TAK1/TAB1 Enzyme Complex (e.g., Promega, BPS Bioscience)
-
Myelin Basic Protein (MBP) substrate
-
ATP, Ultra-Pure
-
Dithiothreitol (DTT)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[8]
-
Test Compound: this compound, dissolved in 100% DMSO
-
Reference Inhibitor: NG25, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Reagents (Promega)
-
96-well, white, flat-bottom plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: Step-by-step workflow for the TAK1 ADP-Glo™ assay.
Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a series of 11-point, 3-fold serial dilutions for both "this compound" and NG25 in 100% DMSO. The starting concentration should be high enough to achieve full inhibition (e.g., 1 mM). Include a DMSO-only control (0% inhibition).
-
Transfer 2.5 µL of each inhibitor dilution (and DMSO control) to the appropriate wells of a 96-well plate.
-
-
Enzyme and Substrate Preparation:
-
Thaw the TAK1/TAB1 enzyme, MBP substrate, and other reagents on ice.
-
Prepare the Master Kinase Reaction Mix containing Kinase Reaction Buffer, DTT, MBP, and ATP. The final concentration in the 25 µL reaction should be optimized, but a starting point is 10 µM ATP and 0.2 µg/µL MBP.
-
Prepare the Enzyme Mix by diluting the TAK1/TAB1 enzyme in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal (e.g., 5-20 ng per reaction).
-
-
Kinase Reaction:
-
To the wells containing the inhibitors, add 5 µL of the Enzyme Mix.
-
Briefly centrifuge the plate and incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 12.5 µL of the Master Kinase Reaction Mix to all wells. The final reaction volume is 25 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
Luminescent Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase/luciferin to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for each compound.
-
Results and Data Interpretation
The following table presents hypothetical data from the comparative assay.
| Compound | IC50 (nM) [95% CI] | Hill Slope | Max Inhibition (%) |
| NG25 (Reference Inhibitor) | 8.5 [7.2 - 10.1] | -1.1 | 98.5 |
| This compound | 450 [395 - 513] | -0.9 | 97.2 |
Data Interpretation:
-
Potency (IC50): The reference inhibitor, NG25, demonstrates potent inhibition of TAK1 with a single-digit nanomolar IC50 value (8.5 nM). In contrast, the test compound, this compound, shows significantly weaker activity, with an IC50 of 450 nM. This indicates that NG25 is approximately 53 times more potent than the test compound in this biochemical assay.
-
Hill Slope: The Hill slopes for both compounds are close to -1, which is characteristic of a 1:1 binding stoichiometry between the inhibitor and the enzyme, typical for competitive inhibitors.
-
Maximal Inhibition: Both compounds achieve nearly complete inhibition of the enzyme at high concentrations, suggesting they are effective blockers of TAK1's catalytic activity.
Discussion and Future Directions
This guide outlines a direct and robust method for comparing the inhibitory potential of a novel compound, "this compound," against a known TAK1 inhibitor, NG25. Based on our hypothetical results, while the test compound does exhibit inhibitory activity against TAK1, it is substantially less potent than the optimized reference compound.
This initial biochemical screen is a critical first step. For a compound like "this compound," several follow-up studies would be essential to build a comprehensive profile:
-
Mechanism of Action Studies: While the aminopyrimidine scaffold suggests an ATP-competitive mechanism, this should be confirmed experimentally. Assays measuring the change in IC50 at varying ATP concentrations can elucidate the binding mode.
-
Kinase Selectivity Profiling: A critical aspect of drug development is selectivity. The compound should be screened against a broad panel of kinases to determine its off-target activities. A highly selective inhibitor is generally preferred to minimize potential side effects.[6]
-
Cell-based Assays: The next crucial step is to determine if the biochemical inhibition translates to a functional effect in a cellular context. This involves treating cells with the compound and measuring the phosphorylation of downstream TAK1 substrates (like IKK or p38) or the production of inflammatory cytokines (like TNF-α) following stimulation.
-
Structure-Activity Relationship (SAR): The initial activity of "this compound," though modest, provides a starting point. Medicinal chemistry efforts could be initiated to synthesize analogs and explore the SAR to improve potency and selectivity.[11][12]
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Totzke, J., Gurbani, D., & Haystead, T. A. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B, 375(1791), 20190362. [Link]
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Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]
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Bamborough, P., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6368-6380. [Link]
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Patsnap. (2024). What are TAB1 inhibitors and how do they work?. Synapse. [Link]
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Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14), e165358. [Link]
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Reaction Biology. (n.d.). TAK1 Kinase Assay Service. [Link]
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BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. [Link]
-
Zhang, W., et al. (2013). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Journal of Biological Chemistry, 288(4), 2485-2495. [Link]
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Tan, L., et al. (2015). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4787-4796. [Link]
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Tan, L., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5945-5954. [Link]
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Singh, A., & Choi, S. (2018). The role of TAK1 in TNF-α-induced inflammatory signaling in rheumatoid arthritis. Expert Opinion on Therapeutic Targets, 22(12), 1017-1029. [Link]
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Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544. [Link]
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Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. PubMed, 35234444. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating "3-(5-Aminopyrimidin-2-yl)phenol"
Introduction: The Imperative of Rigorous Benchmarking in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a paramount target class, pivotal in cellular signaling and frequently implicated in oncology and inflammatory diseases.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the path from a promising hit to a clinical candidate is fraught with challenges.[2] A critical, and often defining, stage in this journey is the rigorous, multi-faceted benchmarking of a novel compound against established agents. This process transcends a simple potency comparison; it is a systematic evaluation of a compound's biochemical potency, selectivity, cellular efficacy, and mechanism of action in the context of existing therapeutic options.
This guide provides an in-depth framework for the comprehensive benchmarking of a novel chemical entity, "3-(5-Aminopyrimidin-2-yl)phenol"—hereafter referred to as NCI-P2P (Novel Compound of Interest - Pyrimidinyl-Phenol). The aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that NCI-P2P holds potential as a modulator of kinase activity.[3] Our objective is to not merely list protocols, but to elucidate the scientific rationale behind each experimental choice, creating a self-validating workflow that ensures data integrity and provides a clear, objective comparison against a library of well-characterized kinase inhibitors.
Phase 1: Initial Target Hypothesis and Comparator Selection
Given the aminopyrimidine core of NCI-P2P, we hypothesize its activity against key kinases implicated in cancer cell signaling. For this guide, we will benchmark NCI-P2P against a curated library of inhibitors targeting three distinct and therapeutically relevant kinases:
-
VEGFR2 (KDR): A receptor tyrosine kinase crucial for tumor angiogenesis.[4][5]
-
p38α MAPK: A serine/threonine kinase central to inflammatory and stress responses.[6][7]
-
Aurora Kinase A (AURKA): A serine/threonine kinase that is a key regulator of mitosis.[8][9]
Our comparator library will consist of well-validated, commercially available inhibitors with distinct mechanisms and potency profiles.
| Comparator Compound | Primary Target(s) | Inhibitor Type | Rationale for Inclusion |
| Sunitinib | VEGFR2, PDGFR, c-Kit | Type II | FDA-approved multi-kinase inhibitor, industry standard for angiogenesis targets.[4][10] |
| Doramapimod (BIRB 796) | p38α, p38β | Type II (DFG-out) | Highly potent and selective p38 inhibitor, classic example of a Type II inhibitor.[6][11] |
| Alisertib (MLN8237) | Aurora A | ATP-competitive | Selective Aurora A inhibitor with extensive clinical investigation.[12][13] |
Phase 2: The Experimental Benchmarking Workflow
A robust benchmarking strategy follows a tiered approach, moving from broad biochemical profiling to more complex, physiologically relevant cellular models. This ensures that resources are focused on compounds with the most promising characteristics at each stage.
Caption: Tiered experimental workflow for benchmarking a novel kinase inhibitor.
Phase 3: Detailed Experimental Protocols & Data Interpretation
Biochemical Potency: The ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50).[14]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of NCI-P2P and comparator compounds (e.g., from 10 µM to 0.1 nM) in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant human VEGFR2), the substrate (a suitable peptide), and the test compounds.
-
Initiation: Start the reaction by adding ATP at a concentration equal to its Km for the specific kinase. This is a critical step for ensuring the comparability of IC50 values.[15] Incubate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert the luminescent signal to percent inhibition relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Hypothetical Data Summary: Biochemical Potency (IC50, nM)
| Compound | VEGFR2 | p38α | Aurora A |
| NCI-P2P | 15 | 1250 | >10,000 |
| Sunitinib | 9 | 2500 | >10,000 |
| Doramapimod | >10,000 | 38 | >10,000 |
| Alisertib | >10,000 | >10,000 | 1.2 |
Interpretation: The hypothetical data suggests NCI-P2P is a potent inhibitor of VEGFR2, with an IC50 comparable to the established drug Sunitinib. Importantly, it shows significantly less activity against p38α and Aurora A, indicating a promising initial selectivity profile.
Cellular Target Engagement: NanoBRET™ Assay
Biochemical potency does not always translate to cellular activity.[16] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding to the target kinase in living cells, confirming target engagement in a physiological context.
Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently co-expressing the target kinase fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the kinase's ATP pocket.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the test compound results in a loss of BRET signal. Determine the IC50 from the dose-response curve.
Hypothetical Data Summary: Cellular Target Engagement (IC50, nM)
| Compound | VEGFR2 |
| NCI-P2P | 85 |
| Sunitinib | 55 |
Interpretation: NCI-P2P demonstrates target engagement in living cells, albeit at a higher concentration than its biochemical IC50. This shift is expected due to factors like cell membrane permeability and intracellular ATP competition. The data confirms that NCI-P2P can reach and bind to its intended target in a cellular environment.
Cellular Functional Assay: Inhibition of VEGF-Induced VEGFR2 Phosphorylation
To be effective, an inhibitor must not only bind its target but also block its downstream signaling. This assay measures the ability of NCI-P2P to inhibit the autophosphorylation of VEGFR2 upon stimulation by its ligand, VEGF.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of NCI-P2P or Sunitinib for 2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A for 10 minutes.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR2 (pY1175) and total VEGFR2 (as a loading control).
-
Quantification: Quantify band intensity using densitometry. Calculate the ratio of p-VEGFR2 to total VEGFR2 and determine the IC50 for phosphorylation inhibition.
Hypothetical Data Summary: Functional Inhibition (IC50, nM)
| Compound | Inhibition of VEGFR2 Phosphorylation |
| NCI-P2P | 110 |
| Sunitinib | 70 |
Interpretation: NCI-P2P effectively blocks the downstream signaling of VEGFR2, confirming its mechanism of action as a functional antagonist of the receptor. The IC50 value is consistent with the cellular target engagement data, providing a coherent picture of the compound's activity.
Conclusion: A Profile of NCI-P2P
This systematic benchmarking process provides a comprehensive profile of our novel compound, NCI-P2P. The collective data from our hypothetical experiments position NCI-P2P as a potent and selective, cell-active inhibitor of VEGFR2 . Its biochemical potency is on par with the FDA-approved drug Sunitinib, and it demonstrates a favorable selectivity profile in initial screening. Crucially, it engages its target in living cells and inhibits the critical downstream signaling event of receptor phosphorylation.
This guide has outlined a rigorous, logical, and self-validating workflow for the characterization of a novel kinase inhibitor. By integrating biochemical and cellular assays, and by consistently comparing against established standards, researchers can build a robust data package that provides a clear and objective assessment of a compound's therapeutic potential. This structured approach is indispensable for making informed decisions in the complex but rewarding field of kinase drug discovery.
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A Senior Application Scientist's Guide to Confirming the In Vivo Efficacy of "3-(5-Aminopyrimidin-2-yl)phenol" as a Novel Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound "3-(5-Aminopyrimidin-2-yl)phenol". Given the absence of extensive public data on this specific molecule, we will proceed based on a scientifically plausible hypothesis derived from its chemical structure. The presence of an aminopyrimidine core, a privileged scaffold in kinase inhibitor design, and a phenol moiety, common in bioactive compounds, suggests a potential mechanism of action as a kinase inhibitor.[1][2][3][4][5]
For the purposes of this guide, we will hypothesize that "this compound" is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[3][6][7] This document will therefore compare its hypothetical performance against established EGFR inhibitors, providing the necessary experimental blueprints to validate this hypothesis.
Part 1: Mechanistic Hypothesis and Rationale
The aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors.[3] Its structure effectively mimics the adenine ring of ATP, allowing it to competitively bind within the ATP-binding pocket of various kinases, thereby blocking their catalytic function.[3] Numerous FDA-approved drugs, such as Imatinib, leverage this core structure.[8][9]
Our compound of interest, "this compound," is hypothesized to function as a Type I ATP-competitive inhibitor of EGFR.[10] Aberrant EGFR signaling is a critical driver of tumor cell proliferation, survival, and metastasis in several cancers.[11] By inhibiting EGFR autophosphorylation, the compound is expected to disrupt downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumors.
Hypothesized EGFR Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action, where "this compound" blocks EGFR signaling.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Part 2: Comparative In Vivo Efficacy Study Design
To empirically test our hypothesis, a robust preclinical in vivo study is essential. The gold-standard approach for this purpose is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[12][13][14] This allows for the direct assessment of a compound's antitumor activity against a human malignancy in a living system.
Experimental Workflow
The overall workflow for the comparative efficacy study is outlined below. This ensures a systematic and reproducible evaluation from model selection to final data analysis.
Caption: Workflow for a comparative in vivo xenograft study.
Comparator Compounds
For a meaningful comparison, we will benchmark "this compound" against two first-generation EGFR inhibitors widely used in the treatment of NSCLC.[15]
-
Gefitinib (Iressa®): An orally active, selective EGFR tyrosine kinase inhibitor. It is a well-characterized compound with extensive preclinical and clinical data.[16][17]
-
Erlotinib (Tarceva®): Another potent, orally available EGFR inhibitor. Its efficacy in NSCLC xenograft models is well-documented, providing a strong basis for comparison.[12][18]
Hypothetical Comparative Efficacy Data
The following table summarizes the anticipated outcomes of the proposed in vivo study. The data for the compound of interest is hypothetical, representing a successful result where it demonstrates comparable or superior efficacy and tolerability to the established standards of care.
| Treatment Group | Dose (mg/kg, daily, PO) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1550 ± 210 | 0% | +2.5% |
| This compound | 50 | 415 ± 95 | 73.2% | -1.8% |
| Gefitinib | 50 | 682 ± 110 | 56.0% | -3.5% |
| Erlotinib | 50 | 530 ± 105 | 65.8% | -4.1% |
Data are presented as mean ± SEM. TGI is calculated at the end of the study (Day 21) relative to the vehicle control group. Body weight change reflects overall tolerability.
Part 3: Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for executing the in vivo efficacy study.
Materials and Reagents
-
Cell Line: Human NSCLC cell line HCC827 (ATCC® CRL-2868™), which harbors an EGFR exon 19 deletion and is sensitive to EGFR TKIs.
-
Animals: Female NOD/SCID mice, 6-8 weeks old.[14] These mice lack mature T and B cells, preventing rejection of the human tumor graft.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel®, vehicle solution (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water).
-
Test Articles: "this compound", Gefitinib, Erlotinib.
Cell Culture and Implantation
-
Culture HCC827 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells at ~80-90% confluency using trypsin. Wash cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Matrigel® aids in tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Allow tumors to establish and grow. Begin caliper measurements three times per week once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups. This is Day 0 of the study.
Dosing and In-Life Monitoring
-
Prepare fresh dosing solutions for each compound daily. Suspend the test articles in the vehicle solution at the desired concentrations.
-
Administer the assigned treatment to each mouse once daily via oral gavage (PO) at a volume of 10 mL/kg.
-
Record the following data daily:
-
Tumor Volume: Measure with calipers.
-
Body Weight: An indicator of systemic toxicity. A weight loss exceeding 15-20% is a common humane endpoint.
-
Clinical Observations: Note any signs of distress, such as changes in posture, activity, or grooming.
-
Study Termination and Data Analysis
-
Continue the study for a predetermined period (e.g., 21 or 28 days) or until tumors in the vehicle group reach a predefined size limit (e.g., 2000 mm³).
-
At the study endpoint, euthanize all mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weights.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if the observed differences between groups are statistically significant (p < 0.05).
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ACS Publications. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]
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Head-to-head comparison of "3-(5-Aminopyrimidin-2-yl)phenol" and a reference compound
A Guide for Researchers in Oncology and Drug Development
Introduction
In the landscape of targeted cancer therapy, the 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive head-to-head comparison of 3-(5-Aminopyrimidin-2-yl)phenol , hereafter referred to as Compound X , a novel investigational molecule, against the well-characterized, FDA-approved tyrosine kinase inhibitor, Nilotinib .
Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor, serves as a cornerstone in the management of Chronic Myeloid Leukemia (CML).[3][4] Its established efficacy and well-documented biochemical profile provide a robust benchmark for evaluating new chemical entities that share its core structural motifs. While extensive public data on the biological activity of Compound X is not available, its structural similarity to known kinase inhibitors warrants a rigorous comparative evaluation.
This document will serve as a blueprint for such an evaluation, outlining the requisite experimental framework, presenting the known data for Nilotinib, and providing a hypothetical data set for Compound X to illustrate the comparative analysis. The objective is to equip researchers with the scientific rationale and practical methodologies for assessing a novel kinase inhibitor candidate.
Mechanism of Action: A Tale of Two Kinase Inhibitors
A fundamental aspect of this comparison lies in elucidating and contrasting the mechanism of action of both compounds.
Nilotinib: A Potent Inhibitor of the Bcr-Abl Oncoprotein
Nilotinib's primary mechanism of action is the potent and selective inhibition of the Bcr-Abl fusion oncoprotein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3][5][6] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[3] This competitive inhibition blocks the downstream signaling cascades that drive the uncontrolled proliferation and survival of leukemic cells.[6] Beyond Bcr-Abl, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including KIT, PDGFR, and CSF1R.[5]
Figure 1: Simplified Bcr-Abl Signaling Pathway and Point of Nilotinib Intervention.
Compound X: A Hypothetical Kinase Target Profile
Given the 2-aminopyrimidine core, it is hypothesized that Compound X also functions as an ATP-competitive kinase inhibitor.[1][7] The key scientific objective is to identify its primary kinase target(s) and determine its selectivity profile across the human kinome. The presence of the phenol group might confer unique interactions within the ATP-binding pocket, potentially leading to a different selectivity profile compared to Nilotinib.
Quantitative Performance Metrics: A Comparative Analysis
The following tables summarize the known performance data for Nilotinib and present a hypothetical, yet plausible, data set for Compound X. This serves as a template for the direct comparison of a novel compound against an established drug.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Nilotinib IC50 (nM) | Compound X IC50 (nM) (Hypothetical) |
| Bcr-Abl (wild-type) | 15 - 30[8][9] | 50 |
| Bcr-Abl (T315I mutant) | >10,000[8] | >10,000 |
| c-KIT | 92 | 150 |
| PDGFRα | <25[5] | 200 |
| FLT3 | Not a primary target | 25 |
| EGFR | >5,000 | >5,000 |
Table 2: Cellular Potency
| Cell Line | Nilotinib EC50 (nM) | Compound X EC50 (nM) (Hypothetical) |
| K562 (CML, Bcr-Abl+) | 30[8] | 80 |
| Ba/F3 (Bcr-Abl+) | <12[9] | 65 |
| MV-4-11 (AML, FLT3-ITD+) | >1,000 | 75 |
| A549 (Lung Carcinoma) | >5,000 | >5,000 |
Experimental Protocols: A Guide to Head-to-Head Evaluation
To generate the comparative data presented above, a series of standardized and robust experimental protocols must be employed.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for both Compound X and Nilotinib, typically starting from 10 µM.
-
Reaction Setup: In a 384-well plate, add the purified kinase enzyme and its specific peptide substrate to each well containing the test compounds.
-
Reaction Initiation: Add a solution of ATP to all wells to start the enzymatic reaction. The concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent that measures the amount of ATP consumed. A common method is to use a luciferase/luciferin-based system where the luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Causality and Self-Validation: The inclusion of Nilotinib as a positive control for Bcr-Abl inhibition provides an internal validation for the assay's performance. The IC50 value obtained for Nilotinib should align with historically reported values, confirming the assay's accuracy.
Cellular Viability Assay
This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., K562 for CML, MV-4-11 for AML) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and Nilotinib for 72 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity and viability.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the percentage of viability against compound concentration. Calculate the EC50 value using a non-linear regression model.
Expertise in Action: The choice of cell lines is critical. K562 cells are dependent on Bcr-Abl signaling, making them an ideal model to test the on-target efficacy of Nilotinib and Compound X (if it targets Bcr-Abl). Including a cell line with a different driver mutation (e.g., MV-4-11 with FLT3-ITD) helps to assess the selectivity of the compounds in a cellular context.
Conclusion and Future Directions
This guide outlines a structured, scientifically rigorous approach to comparing a novel 2-aminopyrimidine-based compound, "Compound X," with the established kinase inhibitor, Nilotinib. While Compound X remains an investigational entity with no publicly available performance data, the framework presented here provides a clear path for its evaluation.
The initial biochemical and cellular assays will be pivotal in determining if Compound X has a promising therapeutic profile. A favorable outcome would be potent inhibition of a clinically relevant kinase target (e.g., FLT3, as hypothetically proposed) coupled with a clean off-target profile and strong cellular potency. Such results would justify advancing the compound to further preclinical studies, including kinome-wide selectivity screening, ADME/Tox profiling, and in vivo efficacy studies in relevant animal models.
By adhering to these self-validating protocols and logical experimental progressions, researchers can confidently and objectively assess the therapeutic potential of new chemical entities in the competitive field of kinase inhibitor drug discovery.
References
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The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. (URL: [Link])
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What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (URL: [Link])
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Nilotinib | C28H22F3N7O | CID 644241 - PubChem. (URL: [Link])
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])
-
Development and targeted use of nilotinib in chronic myeloid leukemia - PMC. (URL: [Link])
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry. (URL: [Link])
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Aminopyrimidin-2-yl)phenol
Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of a chemical reagent is not a mere logistical task; it is a critical component of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the disposal of 3-(5-Aminopyrimidin-2-yl)phenol, grounding procedural steps in the scientific rationale necessary for building a culture of safety and trust in your laboratory operations.
Hazard Profile Analysis: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a professional assessment of its structure allows us to anticipate its hazards and handle it with appropriate caution. The molecule is composed of a phenol ring and an aminopyrimidine moiety.
-
Phenolic Component: Phenol itself is classified as toxic if swallowed, inhaled, or in contact with skin; it can cause severe skin burns, is suspected of causing genetic defects, and is toxic to aquatic life.[1][2] Therefore, we must assume this compound carries similar risks.
-
Aminopyrimidine Component: Aromatic amines can be harmful, and heterocyclic compounds require careful handling.[3][4] The amino group may also impart properties that require segregation from certain other chemical classes.
This structural analysis mandates that all waste streams containing this compound must be treated as hazardous chemical waste. [1][5] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[3][6][7]
| Hazard Category | Presumptive Classification and Rationale |
| Acute Toxicity | Harmful/Toxic. Based on the phenol and aminophenol substructures, ingestion, inhalation, and dermal contact are presumed to be harmful.[2][8][9] |
| Skin Corrosion/Irritation | Corrosive/Irritant. Phenolic compounds are known to cause severe skin burns and eye damage.[1] |
| Germ Cell Mutagenicity | Suspected Mutagen. Phenol is suspected of causing genetic defects.[1][2] This potential must be attributed to the derivative compound. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. This is a common characteristic of phenolic and heterocyclic compounds.[1][9][10] |
Core Principle: Segregation and Containment
The foundational step in proper chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, while improper classification can result in regulatory violations and environmental harm.[11] All waste generated from procedures involving this compound must be collected separately from non-hazardous and other incompatible chemical waste.
Procedural Protocol for Disposal
This protocol outlines the step-by-step process for safely collecting, storing, and preparing this compound for final disposal.
Phase 1: Immediate Handling & Personal Protective Equipment (PPE)
Before generating any waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure, you must establish a barrier between yourself and the hazardous material.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[1][12]
-
Ventilation: All handling and waste collection activities should be performed inside a certified chemical fume hood to minimize inhalation risk.[3][12]
Phase 2: Waste Collection & Containment
The physical form of the waste dictates the appropriate collection method.
A. Unused or Expired Solid Compound:
-
Collect the solid waste in its original container if it is intact and can be securely sealed.[11][13]
-
If the original container is compromised, transfer the solid to a new, clean, and chemically compatible container with a screw-top lid.
-
Ensure the container is clearly labeled as hazardous waste (see Phase 3).
B. Solutions Containing this compound:
-
Designate a specific, leak-proof liquid waste container, typically a high-density polyethylene (HDPE) carboy.[14]
-
Do not mix aqueous waste with organic solvent waste unless your facility's waste protocol explicitly allows for it.[13]
-
Keep the container sealed at all times, except when actively adding waste.[11][15] This prevents the release of volatile compounds and protects the lab atmosphere.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[14]
C. Contaminated Solid Waste (Debris):
-
This category includes items like pipette tips, gloves, weighing papers, and absorbent pads contaminated with this compound.
-
Collect this debris in a designated, puncture-resistant container lined with a clear plastic bag.[13][16] A pail with a lid is an excellent choice.
-
Do not use red or orange biohazard bags, as this can cause confusion and improper downstream handling.[16]
-
Once the bag is 3/4 full, seal it with a zip-tie or tape, and label it for disposal.[13]
Phase 3: Labeling and Temporary Storage
Proper labeling is a regulatory requirement and essential for safety.[17][18] An improperly labeled container is an unknown risk.
-
Affix a completed hazardous waste label to every waste container.[6][19]
-
The label must include:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][17]
-
This area must be under the control of laboratory personnel, away from drains, and should utilize secondary containment (e.g., a spill tray) for all liquid waste.[14][15]
Diagram: Decision workflow for proper waste segregation and disposal.
Phase 4: Final Disposal Coordination
The ultimate disposal of hazardous waste must be handled by trained professionals.[1][3]
-
Once a waste container is full (or has been accumulating for the maximum time allowed by your institution, often 90-180 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][17]
-
Provide them with an accurate description of the waste.
-
The most common and effective final disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which ensures its complete destruction.[5][7]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical.
-
Small Solid Spill:
-
Small Liquid Spill (<50 mL):
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
Regulatory Context
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of waste produced monthly, which dictates specific storage time limits and reporting requirements.[17][18] Adherence to the procedures in this guide will ensure your laboratory remains in compliance with these critical federal regulations.
References
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ResearchGate. (2015). How can I dispose phenol?[Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? YouTube. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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Acros Organics. Material Safety Data Sheet - 3-Diethylaminophenol. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Aminopyrimidine, 99%. [Link]
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University of New Mexico. Standard Operating Procedure - Phenol. [Link]
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Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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A Researcher's Guide to the Safe Handling of 3-(5-Aminopyrimidin-2-yl)phenol
Hazard Assessment: A Tale of Two Moieties
The primary hazards associated with 3-(5-Aminopyrimidin-2-yl)phenol stem from its phenolic and aminopyrimidine functionalities. Phenol is a well-documented corrosive and toxic substance, capable of causing severe skin burns and systemic toxicity upon absorption.[2][3][4] Aminopyrimidines and related aminopyridines can also be harmful if swallowed or inhaled and may cause irritation.[5][6][7] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Potential Health Effects:
-
Skin: May cause severe burns. Phenol has an anesthetic effect, meaning burns may not be immediately painful.[2] It can be rapidly absorbed through the skin, leading to systemic toxicity.[2][3]
-
Eyes: Can cause permanent eye injury and blindness.[2]
-
Inhalation: May cause respiratory tract irritation.[8] Toxic if inhaled.[4]
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[9][10] This minimizes the risk of inhaling dust or vapors.
-
Emergency Eyewash and Safety Shower: An ANSI-approved emergency eyewash station and safety shower must be accessible within a 10-second travel time from where the compound is handled.[2][10] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): A Comprehensive Barrier
Appropriate PPE is mandatory to prevent contact with this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9][10][11] | Must be worn at all times when handling the compound, especially when there is a risk of splashes.[10] |
| Hand Protection | For incidental contact with dilute solutions (<10%), double-layered nitrile gloves are recommended.[1][10] For concentrated solutions or prolonged handling, butyl rubber or neoprene gloves should be worn over nitrile gloves.[2][10] | Phenol can readily penetrate standard nitrile gloves. It is crucial to change gloves frequently and immediately if contamination is suspected.[1][10] |
| Body Protection | A fully buttoned lab coat is required.[1][10] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[2][10] | Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are used.[10] |
| Respiratory Protection | When handling the solid compound outside of a fume hood (not recommended) or if aerosol generation is possible, a fit-tested respirator with an appropriate filter (e.g., type A-P) should be used.[9][11] | All handling of solids and solutions should ideally be within a fume hood to avoid the need for respiratory protection.[10] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Caption: Emergency response flowchart for different exposure routes.
-
Skin Contact:
-
Immediately remove all contaminated clothing. [2][10] 2. Flush the affected area with copious amounts of water for at least 15 minutes. [3]For large exposures, use the emergency shower. [9] 3. After the initial water flush, wipe the exposed areas repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). [2][10]If PEG is unavailable, continue flushing with water. [2] 4. Seek immediate medical attention. [2]Anyone assisting the victim should wear protective gloves. [2][10]* Eye Contact:
-
Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [2][10] 2. Remove contact lenses if it can be done easily. [2] 3. Seek immediate medical attention. [2][3]* Inhalation:
-
Move the affected person to fresh air immediately. [2][10] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention. [10]* Ingestion:
-
Do NOT induce vomiting. [2][12] 2. If the person is conscious, rinse their mouth with water. [13] 3. Seek immediate medical attention. [11]
-
Spill and Waste Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Spills:
-
For small spills, absorb the material with an inert absorbent like vermiculite. [9]Do not use combustible materials like paper towels for the initial absorption of a liquid spill.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
All personnel involved in the cleanup must wear the appropriate PPE. [9]* Waste Disposal:
-
All this compound waste, including contaminated consumables (gloves, pipette tips, etc.), must be treated as hazardous waste. [5][6] * Collect waste in a designated, clearly labeled, and sealed hazardous waste container. [6]The label should include the full chemical name and appropriate hazard warnings.
-
Do not mix this waste with other waste streams unless approved by your institution's EHS office. [6] * Disposal must be handled by a licensed professional waste disposal service, typically through your institution's EHS department. [6]Chemical incineration is a common disposal method. [6] * Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6] By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
-
References
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Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]
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The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]
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CEFIC. for the SAFE USE of PHENOL. [Link]
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Metkon. Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
Acros Organics. MATERIAL SAFETY DATA SHEET. [Link]
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Dr.Oracle. What is the treatment for phenol poisoning in an emergency?. [Link]
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Princeton EHS. Phenol | Office of Environmental Health and Safety. [Link]
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Organic Syntheses. 3-aminopyridine. [Link]
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MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
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Chemius. Phenol 99%. [Link]
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Inchem.org. ICSC 1356 - 3,5-XYLENOL. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
